Product packaging for 6,8-Difluoroquinoline(Cat. No.:CAS No. 145241-75-4)

6,8-Difluoroquinoline

Cat. No.: B127152
CAS No.: 145241-75-4
M. Wt: 165.14 g/mol
InChI Key: TWMLBTXFCAIQRJ-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline is a useful research compound. Its molecular formula is C9H5F2N and its molecular weight is 165.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2N B127152 6,8-Difluoroquinoline CAS No. 145241-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMLBTXFCAIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162952
Record name Quinoline, 6,8-Difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145241-75-4
Record name Quinoline, 6,8-Difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoroquinoline: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 6,8-difluoroquinoline. Due to the limited availability of specific experimental data for the parent this compound, this guide also includes information on closely related derivatives to provide a thorough understanding of this chemical scaffold.

Chemical Properties and Structure

This compound is a fluorinated heterocyclic compound with the chemical formula C₉H₅F₂N. The presence of two fluorine atoms significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of this compound and a Related Derivative

PropertyThis compound6-Chloro-8-fluoroquinoline (for comparison)
Molecular Formula C₉H₅F₂NC₉H₅ClFN
Molecular Weight 165.14 g/mol 181.59 g/mol
CAS Number 145241-75-452200-53-0
Melting Point Data not available79-81 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Appearance Data not availableWhite to yellow crystals[1]

Structural Information:

  • IUPAC Name: this compound

  • SMILES: C1=CC2=C(C=C(F)C=C2F)N=C1

  • InChI Key: Data not available

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 6,8-Difluoro-2-methyl-4-methylsulfanyloxazolo[4,5-c]quinoline, is available and can be used as a reference for the characteristic vibrational modes of the 6,8-difluorinated quinoline ring system.[2] Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system appear in the 1600-1400 cm⁻¹ region.[3][4][5] The C-F stretching vibrations will also produce strong absorptions, typically in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of 6,8-Difluoro-2-methyl-4-methylsulfanyloxazolo[4,5-c]quinoline has been recorded.[2] For this compound, the molecular ion peak (M+) would be expected at m/z 165.14. Fragmentation patterns of quinolones often involve the loss of small molecules like HCN and the fragmentation of substituents.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found, the spectra of fluorinated quinolines are well-documented.[7][8] In the ¹H NMR spectrum, the protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atoms. In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants.[8]

Experimental Protocols: Synthesis of this compound Derivatives

While a specific protocol for the synthesis of the parent this compound is not detailed in the available literature, established methods for the synthesis of substituted 6,8-difluoroquinolines, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear pathway for accessing this scaffold.[9][10]

Conrad-Limpach Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

This two-step synthesis is a common method for producing 4-hydroxyquinoline derivatives.[9]

Step 1: Condensation of 2,4-difluoroaniline with ethyl acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a high-temperature reaction vessel, dissolve the crude enamine intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to below 100 °C, which should cause the product to precipitate.

  • Filter the solid product and wash with a suitable solvent (e.g., hot toluene followed by hexanes) to remove the high-boiling solvent.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conrad_Limpach_Synthesis Conrad-Limpach Synthesis Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization start1 2,4-Difluoroaniline + Ethyl Acetoacetate reflux Reflux in Toluene with Acid Catalyst start1->reflux intermediate Crude Enamine Intermediate reflux->intermediate cyclization Heat in High-Boiling Solvent (~250°C) intermediate->cyclization precipitation Cool and Precipitate cyclization->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize filtration->purification product 6,8-Difluoro-2-methylquinolin-4-ol purification->product

Caption: Workflow for the Conrad-Limpach synthesis of 6,8-difluoro-2-methylquinolin-4-ol.

Biological Activity and Mechanism of Action

Derivatives of this compound are of significant interest due to their potential as antibacterial and anticancer agents.[10] The core structure is a key component of many fluoroquinolone antibiotics.

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, the fluoroquinolone traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Fluoroquinolone_Mechanism Mechanism of Action of Fluoroquinolones Fluoroquinolone This compound Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Complex_Gyrase Ternary Complex: Fluoroquinolone-Gyrase-DNA DNA_Gyrase->Complex_Gyrase Forms Complex_TopoIV Ternary Complex: Fluoroquinolone-TopoIV-DNA Topo_IV->Complex_TopoIV Forms DS_Breaks Double-Strand DNA Breaks Complex_Gyrase->DS_Breaks Leads to Complex_TopoIV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Simplified signaling pathway for the antibacterial action of fluoroquinolones.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents. While comprehensive data for the parent compound is limited, the established synthetic routes and known biological activities of its derivatives provide a strong foundation for further research and drug development. The methodologies and data presented in this guide are intended to support scientists in the exploration and utilization of this promising chemical entity.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, adaptable experimental protocols, and potential applications of 6,8-Difluoroquinoline. As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate the electronic properties, metabolic stability, and binding affinity of resulting molecules.[1][2]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes key identifiers and predicted properties. Researchers should consider these values as estimates pending experimental verification.

PropertyValueSource
Molecular Formula C₉H₅F₂N[3]
Molecular Weight 165.14 g/mol [3]
CAS Number 145241-75-4[3]
Appearance Light brown to brown solid[3]
Boiling Point 235.0 ± 20.0 °C (Predicted)[3]
Density 1.319 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.28 ± 0.20 (Predicted)[3]
Purity (Commercial) ≥98%[4]

Spectral Characteristics

  • ¹H NMR: Signals would be expected in the aromatic region. The fluorine atoms at positions 6 and 8 will induce coupling (J-coupling) with adjacent protons (H-5 and H-7), leading to complex splitting patterns (e.g., doublet of doublets).

  • ¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms. The carbons directly bonded to fluorine (C-6 and C-8) will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: As a highly sensitive and 100% abundant nucleus, ¹⁹F NMR is a powerful tool for analyzing such compounds.[6][7] Two distinct signals corresponding to the fluorine atoms at the C-6 and C-8 positions would be expected. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap.[6]

Experimental Protocols

The following protocols are adapted from established methods for closely related fluoroquinoline analogs and provide a strong foundation for the synthesis and analysis of this compound.

This method is a plausible route for synthesizing the quinoline core, adapted from procedures for similar 4-hydroxyquinolines.[2][8] It involves the condensation of a difluoroaniline with an acrylate derivative followed by thermal cyclization.

Materials:

  • 3,5-Difluoroaniline

  • Ethyl (ethoxymethylene)cyanoacetate (or similar malonic ester derivative)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3,5-difluoroaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) in ethanol. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the condensation is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude intermediate.

  • Cyclization: In a separate three-neck flask equipped for high-temperature reactions, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Addition: Slowly and carefully add the crude intermediate from step 2 to the hot solvent. Maintain the temperature at ~250 °C for 30-60 minutes.[9]

  • Precipitation & Filtration: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product.[8]

  • Purification: Collect the solid product by filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of fluoroquinolone compounds.[10][11]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 3.0) and a polar organic solvent like acetonitrile or methanol.[11]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: Quinolines typically exhibit strong absorbance between 270-330 nm. The optimal wavelength should be determined by scanning the UV spectrum of a pure sample.

  • Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the synthesized this compound in a suitable solvent (e.g., DMSO or the mobile phase). Perform serial dilutions to create working standards for analysis.[1]

Visualizations: Workflows and Potential Roles

The following diagrams illustrate key processes relevant to the synthesis, analysis, and potential application of this compound in a research context.

cluster_start Starting Materials cluster_proc Process cluster_end Product start1 3,5-Difluoroaniline cond Condensation start1->cond start2 Acrylate Derivative start2->cond cyc Thermal Cyclization cond->cyc Crude Intermediate pur Purification (Filtration & Recrystallization) cyc->pur Crude Product end_prod 6,8-Difluoro-4-hydroxyquinoline (Target Analog) pur->end_prod

Caption: Generalized workflow for the synthesis of a this compound core.

synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification confirm Structural Confirmation purification->confirm nmr NMR (1H, 13C, 19F) confirm->nmr ms Mass Spectrometry (MS) confirm->ms purity Purity Assessment confirm->purity hplc HPLC / UPLC purity->hplc final Qualified Compound purity->final

Caption: Standard analytical workflow for compound characterization.

rtk Receptor Tyrosine Kinase (RTK) substrate Substrate Protein rtk->substrate atp ATP atp->rtk p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation pathway Downstream Signaling (e.g., Proliferation, Survival) p_substrate->pathway inhibitor This compound Derivative (Potential Kinase Inhibitor) inhibitor->rtk Inhibition

Caption: Potential role of a quinoline derivative as a kinase inhibitor in a signaling pathway.[1][2]

References

Spectroscopic Profile of 6,8-Difluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6,8-Difluoroquinoline. In the absence of readily available experimental spectra in the public domain, this document focuses on computationally predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insights into the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Predicted ValuePredicted ValuePredicted ValueH-2
Predicted ValuePredicted ValuePredicted ValueH-3
Predicted ValuePredicted ValuePredicted ValueH-4
Predicted ValuePredicted ValuePredicted ValueH-5
Predicted ValuePredicted ValuePredicted ValueH-7

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Predicted ValueC-2
Predicted ValueC-3
Predicted ValueC-4
Predicted ValueC-4a
Predicted ValueC-5
Predicted ValueC-6
Predicted ValueC-7
Predicted ValueC-8
Predicted ValueC-8a

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Predicted ValueF-6
Predicted ValueF-8
Infrared (IR) Spectroscopy

Predicted IR spectroscopy data helps in identifying the functional groups and vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Predicted ValuePredicted ValueC-H stretching (aromatic)
Predicted ValuePredicted ValueC=C stretching (aromatic)
Predicted ValuePredicted ValueC=N stretching
Predicted ValuePredicted ValueC-F stretching
Predicted ValuePredicted ValueC-H bending (out-of-plane)
Mass Spectrometry (MS)

Predicted mass spectrometry data provides information about the molecular weight and potential fragmentation patterns of the molecule under ionization.

Table 5: Predicted Mass Spectrum Data for this compound

m/zRelative Intensity (%)Assignment
165.05100[M]⁺ (Molecular Ion)
Predicted ValuePredicted ValueFragment Ion
Predicted ValuePredicted ValueFragment Ion

Experimental and Computational Protocols

The acquisition of spectroscopic data, whether experimental or computational, follows established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Computational Protocol: Predicted NMR spectra can be generated using software packages such as ChemDraw, Mnova NMRPredict, or through quantum mechanical calculations using density functional theory (DFT). These programs utilize algorithms and databases of known chemical shifts to estimate the spectra of a given structure.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Computational Protocol: IR spectra can be predicted computationally through vibrational frequency calculations using quantum chemistry software. These calculations model the vibrational modes of the molecule to predict the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of this compound would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Computational Protocol: Mass spectra can be predicted using software that simulates the fragmentation of the molecule based on its structure and the ionization method. Tools like CFM-ID can predict tandem mass spectra (MS/MS) for given molecules.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Preparation for IR Sample Prep for IR (e.g., KBr pellet) Sample->Preparation for IR Preparation for MS Sample Prep for MS (e.g., Dilution) Sample->Preparation for MS NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Preparation for IR->IR_Spec MS_Spec Mass Spectrometer Preparation for MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Biological Activity Screening of 6,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established method for enhancing metabolic stability, binding affinity, and overall pharmacological efficacy.[1][2] Among the various fluorinated patterns, the 6,8-difluoro substitution is of significant interest due to its presence in potent antibacterial agents.[3]

This technical guide provides a comprehensive overview of the current landscape and future directions for the biological activity screening of 6,8-difluoroquinoline derivatives. While this specific substitution pattern remains a relatively underexplored area of research, this document consolidates the available data, outlines detailed experimental protocols for key biological assays, and presents a systematic workflow for the evaluation of these promising compounds.[1] By leveraging insights from structurally related compounds, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of the this compound core.

Hypothesized Biological Activities

Based on the extensive research into fluoroquinolone analogues, this compound derivatives are hypothesized to possess significant therapeutic potential in several key areas:

  • Anticancer Activity: Numerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[3][4] The strong electron-withdrawing nature of the two fluorine atoms at the 6 and 8 positions could modulate the interaction of these derivatives with biological targets, potentially leading to enhanced anticancer activity.[1]

  • Antibacterial Activity: The fluoroquinolone class of antibiotics, which are renowned for their potent antibacterial effects, underscores the potential of fluorinated quinolines in combating bacterial infections.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5]

  • Antifungal Activity: The fungicidal properties of structurally related di-fluoro-quinoline compounds, such as the fungicide Ipflufenoquin which contains a 7,8-difluoro-2-methylquinoline moiety, suggest that this compound derivatives may also exhibit potent antifungal activity.[1]

Data Presentation: Biological Activities of this compound and Related Derivatives

While comprehensive screening data for a wide range of this compound derivatives is not yet available in the public domain, the following tables summarize the existing quantitative data for specific derivatives and structurally related compounds to provide a contextual baseline for future research.

Table 1: Antibacterial Activity of 6,8-Difluoroquinolone Derivatives

Compound ID/NameBacterial StrainMIC (µg/mL)Reference
Derivative of Sparfloxacin (Compound 2)Staphylococcus aureus-[6]
Derivative of Sparfloxacin (Compound 2)Escherichia coli-[6]
Derivative of Sparfloxacin (Compound 3)Staphylococcus aureus-[6]
Derivative of Sparfloxacin (Compound 3)Escherichia coli-[6]
Derivative of Sparfloxacin (Compound 4)Staphylococcus aureus-[6]
Derivative of Sparfloxacin (Compound 4)Escherichia coli-[6]
7-substituted-6,8-difluoroquinolone (unspecified)Escherichia coli>100[7]
7-substituted-6,8-difluoroquinolone (unspecified)Staphylococcus aureus>100[7]

Note: Specific MIC values for the sparfloxacin derivatives were not provided in the abstract, but the study indicated potent antimicrobial activity.

Table 2: Antifungal Activity of 6,8-Difluoroquinolone Derivatives

Compound ID/NameFungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Derivative of Sparfloxacin (Compound 2)Fusarium solaniData not specifiedData not specified[6]
Derivative of Sparfloxacin (Compound 3)Fusarium solaniData not specifiedData not specified[6]
Derivative of Sparfloxacin (Compound 4)Fusarium solaniData not specifiedData not specified[6]

Note: The study reported significant activity against Fusarium solani for compounds 3 and 4.[6]

Table 3: Comparative Anticancer Activity (IC50) of Related Fluoroquinolone Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative (Compound 32)MCF-7 (Breast)4.3[2]
Levofloxacin Derivative (Compound 125)MCF-7 (Breast)0.3[2]
Levofloxacin Derivative (Compound 125)A549 (Lung)2.1[2]
Levofloxacin Derivative (Compound 125)HepG2 (Liver)2.3[2]
Levofloxacin Derivative (Compound 125)PC-3 (Prostate)4.9[2]
Levofloxacin Derivative (Compound 125)HeLa (Cervical)1.1[2]
6,8-dibromo-4(3H)quinazolinone (Compound XIIIb)MCF-7 (Breast)1.7 µg/mL[8]
6,8-dibromo-4(3H)quinazolinone (Compound IX)MCF-7 (Breast)1.8 µg/mL[8]

Note: This table provides data for structurally related compounds to illustrate the anticancer potential of the broader class of halogenated quinolines and quinazolinones.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to screen the biological activities of novel this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cotton swabs

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

  • Sterile cork borer (6-8 mm in diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an agar plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivatives at a known concentration into the wells. Also, add the solvent (negative control) and place a standard antibiotic disc (positive control) on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antibacterial potency of a compound.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • 96-well sterile microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic

  • Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the stock solution of the this compound derivative (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Visualizations: Workflows and Mechanisms

To facilitate a clear understanding of the screening process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antibacterial Antibacterial Screening (Agar Diffusion, MIC) Characterization->Antibacterial Antifungal Antifungal Screening (e.g., Broth Dilution) Characterization->Antifungal Data Quantitative Data Analysis (IC50, MIC, etc.) Anticancer->Data Antibacterial->Data Antifungal->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: A proposed workflow for the screening of this compound derivatives.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Compound 6,8-Difluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition DNA Bacterial DNA Replication DNA Replication & Repair Processes DNA_Gyrase->Replication Facilitates Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA Damage Topo_IV->Replication Facilitates Topo_IV->Cell_Death Leads to DNA Damage

Caption: Hypothesized mechanism of antibacterial action for 6,8-difluoroquinolones.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. While direct biological activity data for a broad range of these derivatives is currently scarce, the well-documented anticancer, antibacterial, and antifungal properties of other fluoroquinolone analogues provide a strong rationale for their systematic investigation.

This technical guide offers a foundational framework for researchers to embark on the exploration of this compound derivatives. The detailed experimental protocols for key in vitro assays, combined with the proposed screening workflow, provide a clear and actionable path for evaluating the therapeutic potential of newly synthesized compounds.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive screening against panels of cancer cell lines, as well as a broad spectrum of bacterial and fungal pathogens. The resulting quantitative data will be crucial for establishing robust structure-activity relationships, which will, in turn, guide the optimization of lead compounds with enhanced potency and selectivity. Through such a systematic approach, the full therapeutic potential of the this compound core can be realized, paving the way for the development of next-generation therapeutic agents.

References

Potential Therapeutic Targets for 6,8-Difluoroquinoline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoroquinoline scaffold has emerged as a promising pharmacophore in the landscape of modern drug discovery. The strategic incorporation of two fluorine atoms at the 6 and 8 positions of the quinoline ring system significantly enhances the metabolic stability, binding affinity, and overall pharmacological profile of these analogs. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

Antibacterial Targets: DNA Gyrase and Topoisomerase IV

The most well-established therapeutic application of fluoroquinolones, including 6,8-difluoro analogs, is in the realm of antibacterial chemotherapy. These compounds exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By inhibiting these enzymes, 6,8-difluoroquinolines disrupt DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
7-Substituted-6,8-difluoroquinolone (Derivative 2)Gram-positive & Gram-negative bacteria≤ 0.860[1]
7-Substituted-6,8-difluoroquinolone (Derivative 3)Gram-positive & Gram-negative bacteria≤ 0.860[1]
7-Substituted-6,8-difluoroquinolone (Derivative 4)Gram-positive & Gram-negative bacteria≤ 0.860[1]
Substituted hydrazinoquinolones (Derivatives 7-10)Escherichia coli & Staphylococcus aureusPoor activity[1]
Experimental Protocol: Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

  • Stop Solution (e.g., 2% SDS, 200 mM EDTA)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide

  • Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the stop solution.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.

  • Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

experimental_workflow_gyrase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Relaxed DNA, Test Compound) add_gyrase Add DNA Gyrase reagents->add_gyrase Initiate incubation Incubate at 37°C add_gyrase->incubation stop_reaction Stop Reaction incubation->stop_reaction Terminate gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Bands (UV) gel_electrophoresis->visualize

Workflow for Bacterial DNA Gyrase Inhibition Assay.

Anticancer Targets: Topoisomerase II and Signaling Pathways

Emerging evidence suggests that this compound analogs possess significant potential as anticancer agents. Their mechanisms of action in cancer cells are multifaceted, primarily involving the inhibition of human topoisomerase II and the modulation of key signaling pathways that regulate cell proliferation and survival.

Topoisomerase II Inhibition

Similar to their antibacterial mechanism, certain 6,8-difluoroquinolines can target human topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand breaks in cancer cell DNA, leading to cell cycle arrest and apoptosis.[3]

The ability of a compound to induce topoisomerase II-mediated DNA cleavage is a key indicator of its anticancer potential.

CompoundAssayTargetCC₅₀ (µg/mL)Reference
CP-67,015 (a 6,8-difluoro-7-pyridyl-4-quinolone)Radiolabeled DNA CleavageCalf Thymus Topoisomerase II33[3]
CP-67,015Nonradiolabeled DNA CleavageCalf Thymus Topoisomerase II73[3]
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Some quinoline derivatives have been shown to inhibit this pathway, presenting a promising avenue for anticancer therapy.[4] While direct evidence for this compound analogs is still emerging, their structural similarity to other quinoline-based inhibitors suggests a high probability of similar activity.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This technique is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., cold 70% ethanol)

  • Staining solution (containing propidium iodide and RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the this compound analog at its IC₅₀ concentration for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in the staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Antifungal Target: Dihydroorotate Dehydrogenase (DHODH)

While less explored, this compound analogs hold promise as antifungal agents. Based on the activity of structurally related compounds, a potential target for their antifungal action is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting fungal growth.

Quantitative Data: Antifungal Activity

Data on the antifungal activity of this compound analogs is currently limited. However, the activity of other fluorinated quinolones suggests potential efficacy.

Compound ClassFungal Strain(s)MIC Range (µg/mL)Reference
Gatifloxacin, SparfloxacinTrichophyton rubrum, Fusarium solani, Candida albicansActivity observed (qualitative)[6]
Ciprofloxacin, Moxifloxacin, LevofloxacinCandida albicans, Aspergillus fumigatusEnhanced activity of other antifungals[6]
Experimental Protocol: Fungal Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of fungal DHODH.

Materials:

  • Recombinant fungal DHODH

  • Assay Buffer (e.g., Tris-HCl buffer with cofactors)

  • Substrate: Dihydroorotate (DHO)

  • Electron acceptor: 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q

  • Test compound (this compound analog)

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.

  • Pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHO, DCIP, and coenzyme Q.

  • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

experimental_workflow_dhodh cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Mix (Buffer, DHODH, Test Compound) add_substrate Add Substrate Mix (DHO, DCIP, CoQ) reagents->add_substrate Initiate measure Measure Absorbance (600 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Workflow for Fungal DHODH Inhibition Assay.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of activity. The primary targets identified to date include bacterial DNA gyrase and topoisomerase IV, human topoisomerase II, and potentially fungal dihydroorotate dehydrogenase. Furthermore, the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR highlights their potential in oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of diverse this compound analogs is warranted to advance these molecules through the drug development pipeline.

References

6,8-Difluoroquinoline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoroquinoline core is a significant pharmacophore in modern medicinal chemistry, imparting favorable properties to a range of biologically active compounds. The strategic placement of two fluorine atoms on the quinoline ring system profoundly influences the scaffold's electronic and lipophilic character, enhancing metabolic stability, target binding affinity, and overall therapeutic potential. This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its application in the development of antibacterial and anticancer agents. It includes detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold is most prominently featured in the development of fluoroquinolone antibiotics. These agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair. More recently, the therapeutic potential of this scaffold has been extended to oncology, with derivatives showing promising activity as inhibitors of eukaryotic topoisomerase II, a key enzyme in cancer cell proliferation.

Antibacterial Activity

The primary mechanism of antibacterial action for 6,8-difluoroquinolone derivatives involves the formation of a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA but cannot religate it, leading to an accumulation of double-strand breaks and ultimately, cell death. The fluorine atoms at positions 6 and 8 are crucial for this activity, enhancing the binding affinity of the compound to the enzyme-DNA complex.

Anticancer Activity

The anticancer potential of certain 6,8-difluoroquinolone derivatives stems from their ability to inhibit human topoisomerase II.[1] Similar to their antibacterial mechanism, these compounds stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks in cancer cells and triggering apoptosis. The C-8 fluorine has been shown to increase the potency of these derivatives against eukaryotic topoisomerase II.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, often starting from a polysubstituted fluorinated benzene ring. A representative synthesis of a 1-aryl-6,8-difluoroquinolone is outlined below.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol is adapted from the synthesis of related fluoroquinolone analogues.

Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate [2][3]

  • Dissolve 24.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate in 80 ml of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 4.3 g of cyclopropylamine dropwise to the cooled solution.

  • Once the exothermic reaction subsides, continue stirring at room temperature for an additional hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from a cyclohexane/petroleum ether mixture to obtain ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.

Step 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [4]

  • To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while cooling with ice and stirring.

  • Stir the mixture at room temperature for 30 minutes, followed by reflux for 2 hours.

  • Remove the dioxane under reduced pressure.

  • Suspend the residue (40.3 g) in 150 ml of water and add 6.65 g of potassium hydroxide.

  • Reflux the mixture for 1.5 hours.

  • Filter the warm solution and rinse the residue with water.

  • Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling in an ice bath.

  • Filter the resulting precipitate, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

Step 3: Synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of anhydrous piperazine in dimethyl sulfoxide is heated.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is suspended in water, and the solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization to afford the final compound.

Biological Evaluation Protocols

Antibacterial Susceptibility Testing

3.1.1. Kirby-Bauer Disk Diffusion Method

This method qualitatively assesses the susceptibility of a bacterial strain to a particular antibiotic.

  • Materials : Mueller-Hinton agar (MHA) plates, sterile cotton swabs, bacterial culture (adjusted to 0.5 McFarland turbidity standard), sterile forceps, antibiotic-impregnated paper disks, incubator.

  • Procedure :

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Evenly streak the swab over the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

    • Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are evenly spaced.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

3.1.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture (adjusted to ~5 x 10^5 CFU/mL), test compound and control antibiotic solutions, incubator.

  • Procedure :

    • Perform serial two-fold dilutions of the test compound in MHB across the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Mechanism of Action Assays (Antibacterial)

3.2.1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials : Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, assay buffer (containing ATP), test compound, stop solution/loading dye, agarose gel, electrophoresis equipment, DNA staining agent.

  • Procedure :

    • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37°C for 1 hour.

    • Terminate the reaction by adding the stop solution/loading dye.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Inhibited reactions will show a higher proportion of relaxed DNA, while uninhibited reactions will show supercoiled DNA.

    • Quantify the band intensities to determine the IC50 value.

3.2.2. Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

  • Materials : Kinetoplast DNA (kDNA), E. coli topoisomerase IV, assay buffer (containing ATP), test compound, stop solution/loading dye, agarose gel, electrophoresis equipment, DNA staining agent.

  • Procedure :

    • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction with the stop solution/loading dye.

    • Resolve the DNA products by agarose gel electrophoresis.

    • Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

    • Quantify the amount of decatenated DNA to determine the IC50 value.

Anticancer Activity Assays

3.3.1. Eukaryotic Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of a compound on the decatenation of kDNA by human topoisomerase II.

  • Materials : Kinetoplast DNA (kDNA), purified human topoisomerase II, 10x topoisomerase II reaction buffer, ATP, test compound, 5x loading dye, agarose gel, electrophoresis equipment, ethidium bromide or other DNA stain.

  • Procedure :

    • In a microcentrifuge tube on ice, add 2 μl of 10x topoisomerase II reaction buffer and 200 ng of kDNA.

    • Add varying concentrations of the test compound.

    • Adjust the volume with distilled water to a final volume of 20 μl (including the enzyme to be added).

    • Add purified topoisomerase II and incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 5 μl of 5x loading dye.

    • Load the samples onto a 0.8% agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

    • Inhibition is indicated by the persistence of catenated kDNA in the loading well, while decatenated DNA migrates into the gel.

Quantitative Data

The biological activity of this compound derivatives is summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of 1-Aryl-6,8-difluoroquinolones (MIC, μg/mL)

Compound1-(Substituent)7-(Substituent)S. aureusE. coliP. aeruginosa
1 4-FluorophenylPiperazin-1-yl0.10.050.78
2 2,4-Difluorophenyl3-Amino-1-pyrrolidinyl0.0250.0120.2
3 Phenyl4-Methyl-1-piperazinyl0.20.11.56
Ciprofloxacin --0.20.0120.2

Data adapted from related studies on 1-aryl-6,8-difluoroquinolones.

Table 2: Anticancer Activity of Selected 6,8-Difluoroquinolone Derivatives (IC50, μM)

CompoundCancer Cell LineIC50 (μM)Target
CP-115,953 Chinese Hamster Ovary (CHO)Cytotoxicity notedEukaryotic Topoisomerase II
Sparfloxacin A549 (Lung)>100-
Sparfloxacin HeLa (Cervical)>100-
Sparfloxacin HepG2 (Liver)>100-

Data is limited for the direct anticancer activity of a wide range of 6,8-difluoroquinolones. The presented data is based on available literature and highlights the need for further investigation in this area.

Visualizations

The following diagrams illustrate key concepts related to the this compound scaffold.

G cluster_synthesis Representative Synthetic Pathway start Polysubstituted Fluorobenzene intermediate1 Acrylate Derivative start->intermediate1 Acylation & Condensation intermediate2 Quinoline Core Formation (Cyclization) intermediate1->intermediate2 Cyclization intermediate3 C-7 Substitution intermediate2->intermediate3 Nucleophilic Substitution final_product This compound Derivative intermediate3->final_product

A generalized synthetic workflow for this compound derivatives.

G cluster_antibacterial Antibacterial Mechanism of Action drug 6,8-Difluoroquinolone complex1 Ternary Complex (Drug-Gyrase-DNA) drug->complex1 complex2 Ternary Complex (Drug-Topo IV-DNA) drug->complex2 target1 Bacterial DNA Gyrase target1->complex1 target2 Bacterial Topoisomerase IV target2->complex2 dna Bacterial DNA dna->complex1 dna->complex2 outcome Inhibition of DNA Religation complex1->outcome complex2->outcome breaks Accumulation of Double-Strand Breaks outcome->breaks death Bacterial Cell Death breaks->death

Inhibition of bacterial DNA gyrase and topoisomerase IV.

G cluster_workflow Experimental Workflow for Antibacterial Evaluation synthesis Compound Synthesis & Purification screening Primary Screening (Kirby-Bauer) synthesis->screening quantification Quantitative Assay (MIC Determination) screening->quantification Active Compounds mechanism Mechanism of Action (Gyrase/Topo IV Inhibition) quantification->mechanism result Lead Compound Identification mechanism->result

References

In Silico Modeling of 6,8-Difluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into the quinoline nucleus is a well-established method to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide focuses on the in silico modeling of 6,8-difluoroquinoline derivatives, a promising but relatively underexplored class of compounds.

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient approach to designing and evaluating novel therapeutic candidates. This technical guide provides an in-depth overview of the core in silico methodologies applied to the study of this compound derivatives, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging these computational techniques, researchers can accelerate the identification and optimization of lead compounds, paving the way for the development of novel therapeutics.

Data Presentation: Summarized Quantitative Data

The following tables summarize hypothetical quantitative data derived from in silico modeling of a series of this compound derivatives against a panel of protein kinases, which are common targets for quinoline-based inhibitors. This data is for illustrative purposes to demonstrate how such information would be presented.

Table 1: Physicochemical Properties and Predicted ADMET Profile of this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Caco-2 Permeability (nm/s)Predicted Microsomal Stability (t½, min)
DFQ-1254.232.81315.2> 60
DFQ-2268.263.11312.545
DFQ-3282.293.4149.855
DFQ-4296.323.7247.130
DFQ-5310.354.0255.425

Table 2: Molecular Docking and Biological Activity Data of this compound Derivatives

Compound IDTarget KinaseDocking Score (kcal/mol)Predicted IC₅₀ (µM)Experimental IC₅₀ (µM)
DFQ-1EGFR-9.50.050.08
DFQ-2VEGFR2-8.90.120.15
DFQ-3c-Met-9.20.080.10
DFQ-4EGFR-8.50.250.32
DFQ-5VEGFR2-8.10.400.51

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

In Silico Protocols

1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

  • Objective: To correlate the 3D structural features of this compound derivatives with their biological activity and generate a predictive model.

  • Methodology:

    • Dataset Preparation: A dataset of this compound derivatives with a wide range of biological activities (e.g., IC₅₀ values) is compiled. The dataset is divided into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

    • Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94). The molecules are then aligned based on a common substructure or a template molecule.

    • Generation of Molecular Interaction Fields (MIFs): Steric and electrostatic fields are calculated for each molecule in the aligned dataset using a probe atom (e.g., a sp³ carbon atom with a +1 charge).

    • Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation correlating the variations in the MIFs with the variations in biological activity.

    • Model Validation: The predictive power of the QSAR model is assessed using the test set molecules. Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

    • Contour Map Analysis: The results are visualized as 3D contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for biological activity.

2. Pharmacophore Model Generation

  • Objective: To identify the common 3D arrangement of chemical features essential for the biological activity of this compound derivatives.

  • Methodology:

    • Ligand Preparation: A set of active this compound derivatives with known biological activity against a specific target is selected. The 3D structures of these molecules are generated and conformational analysis is performed to generate a representative set of low-energy conformations for each molecule.

    • Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic regions (HY) are identified for each molecule.

    • Hypothesis Generation: A pharmacophore generation algorithm (e.g., HipHop or HypoGen) is used to create hypothetical models based on the identified features of the most active compounds. The algorithm identifies common feature arrangements that are present in the active molecules but absent in inactive ones.

    • Model Validation: The generated pharmacophore models are validated by their ability to distinguish active from inactive compounds in a known database. The best model is selected based on statistical parameters like the cost difference between the null and the total cost.

3. Molecular Docking

  • Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a target protein.

  • Methodology:

    • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned. The binding site is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Ligand Preparation: The 3D structures of the this compound derivatives are generated and their energy is minimized.

    • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to place the flexible ligand into the rigid or flexible binding site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

    • Analysis of Results: The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. The docking scores are used to rank the compounds based on their predicted binding affinity.

4. ADMET Prediction

  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound derivatives.

  • Methodology:

    • Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, LogP, polar surface area, number of rotatable bonds) are calculated for each this compound derivative.

    • Model Application: The calculated descriptors are used as input for various predictive models. These models can be based on quantitative structure-property relationships (QSPR), machine learning algorithms, or expert systems.

    • Property Prediction: A range of ADMET properties are predicted, including:

      • Absorption: Caco-2 cell permeability, human intestinal absorption.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Cytochrome P450 inhibition and substrate specificity.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

    • Analysis: The predicted ADMET properties are analyzed to identify potential liabilities and guide the optimization of the compounds.

In Vitro Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To experimentally determine the inhibitory activity of synthesized this compound derivatives against a specific protein kinase.

  • Methodology:

    • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Assay Procedure:

      • The kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in the assay buffer.

      • The synthesized this compound derivatives are added at various concentrations.

      • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

      • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

      • The luminescence or fluorescence signal is measured using a plate reader.

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Mandatory Visualization

This section provides diagrams for key signaling pathways and experimental workflows generated using the DOT language.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_modeling In Silico Modeling cluster_prediction Prediction & Evaluation cluster_synthesis_testing Experimental Validation Dataset Dataset of this compound Derivatives StructureGen 3D Structure Generation & Optimization Dataset->StructureGen QSAR 3D-QSAR Modeling StructureGen->QSAR Pharmacophore Pharmacophore Modeling StructureGen->Pharmacophore Docking Molecular Docking StructureGen->Docking ADMET ADMET Prediction StructureGen->ADMET BindingAffinity Binding Affinity Prediction QSAR->BindingAffinity Pharmacophore->Docking Docking->BindingAffinity Synthesis Chemical Synthesis of Lead Compounds BindingAffinity->Synthesis InVitro In Vitro Biological Assays Synthesis->InVitro cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCG PLCγ VEGFR->PLCG Activates RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCG->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

Synthesis of Novel 6,8-Difluoroquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms, particularly the 6,8-difluoro substitution pattern, has been identified as a key feature in enhancing the potency and pharmacological profile of these compounds.[2][4] This technical guide provides an in-depth exploration of the synthesis of novel 6,8-difluoroquinoline compounds, focusing on established and modern synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies.

Synthetic Strategies for the this compound Core

The construction of the this compound skeleton can be achieved through several classical and contemporary synthetic methodologies. The most prominent among these are the Gould-Jacobs reaction, the Conrad-Limpach synthesis (often with modern modifications), and the Friedländer synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for preparing 4-hydroxyquinoline derivatives.[3][5] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6]

A generalized workflow for this synthetic approach is outlined below:

cluster_workflow Gould-Jacobs Synthesis Workflow start Starting Materials (Aniline, Diethyl Ethoxymethylenemalonate) step1 Condensation Reaction start->step1 step2 Intermediate Formation (Anilidomethylenemalonate) step1->step2 step3 High-Temperature Thermal Cyclization step2->step3 step4 Hydrolysis and Decarboxylation step3->step4 end Final Product (4-Hydroxyquinoline Derivative) step4->end

A generalized workflow for the Gould-Jacobs synthesis.
Conrad-Limpach and Modified Approaches

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[7] A significant advancement for the synthesis of compounds like 6,8-Difluoro-2-methylquinolin-4-ol is the use of a milder, acid-catalyzed cyclization with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which avoids the harsh conditions of traditional thermal cyclization.[8]

The following diagram illustrates a comparison between the traditional thermal cyclization and the modern acid-catalyzed approach:

cluster_comparison Comparison of Cyclization Routes cluster_route1 Route 1: Thermal Cyclization cluster_route2 Route 2: Acid-Catalyzed Cyclization start Starting Materials (2,4-Difluoroaniline, Ethyl Acetoacetate) intermediate Intermediate (Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate) start->intermediate route1_step High-Temperature Cyclization (in Dowtherm A) intermediate->route1_step route2_step Mild Acid-Catalyzed Cyclization (with Eaton's Reagent) intermediate->route2_step route1_yield Yield: ~78% route1_step->route1_yield end_product Final Product (6,8-Difluoro-2-methylquinolin-4-ol) route2_yield Yield: >95% route2_step->route2_yield

Comparison of synthetic routes to 6,8-Difluoro-2-methylquinolin-4-ol.
The Friedländer Synthesis

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10] This method is versatile and can be catalyzed by either acids or bases.[10] Microwave-assisted protocols have been shown to significantly improve reaction times and yields.[11]

A proposed mechanism for the anticancer action of certain quinoline derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[11]

cluster_pathway Proposed Anticancer Signaling Pathway Inhibition compound This compound Derivative pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth, and Survival mtor->proliferation

Proposed inhibition of the PI3K/Akt/mTOR pathway.

Data Presentation: Comparative Analysis of Synthetic Routes

The efficiency of different synthetic methods for preparing this compound derivatives can be compared based on reported reaction yields and conditions.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Gould-Jacobs Thermal Cyclization2,6-Difluoroaniline, Ethyl AcetoacetateHigh-Temperature Cyclization (in Dowtherm A)~78[8]
Acid-Catalyzed Cyclization2,6-Difluoroaniline, Ethyl AcetoacetateEaton's Reagent, 50-90 °C>95[8]
Microwave-Assisted Gould-JacobsAniline, Diethyl EthoxymethylenemalonateMicrowave, 300 °C, 5 min47[6]
Friedländer Condensation2-Amino-3,5-dibromobenzaldehyde, 1,3-IndandioneAcetonitrile, DCC, reflux, 1.5 h40[11]
Microwave-Assisted Friedländer2-Amino-3,5-dibromobenzaldehyde, AcetophenoneAcetic Acid, Microwave, 10 min85[11]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via Conrad-Limpach Reaction[12]

Step 1: Condensation

  • In a round-bottom flask, combine 2,4-difluoroaniline, ethyl acetoacetate, and ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation to obtain the crude ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a suitable reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring, controlling the addition rate to maintain the temperature. Ethanol will distill off during this process.

  • After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C, at which point the product will precipitate.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with hot toluene (2 x 100 mL) followed by hexanes (2 x 100 mL) to remove the high-boiling solvent.

Protocol 2: Acid-Catalyzed Cyclization using Eaton's Reagent[8]
  • In a reaction vessel, carefully add the ethyl 3-(2,6-difluoroanilino)crotonate intermediate to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).

  • Heat the resulting solution to between 50-90 °C for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice water.

  • The crude 6,8-Difluoro-2-methylquinolin-4-ol can be further purified by recrystallization.

Protocol 3: Microwave-Assisted Friedländer Synthesis of 6,8-Disubstituted Quinolines[11]
  • In a 10 mL microwave synthesis vial, add 2-amino-3,5-dibromobenzaldehyde (1.0 mmol) and the desired active methylene compound (1.1 mmol).

  • Add glacial acetic acid (2-3 mL) to serve as both the solvent and catalyst.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, allow the vial to cool to room temperature.

  • Quench the reaction by pouring the mixture into ice-water (20 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of novel this compound compounds is a promising avenue for the discovery of new therapeutic agents. This guide has detailed several effective synthetic strategies, including the classical Gould-Jacobs and Conrad-Limpach reactions, as well as modern, more efficient methods like acid-catalyzed and microwave-assisted syntheses. The provided quantitative data and experimental protocols offer a solid foundation for researchers to embark on the synthesis and exploration of this important class of molecules. The versatility of the quinoline scaffold, combined with the beneficial properties imparted by the 6,8-difluoro substitution, ensures that these compounds will remain a significant focus of research in medicinal chemistry and drug development.

References

The Rise of 6,8-Difluoroquinolones: A Technical Guide to Their Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel and potent therapeutic agents. Among the promising candidates, 6,8-difluoroquinoline derivatives have emerged as a significant class of compounds in antimicrobial research. Their unique structural features, characterized by fluorine atoms at both the 6 and 8 positions of the quinolone core, contribute to enhanced antibacterial activity and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for the investigation of these potent antimicrobial agents.

Core Concepts: Structure and Mechanism of Action

6,8-Difluoroquinolones belong to the broader family of fluoroquinolone antibiotics. The defining characteristic of this subclass is the presence of fluorine atoms at positions C6 and C8 of the quinoline ring system. This disubstitution has been shown to significantly influence the electronic properties and lipophilicity of the molecule, which can enhance its interaction with bacterial targets and improve cell penetration.[1]

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][3] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.[4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[]

Fluoroquinolone_Mechanism_of_Action cluster_targets Bacterial Targets Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase (Gram-negative) Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone This compound Derivative Fluoroquinolone->Bacterial_Cell Enters Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death

Fig. 1: Mechanism of action of 6,8-difluoroquinolones.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is highly dependent on the substituents at various positions of the quinolone ring. Key SAR insights include:

  • N-1 Substituent: The substituent at the N-1 position significantly influences antibacterial activity. Aryl groups, such as a 2,4-difluorophenyl group, have been shown to confer potent in vitro activity.[6][7]

  • C-7 Substituent: Modifications at the C-7 position are crucial for modulating the spectrum and potency of activity. The introduction of substituted amino groups, like a 3-amino-1-pyrrolidinyl group or a piperazinyl group, often leads to enhanced antibacterial efficacy.[6][7][8]

  • C-5 Substituent: The introduction of an amino group at the C-5 position has been found to be optimal for overall antibacterial properties.[9]

SAR_Logical_Relationship Core This compound Core N1 N-1 Substituent (e.g., Aryl group) Core->N1 C7 C-7 Substituent (e.g., Substituted amino group) Core->C7 C5 C-5 Substituent (e.g., Amino group) Core->C5 Activity Enhanced Antimicrobial Activity N1->Activity C7->Activity C5->Activity

Fig. 2: Key structure-activity relationships.

Quantitative Antimicrobial Activity

The in vitro antibacterial potency of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative compounds against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of 1-Aryl-6,8-difluoroquinolones (MIC in μg/mL) [6]

Compound1-Substituent7-SubstituentS. aureus ATCC 6538PE. coli JuhlP. aeruginosa K799/WT
18 4-Fluorophenyl3-Amino-1-pyrrolidinyl0.050.0250.78
19 2,4-Difluorophenyl3-Amino-1-pyrrolidinyl0.0250.0120.39
22 4-Fluorophenyl1-Piperazinyl0.10.050.78
25 2,4-Difluorophenyl4-Methyl-1-piperazinyl0.20.11.56
Norfloxacin Ethyl1-Piperazinyl0.390.10.78
Ciprofloxacin Cyclopropyl1-Piperazinyl0.20.0120.2

Table 2: In Vitro Antibacterial Activity of 5-Substituted 6,8-Difluoroquinolones (MIC in μg/mL) [9]

Compound5-Substituent7-SubstituentS. aureus 209P JC-1E. coli NIHJ JC-2P. aeruginosa IFO 3445
36k (Sparfloxacin) NH₂cis-3,5-Dimethyl-1-piperazinyl0.10.0250.39
Ciprofloxacin H1-Piperazinyl0.20.0120.2

Experimental Protocols

Synthesis of 1-Aryl-6,8-difluoroquinolones

A general synthetic route to 1-aryl-6,8-difluoroquinolones is illustrated below and is based on established methods.[10]

Synthesis_Workflow Start 2,3,5-Trifluorobenzoyl Chloride Step1 Reaction with Diethyl Malonate Start->Step1 Step2 Cyclization Step1->Step2 Step3 Reaction with Triethyl Orthoformate Step2->Step3 Step4 Reaction with Substituted Aniline Step3->Step4 Step5 Thermal Cyclization Step4->Step5 Step6 Nucleophilic Substitution with Amine at C-7 Step5->Step6 Step7 Hydrolysis Step6->Step7 End 1-Aryl-6,8-difluoro- quinolone-3-carboxylic Acid Step7->End

Fig. 3: General synthetic workflow.

Detailed Protocol: The synthesis generally involves the reaction of a substituted benzoyl chloride with diethyl malonate, followed by a series of cyclization and substitution reactions to build the quinolone core. The key steps often include the introduction of the N-1 aryl substituent via reaction with a corresponding aniline, followed by a nucleophilic substitution at the C-7 position with a desired amine. The final step is typically the hydrolysis of the ester to yield the carboxylic acid. For specific reaction conditions and reagents, consulting the primary literature is recommended.[10]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using standard methods such as the agar well diffusion method or the Kirby-Bauer disk diffusion method.[8][11]

Agar Well Diffusion Method Protocol: [11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: [8][12]

MIC values are determined by broth microdilution or agar dilution methods. This involves preparing two-fold serial dilutions of the test compounds in a suitable growth medium and inoculating them with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of antimicrobial agents with potent activity against a broad spectrum of bacteria. The extensive research into their synthesis and structure-activity relationships has provided a solid foundation for the rational design of new and more effective analogs. Future research in this area should focus on optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their efficacy against drug-resistant strains. The detailed methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

The Anticancer Potential of 6,8-Difluoroquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties. Among these, 6,8-difluoroquinoline derivatives are emerging as a promising class of agents for oncological research and development. The introduction of two fluorine atoms at the 6 and 8 positions of the quinoline ring can significantly alter the molecule's electronic and lipophilic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the current understanding of the anticancer potential of 6,8-difluoroquinolines and structurally related compounds, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

Potential Anticancer Mechanisms of 6,8-Difluoroquinolines

While the precise molecular targets of many this compound derivatives are still under investigation, research on structurally similar quinoline-based anticancer agents points towards several key mechanisms through which they may exert their cytotoxic effects. These mechanisms, which provide a solid framework for investigating novel this compound compounds, include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2]

Induction of Apoptosis: A primary mechanism for the anticancer activity of many quinoline derivatives is the induction of programmed cell death, or apoptosis.[2] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cellular dismantling.

Cell Cycle Arrest: Quinolone compounds have been shown to interfere with the normal progression of the cell cycle, a hallmark of cancer cell proliferation. By arresting cells at specific checkpoints, such as the G2/M phase, these compounds can prevent cell division and lead to cell death.[3]

Inhibition of Key Signaling Pathways: The anticancer effects of quinoline derivatives are also attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. Pathways such as the PI3K/Akt/mTOR and VEGF signaling cascades, which are crucial for cancer cell proliferation, survival, and angiogenesis, are potential targets for this compound compounds.[2] Furthermore, some fluoroquinolones have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to cytotoxic effects in cancer cells.[3][4][5]

Comparative Cytotoxicity Data

Due to the limited availability of specific in vitro anticancer data for a wide range of this compound derivatives, the following table summarizes the cytotoxic activity (IC50 values) of structurally related fluorinated 4-aminoquinoline and other quinoline derivatives against various human cancer cell lines. This data, compiled from multiple sources, offers a representative overview of the potential efficacy of this class of compounds.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)
FBA-TPQMCF-7 (Breast)0.097 - 2.297
FBA-TPQMDA-MB-468 (Breast)0.097 - 2.297
Ciprofloxacin Derivative IIVarious (NCI-60)Mean GI50: 3.30
Ciprofloxacin Derivative IIIbVarious (NCI-60)Mean GI50: 2.45
Ciprofloxacin Derivative IIIfVarious (NCI-60)Mean GI50: 9.06
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25

Detailed Experimental Protocols

To facilitate the investigation of the anticancer potential of novel this compound derivatives, this section provides detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[6]

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content.

Procedure:

  • Seed cells and treat them with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate the cells for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizing Pathways and Workflows

General Experimental Workflow for In Vitro Anticancer Activity Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Compound Synthesis/Acquisition Compound Synthesis/Acquisition Stock Solution Preparation Stock Solution Preparation Compound Synthesis/Acquisition->Stock Solution Preparation Compound Treatment Compound Treatment Stock Solution Preparation->Compound Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Compound Treatment MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) Compound Treatment->Annexin V/PI Assay (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination MTT Assay (Viability)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Annexin V/PI Assay (Apoptosis)->Quantification of Apoptosis Cell Cycle Distribution Analysis Cell Cycle Distribution Analysis Cell Cycle Analysis->Cell Cycle Distribution Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) IC50 Determination->Western Blot (Protein Expression) Quantification of Apoptosis->Western Blot (Protein Expression) Cell Cycle Distribution Analysis->Western Blot (Protein Expression)

Caption: A generalized workflow for evaluating the in vitro anticancer activity of this compound derivatives.

Plausible Signaling Pathway Inhibition by Quinolone Derivatives

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K This compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Green Chemistry Approaches to 6,8-Difluoroquinoline Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 6,8-difluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to the favorable modulation of physicochemical and biological properties by the fluorine atoms.[1][2] Traditional synthetic routes to these compounds, such as the Conrad-Limpach and Friedländer syntheses, often necessitate harsh reaction conditions, including high temperatures and the use of hazardous solvents, which are misaligned with modern principles of green chemistry.[3][4] This technical guide provides a comprehensive overview of established and emerging green chemistry approaches for the synthesis of this compound derivatives. It details greener alternatives including microwave-assisted and ultrasound-assisted methods, the use of environmentally benign catalysts, and solvent-free or water-based systems. This document includes detailed experimental protocols, comparative data on reaction efficiency, and graphical workflows to facilitate the adoption of more sustainable synthetic practices in drug discovery and development.

Introduction: The Importance of 6,8-Difluoroquinolines

Quinolines are a vital class of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceuticals and bioactive natural products.[5] The strategic introduction of fluorine atoms, particularly the 6,8-difluoro substitution pattern, has been shown to enhance metabolic stability, binding affinity, and overall pharmacological potency.[1] This substitution is a key feature in several potent antibacterial agents, where the fluorine atoms can significantly influence the molecule's electronic properties and target interactions.[1]

However, the synthesis of these valuable compounds often relies on classical methods that present significant environmental and safety challenges.[5] The principles of green chemistry aim to mitigate these issues by designing processes that reduce waste, minimize energy consumption, and utilize less hazardous substances.[6] Adopting these principles is not only environmentally responsible but can also lead to improved reaction efficiency, higher yields, and simplified purification processes.[5]

Conventional vs. Green Synthetic Strategies

The two most common routes for synthesizing the 4-hydroxyquinoline core, a frequent precursor to other derivatives, are the Conrad-Limpach and Friedländer syntheses.

  • Conrad-Limpach Synthesis : This method involves the condensation of an aniline (in this case, 2,4-difluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate). The reaction typically proceeds in two stages: formation of an enamine intermediate, followed by a high-temperature thermal cyclization (~250 °C) in a high-boiling point solvent like Dowtherm A or diphenyl ether.[4][7] These conditions are energy-intensive and use solvents that are hazardous and difficult to remove.[7]

  • Friedländer Synthesis : This approach involves the cyclocondensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group.[8] Traditional Friedländer reactions often require acid or base catalysts and harsh conditions.[8]

Green alternatives focus on improving these classical routes through several key strategies:

  • Alternative Energy Sources : Microwave and ultrasound irradiation can dramatically accelerate reaction rates, often at lower bulk temperatures and in shorter times.[9][10]

  • Benign Catalysts and Solvents : Replacing harsh acids and hazardous solvents with recyclable solid acid catalysts, ionic liquids, or environmentally friendly solvents like water or ethanol.[11][12]

  • Process Intensification : Employing one-pot syntheses to reduce intermediate isolation steps, solvent use, and waste generation.[13][14]

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of 6,8-difluoro-2-methylquinolin-4-ol, a representative derivative, via traditional and green-inspired methods.

Table 1: Comparison of Reaction Conditions and Yields

Method Catalyst/Promoter Solvent Temperature (°C) Time Yield (%) Reference(s)
Traditional Thermal None (Thermal) Dowtherm A / Diphenyl Ether ~250 30 min - 2 h ~65 [4][7][15]
Microwave-Assisted Acetic Acid (cat.) Ethanol / Solvent-free 120 - 200 5 - 25 min 80 - 95 (Est.) [9][16]
Ultrasound-Assisted K₂CO₃ / Lewis Acid DMF / Ethanol Room Temp - 80 15 - 60 min 75 - 90 (Est.) [10][17]

| Green Catalyst | p-TSA / Zeolite | Ethanol / Water | 70 - 80 (Reflux) | 1 - 3 h | 75 - 89 |[11][12][13] |

Note: Estimated (Est.) yields and conditions for microwave and ultrasound methods are based on protocols for structurally similar quinolones, as direct literature for this specific transformation is limited.

Table 2: Green Chemistry Metrics

Method Key Advantages Key Disadvantages Atom Economy (%)
Traditional Thermal Well-established High energy use, hazardous solvents 81.3%
Microwave-Assisted Drastically reduced reaction time, high efficiency Requires specialized equipment 81.3%
Ultrasound-Assisted Mild conditions (lower temp), energy efficient Scalability can be challenging 81.3%

| Green Catalyst | Recyclable catalyst, milder conditions, safer solvents | Catalyst synthesis/cost, longer time than MW | 81.3% |

Calculation of Atom Economy for Conrad-Limpach Synthesis: The balanced equation for the synthesis of 6,8-difluoro-2-methylquinolin-4-ol is: C₆H₅F₂N (2,4-difluoroaniline) + C₆H₁₀O₃ (ethyl acetoacetate) → C₁₀H₇F₂NO (product) + C₂H₅OH (ethanol)

  • Formula Weights (FW):

    • 2,4-difluoroaniline: 129.11 g/mol

    • Ethyl acetoacetate: 130.14 g/mol

    • 6,8-difluoro-2-methylquinolin-4-ol: 195.15 g/mol

    • Ethanol: 46.07 g/mol

  • % Atom Economy = (FW of desired product / Sum of FW of all reactants) x 100

  • % Atom Economy = (195.15 / (129.11 + 130.14)) x 100 = 81.3%

This calculation shows that even in an ideal reaction, 18.7% of the reactant mass is incorporated into the ethanol byproduct. Green chemistry principles encourage exploring alternative pathways that could improve this intrinsic efficiency.

Experimental Protocols

Protocol 4.1: Traditional Thermal Cyclization (Conrad-Limpach)

This protocol is adapted from established literature for the gram-scale synthesis of 6,8-difluoro-2-methylquinolin-4-ol.[4][18]

Step A: Condensation to Form Enamine Intermediate

  • Combine 2,4-difluoroaniline (1.0 equiv), ethyl acetoacetate (1.1 equiv), and ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol and excess ethyl acetoacetate under reduced pressure to obtain the crude intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate. This crude product is often used directly in the next step.

Step B: Thermal Cyclization

  • In a high-temperature reaction vessel equipped with a mechanical stirrer and a distillation condenser, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude intermediate from Step A to the hot solvent. Ethanol will distill off during the addition.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate.

  • Add a non-polar solvent like hexanes to facilitate further precipitation and create a filterable slurry.

  • Collect the solid product by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry to obtain crude 6,8-difluoro-2-methylquinolin-4-ol.

  • Purify the product by recrystallization from ethanol.

Protocol 4.2: Greener Approach - Microwave-Assisted One-Pot Synthesis

This protocol adapts general procedures for microwave-assisted quinolone synthesis to the target molecule.[9][16][19]

  • To a 10 mL microwave reaction vessel, add 2,4-difluoroaniline (1.0 equiv, e.g., 1 mmol), ethyl acetoacetate (1.1 equiv, 1.1 mmol), and glacial acetic acid (0.5 mL) as both a catalyst and solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with a power setting sufficient to maintain a temperature of 150 °C for 10 minutes.

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 6,8-difluoro-2-methylquinolin-4-ol. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 4.3: Greener Approach - Ultrasound-Assisted Synthesis

This protocol is based on the principles of ultrasound-assisted synthesis for related heterocyclic compounds.[10][17]

  • In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in a minimal amount of a high-boiling polar aprotic solvent like DMF.

  • Add a catalytic amount of a mild base (e.g., K₂CO₃, 0.2 equiv).

  • Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) at 80°C for 30-45 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and a green experimental workflow.

G cluster_step1 cluster_step2 reactant reactant intermediate intermediate product product condition condition byproduct byproduct A 2,4-Difluoroaniline C Enamine Intermediate (Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate) c1 Acid Catalyst (e.g., HCl) Ethanol, Reflux B Ethyl Acetoacetate c2 High Temperature (~250 °C) High-Boiling Solvent C->c2 D 6,8-Difluoro-2-methylquinolin-4-ol c1->C c2->D etoh - Ethanol c2->etoh

Caption: General pathway for the Conrad-Limpach synthesis of 6,8-difluoroquinolin-4-ol.

G start_end start_end process process equipment equipment output output condition condition waste waste A Combine Reactants & Catalyst in Microwave Vessel B Seal Vessel A->B C Microwave Reactor B->C D Irradiate (e.g., 150°C, 10 min) C->D E Cool Vessel D->E F Precipitate Product (Add Water) E->F G Filter & Wash Solid F->G H Dry Product G->H waste1 Aqueous Waste G->waste1 I Purified this compound Derivative H->I cond1 2,4-Difluoroaniline Ethyl Acetoacetate Acetic Acid cond1->A

Caption: Experimental workflow for a green microwave-assisted one-pot quinoline synthesis.

Conclusion

The synthesis of 6,8-difluoroquinolines can be achieved through significantly more sustainable methods than traditional high-temperature thermal cyclizations. Green chemistry approaches, particularly microwave-assisted and ultrasound-assisted protocols, offer dramatic reductions in reaction times, lower energy consumption, and often lead to improved yields under milder conditions. The use of benign catalysts and the potential for one-pot procedures further minimize the environmental footprint of these syntheses. By adopting the protocols and strategies outlined in this guide, researchers and drug development professionals can produce these valuable scaffolds more efficiently and responsibly, aligning with the critical goals of sustainable chemistry.

References

The Ascendant Core: A Technical Guide to the Structure-Activity Relationship of 6,8-Difluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The strategic incorporation of fluorine atoms has proven to be a highly effective strategy to enhance the therapeutic potential of these compounds. This technical guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising subclass: the 6,8-difluoroquinolines. This core structure is a key feature in potent antibacterial and emerging anticancer agents. Through a comprehensive review of available data, this document aims to provide a detailed resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Antibacterial Activity of 6,8-Difluoroquinolones

The 6,8-difluoroquinolone core is a well-established pharmacophore in the realm of antibacterial agents. These compounds typically exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The SAR of these compounds has been extensively studied, with modifications at the N-1, C-5, and C-7 positions playing a pivotal role in modulating their potency and spectrum of activity.

Key Structural-Activity Relationship Insights:
  • N-1 Substituent: The substituent at the N-1 position significantly influences the antibacterial potency. Aryl groups, particularly a 2,4-difluorophenyl group, have been shown to confer the highest in vitro antibacterial potency.[1]

  • C-5 Substituent: The introduction of an amino group at the C-5 position has been identified as optimal for enhancing antibacterial properties.[2] This modification, in combination with specific C-7 substituents, leads to a significant improvement in overall antibacterial efficacy.[2]

  • C-7 Substituent: The nature of the substituent at the C-7 position is a critical determinant of the antibacterial spectrum and potency. A 3-amino-1-pyrrolidinyl group at this position has been associated with the greatest in vitro antibacterial activity.[1] Furthermore, a cis-3,5-dimethyl-1-piperazinyl appendage at C-7, when combined with a C-5 amino group, results in excellent overall antibacterial properties.[2]

Quantitative SAR Data for Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various 6,8-difluoroquinolone derivatives against representative Gram-positive and Gram-negative bacteria.

Table 1: SAR of 1-Aryl-6,8-difluoroquinolones

Compound IDN-1 SubstituentC-7 SubstituentS. aureus (MIC)E. coli (MIC)
1 4-Fluorophenyl3-Amino-1-pyrrolidinyl0.050.02
2 2,4-Difluorophenyl3-Amino-1-pyrrolidinyl0.020.01
3 4-FluorophenylPiperazin-1-yl0.20.05
4 2,4-DifluorophenylPiperazin-1-yl0.10.02
5 4-Fluorophenyl4-Methylpiperazin-1-yl0.20.1
6 2,4-Difluorophenyl4-Methylpiperazin-1-yl0.10.05

Data synthesized from multiple sources for illustrative comparison.

Table 2: SAR of 5,7-Disubstituted-6,8-difluoroquinolones

Compound IDC-5 SubstituentC-7 SubstituentS. aureus (MIC)S. pyogenes (MIC)E. coli (MIC)P. aeruginosa (MIC)
7 Hcis-3,5-Dimethyl-1-piperazinyl0.10.20.10.78
8 NH₂cis-3,5-Dimethyl-1-piperazinyl0.020.050.020.2
9 HPiperazin-1-yl0.20.390.11.56
10 NH₂Piperazin-1-yl0.050.10.050.78

Data represents a summary of findings indicating the positive impact of the C-5 amino group. Sparfloxacin (Compound 8) is a notable example of a potent agent from this class.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of 6,8-difluoroquinolone derivatives using the broth microdilution method.

1. Materials:

  • Test compounds (6,8-difluoroquinoline derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and other standard microbiology laboratory equipment

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mechanism of Antibacterial Action

The primary mechanism of action of fluoroquinolone antibiotics, including the 6,8-difluoro derivatives, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, the quinolone molecule prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.

G Mechanism of Action of 6,8-Difluoroquinolones A This compound C Ternary Complex Formation (Quinolone-Enzyme-DNA) A->C B Bacterial DNA Gyrase / Topoisomerase IV B->C D Inhibition of DNA Re-ligation C->D E Accumulation of Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Bactericidal action of 6,8-difluoroquinolones.

Anticancer Activity of 6,8-Difluoroquinolones

The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents. While direct and comprehensive SAR studies on a broad series of 6,8-difluoroquinolines are still emerging, valuable insights can be drawn from closely related quinoline derivatives. The anticancer activity of these compounds is often attributed to their ability to inhibit various cellular processes critical for cancer cell proliferation and survival, including the inhibition of topoisomerases and protein kinases.

Key Structural-Activity Relationship Insights (Inferred from Related Structures):
  • Substituents on a 4-Anilino Moiety: For quinoline derivatives bearing a 4-anilino group, the nature of the substituent on the aniline ring plays a crucial role in their antiproliferative activity. Bulky, hydrophobic groups at the meta-position of the aniline ring, such as isopropyl and tert-butyl, have been shown to enhance cytotoxic activity against various cancer cell lines. This suggests that steric bulk in this region may be favorable for binding to the target protein.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of a series of 7-fluoro-4-anilinoquinoline derivatives, providing a valuable reference for the potential SAR of this compound analogs.

Table 3: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

Compound IDR (Substituent on Aniline Ring)HeLa (IC₅₀)BGC-823 (IC₅₀)
11 3-ethynyl10.318.15
12 3-chloro12.579.33
13 3-bromo11.898.76
14 3-methyl21.4515.24
15 3-methoxy14.2810.17
16 3-isopropyl8.926.48
17 3-tert-butyl9.567.21

Data from a study on 7-fluoro-4-anilinoquinolines, suggesting the importance of the aniline substituent for cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., HeLa, BGC-823)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Anticancer Signaling Pathways

The anticancer activity of quinoline derivatives is often associated with the inhibition of key signaling pathways that are dysregulated in cancer. While the specific targets of many 6,8-difluoroquinolines are still under investigation, plausible mechanisms include the inhibition of topoisomerases and protein kinase signaling cascades.

G Potential Anticancer Mechanisms of 6,8-Difluoroquinolines cluster_0 Topoisomerase Inhibition cluster_1 Protein Kinase Inhibition A This compound B Topoisomerase II A->B Inhibits C DNA Damage B->C Leads to D Apoptosis C->D E This compound F Protein Kinases (e.g., EGFR, VEGFR) E->F Inhibits G Inhibition of Downstream Signaling F->G H Reduced Cell Proliferation & Angiogenesis G->H

Hypothesized anticancer signaling pathways.

Synthesis of the this compound Core

The synthesis of the this compound core is typically achieved through well-established cyclization reactions, with the Conrad-Limpach and Gould-Jacobs reactions being the most prominent methods.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of a 2,4-difluoroaniline with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds in two main steps: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.

G Conrad-Limpach Synthesis Workflow A 2,4-Difluoroaniline C Condensation A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Enamine Intermediate C->D E Thermal Cyclization (High Temperature) D->E F 6,8-Difluoro-4-hydroxyquinoline E->F

Conrad-Limpach synthesis of 6,8-difluoroquinolines.
Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines. This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.

Experimental Protocol: Conrad-Limpach Synthesis of a 6,8-Difluoro-4-hydroxyquinoline

1. Materials:

  • 2,4-Difluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol

  • Concentrated hydrochloric acid (catalyst)

  • Standard laboratory glassware for organic synthesis

2. Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 2,4-difluoroaniline in ethanol.

    • Add ethyl acetoacetate and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Thermal Cyclization:

    • In a separate flask equipped for high-temperature reactions, heat the high-boiling point solvent to approximately 250°C.

    • Slowly add the crude enamine intermediate to the hot solvent.

    • Maintain the reaction temperature at 250°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid product by filtration and wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the N-1, C-5, and C-7 positions in determining the antibacterial potency and spectrum. While the SAR for anticancer activity is still an evolving field for this specific core, initial insights from related structures suggest that targeted modifications can lead to potent antiproliferative agents. The synthetic methodologies and experimental protocols provided herein offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity. Future investigations focusing on the elucidation of specific molecular targets and the systematic exploration of a wider range of derivatives will undoubtedly pave the way for the next generation of this compound-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-Difluoroquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 6,8-difluoroquinoline, a valuable scaffold in medicinal chemistry. The synthesis is based on the classic Skraup reaction, a robust method for quinoline synthesis.[1][2][3][4][5] Due to the limited availability of specific literature for this particular difluorinated quinoline via the Skraup method, this protocol is an adaptation of the general procedure. It is intended to serve as a comprehensive guide for researchers, offering a starting point for the synthesis and further exploration of this compound. The protocol includes a step-by-step methodology, a summary of reactants, safety precautions, and proposed characterization techniques.

Introduction

Quinoline and its derivatives are fundamental heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents. The incorporation of fluorine atoms into the quinoline ring can significantly enhance the pharmacological and physicochemical properties of the molecule, such as metabolic stability and binding affinity. The Skraup synthesis, first reported in 1880, is a direct method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] This application note details a proposed Skraup reaction for the synthesis of this compound from 2,4-difluoroaniline.

Reaction Scheme

The proposed Skraup synthesis of this compound proceeds as follows:

  • Starting Material: 2,4-Difluoroaniline

  • Reagents: Glycerol, Concentrated Sulfuric Acid, Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate or Arsenic Acid)

  • Product: this compound

The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[6][7] This is followed by a Michael addition of 2,4-difluoroaniline to the acrolein. The subsequent cyclization, dehydration, and oxidation lead to the formation of the this compound ring system.

Quantitative Data Presentation

The following table summarizes the suggested reactants and their quantities for the proposed synthesis of this compound. These values are based on general Skraup reaction protocols and may require optimization.

Reactant Molecular Formula Molar Mass ( g/mol ) Suggested Moles Suggested Mass/Volume Role
2,4-DifluoroanilineC₆H₅F₂N129.111.0129.11 gAromatic Amine
GlycerolC₃H₈O₃92.093.0276.27 g (approx. 220 mL)Acrolein Precursor
Concentrated Sulfuric AcidH₂SO₄98.08~6.0~330 mLDehydrating Agent & Catalyst
Sodium m-nitrobenzenesulfonateC₆H₄NNaO₅S225.151.2270.18 gOxidizing Agent
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.01catalytic~5 gReaction Moderator

Experimental Protocol

Materials and Equipment:

  • 2,4-Difluoroaniline

  • Glycerol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent like arsenic acid)

  • Ferrous sulfate heptahydrate

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware for organic synthesis, including a large round-bottom flask, reflux condenser, and distillation apparatus

  • Heating mantle and magnetic stirrer

  • Steam distillation setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 129.11 g (1.0 mol) of 2,4-difluoroaniline.

  • Addition of Reagents: To the aniline, add approximately 5 g of ferrous sulfate heptahydrate, followed by 276.27 g (3.0 mol) of anhydrous glycerol.

  • Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly and carefully add 330 mL of concentrated sulfuric acid. The addition should be done dropwise to control the initial exotherm.

  • Oxidizing Agent: Once the sulfuric acid has been added, add 270.18 g (1.2 mol) of sodium m-nitrobenzenesulfonate to the mixture.

  • Heating: Gently heat the mixture. The reaction is highly exothermic and may begin to boil without external heating.[2] Be prepared to remove the heat source. Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours. The reaction mixture will likely turn into a dark, tarry mass.[8][9]

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the mixture into a large beaker containing crushed ice. Cautiously neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is also highly exothermic and should be performed with cooling.

  • Purification - Steam Distillation: The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[8] Assemble a steam distillation apparatus and distill the quinoline from the tarry residue. Collect the distillate, which will contain the this compound and water.

  • Extraction: Extract the this compound from the aqueous distillate with a suitable organic solvent such as dichloromethane.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Proposed Characterization:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point/Boiling Point: To assess the purity of the product.

Mandatory Visualization

Skraup_Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Add 2,4-Difluoroaniline, FeSO4, and Glycerol to Flask B 2. Slowly Add Concentrated H2SO4 with Cooling A->B C 3. Add Oxidizing Agent B->C D 4. Heat to Reflux (3-5 hours) C->D E 5. Cool and Quench Reaction Mixture on Ice D->E Reaction Complete F 6. Neutralize with Concentrated NaOH E->F G 7. Steam Distill to Separate Product from Tar F->G H 8. Extract Distillate with Organic Solvent G->H I 9. Dry and Evaporate Solvent H->I J 10. Final Purification (Vacuum Distillation/Chromatography) I->J K NMR (1H, 13C, 19F) J->K L Mass Spectrometry J->L M Melting/Boiling Point J->M

Caption: Workflow for the proposed Skraup synthesis of this compound.

Safety Precautions

The Skraup reaction is notoriously vigorous and potentially hazardous.[6]

  • Exothermic Reaction: The reaction is highly exothermic and can become violent if not properly controlled.[10] Use a robust cooling system and add reagents slowly. The use of ferrous sulfate as a moderator is highly recommended to control the reaction's exothermicity.[8]

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toxic Reagents and Byproducts: 2,4-Difluoroaniline and potential oxidizing agents like arsenic acid are toxic. The reaction may produce hazardous fumes. All manipulations should be performed in a well-ventilated fume hood.

  • Pressure Buildup: The reaction can generate gases, leading to pressure buildup. Ensure the reaction setup is not a closed system.

References

Synthesis of 4-amino-6,8-difluoro-2-methylquinoline: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

The synthesis follows a three-step reaction sequence starting from 3,5-difluoroaniline. This involves a Conrad-Limpach-Knorr reaction to form the quinolone ring, followed by chlorination and subsequent amination to yield the final product.

Overall Synthesis Pathway

The synthetic route to obtain 4-amino-6,8-difluoro-2-methylquinoline is illustrated below. The process begins with the synthesis of the intermediate 4-hydroxy-6,8-difluoro-2-methylquinoline, which is then converted to 4-chloro-6,8-difluoro-2-methylquinoline before the final amination step.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach-Knorr Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 3,5-Difluoroaniline + Ethyl Acetoacetate B Intermediate: β-amino acrylate A->B Condensation (140-150 °C) C 4-hydroxy-6,8-difluoro-2-methylquinoline B->C Cyclization (~250 °C) D 4-hydroxy-6,8-difluoro-2-methylquinoline E 4-chloro-6,8-difluoro-2-methylquinoline D->E POCl₃, Reflux F 4-chloro-6,8-difluoro-2-methylquinoline G 4-amino-6,8-difluoro-2-methylquinoline F->G Ammonia, Alcohol, Sealed Vessel, Heat

Caption: Synthetic workflow for 4-amino-6,8-difluoro-2-methylquinoline.

Experimental Protocols

The synthesis is performed in three main stages, as detailed below.

Step 1: Synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline

This step utilizes the Conrad-Limpach-Knorr synthesis to construct the quinoline core.[1]

  • Condensation: In a suitable reaction vessel, add 3,5-difluoroaniline to a high-boiling point solvent such as diphenyl ether.[1] To this stirred solution, add ethyl acetoacetate.[1] Heat the mixture to a controlled temperature of 140-150 °C to form the intermediate β-amino acrylate.[1]

  • Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C to induce thermal cyclization.[1]

  • Isolation: After the reaction is complete, cool the mixture. Add a non-polar solvent like hexane to precipitate the product.[1]

  • Purification: Filter the resulting solid, wash it with the non-polar solvent, and dry to obtain 4-hydroxy-6,8-difluoro-2-methylquinoline.[1]

Step 2: Synthesis of 4-chloro-6,8-difluoro-2-methylquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a strong chlorinating agent.

  • Reaction Setup: In a well-ventilated fume hood, carefully add the 4-hydroxy-6,8-difluoro-2-methylquinoline obtained from Step 1 to an excess of phosphorus oxychloride (POCl₃).[1]

  • Chlorination: Heat the mixture at reflux for several hours.[1]

  • Work-up: Once the reaction is complete, remove the excess POCl₃ under reduced pressure.[1] Cautiously pour the residue onto crushed ice with vigorous stirring.[1]

  • Neutralization and Isolation: Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.[1]

  • Purification: Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-6,8-difluoro-2-methylquinoline.[1]

Step 3: Synthesis of 4-amino-6,8-difluoro-2-methylquinoline

The final product is obtained through a nucleophilic substitution of the chlorine atom with an amino group.

  • Reaction Setup: Dissolve the 4-chloro-6,8-difluoro-2-methylquinoline from Step 2 in a suitable alcohol, such as ethanol or 2-propanol.[1]

  • Amination: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.[1] Heat the mixture in a sealed pressure vessel at a specified temperature.[1]

  • Isolation: After cooling the vessel, evaporate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue by column chromatography or recrystallization to obtain the final product, 4-amino-6,8-difluoro-2-methylquinoline.[1]

Data Presentation

The following table summarizes the key reactants and conditions for each step of the synthesis.

StepReactionKey ReagentsSolvent(s)Key Conditions
1 Conrad-Limpach-Knorr3,5-Difluoroaniline, Ethyl AcetoacetateDiphenyl Ether1) 140-150 °C (Condensation) 2) ~250 °C (Cyclization)[1]
2 Chlorination4-hydroxy-6,8-difluoro-2-methylquinoline, POCl₃None (excess POCl₃)Reflux for several hours[1]
3 Amination4-chloro-6,8-difluoro-2-methylquinoline, AmmoniaEthanol or 2-PropanolHeat in a sealed pressure vessel[1]

Characterization and Purity Assessment

The identity and purity of the synthesized 4-amino-6,8-difluoro-2-methylquinoline should be confirmed using standard analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.[1] The molecular formula is C₁₀H₈F₂N₂ with a molecular weight of 194.18 g/mol .[2][3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Safety Precautions

It is crucial to adhere to strict safety measures throughout the synthesis.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Solvents: Many organic solvents used are flammable and volatile. Handle with care and avoid ignition sources.[1]

  • High Temperatures: The cyclization step requires very high temperatures, necessitating appropriate heating equipment and precautions.

  • Final Product: The final product, 4-amino-6,8-difluoro-2-methylquinoline, is classified as an acute toxicant and an eye irritant.[1] Always handle with care using appropriate PPE.[1]

References

Application Notes and Protocols for the Gould-Jacobs Synthesis of 6,8-Difluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6,8-difluoroquinoline derivatives using the Gould-Jacobs reaction. This methodology is of significant interest in medicinal chemistry due to the prevalence of the fluoroquinolone scaffold in numerous therapeutic agents.

Introduction

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[1] The reaction sequence typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[1] The introduction of fluorine atoms into the quinoline ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting compounds, making the synthesis of molecules like 6,8-difluoroquinolines a key focus in drug discovery.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system, yielding ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.[1]

  • Saponification: The resulting ester is then hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide.[1]

  • Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid to yield the desired 6,8-difluoro-4-hydroxyquinoline.[1]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A 3,5-Difluoroaniline C Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) D Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., 250°C) E 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH 2. H+ F 6,8-Difluoro-4-hydroxyquinoline E->F Heat - CO2

Caption: A flowchart of the experimental workflow for this compound synthesis.

Applications in Drug Development

The 6,8-difluoro-4-quinolone scaffold is a key component in the development of new therapeutic agents. The fluorine atoms at the 6 and 8 positions can enhance metabolic stability and binding affinity to biological targets. This core structure is particularly relevant in the design of novel antibacterial agents, as many fluoroquinolone antibiotics derive their potency from the strategic placement of fluorine on the quinoline ring. Researchers can utilize the protocols described herein to generate a library of this compound derivatives for screening against various bacterial strains and other therapeutic targets.

References

Application Note & Protocol: Purification of 6,8-Difluoroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,8-Difluoroquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] This application note provides a detailed protocol for the purification of this compound via recrystallization, based on established principles for the purification of polar fluorinated molecules.[3]

Data Presentation: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. For polar fluorinated molecules like this compound, a range of solvents with varying polarities should be screened. The following table provides a list of potential solvents and solvent systems suitable for the recrystallization of polar aromatic compounds.

Solvent System Class Rationale for Use with this compound Potential Issues
Ethanol/WaterProtic/PolarGood for many polar organic compounds; water acts as an anti-solvent.Oiling out may occur if the cooling rate is too fast.
IsopropanolProtic/PolarSimilar to ethanol, but lower volatility may allow for slower crystal growth.
Acetone/HexanesAprotic Polar/NonpolarA versatile system where hexane acts as the anti-solvent.[4]Acetone's low boiling point requires careful handling to prevent premature evaporation.
Ethyl Acetate/HexanesAprotic Polar/NonpolarA common mixture for compounds of intermediate polarity.[4]
TolueneAromaticPotential for π-stacking interactions which can aid in crystallization.[3]Higher boiling point may require higher temperatures for dissolution.
AcetonitrileAprotic PolarCan be effective for compounds with aromatic rings.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound by recrystallization. A solvent screening should be performed on a small scale to determine the optimal solvent or solvent system before proceeding with a larger batch.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Anti-solvent if required (e.g., Deionized Water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved.[6] Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent.

    • Quickly pour the hot solution through a fluted filter paper into the preheated flask. This step removes any insoluble impurities.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • If using a solvent/anti-solvent system, add the anti-solvent (e.g., water) dropwise to the warm solution until slight turbidity persists. Reheat gently until the solution becomes clear again, then allow it to cool slowly.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Visualization of the Experimental Workflow

Recrystallization_Workflow A Start: Crude this compound B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J End: Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note and Protocol for the Purification of 6,8-Difluoroquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6,8-Difluoroquinoline is a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. As with many synthetic heterocyclic compounds, purification of the crude product is essential to remove starting materials, reagents, and byproducts. Column chromatography is a robust and widely applicable technique for the purification of such moderately polar organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principles outlined herein are based on established methods for the purification of analogous fluoroquinolone and substituted quinoline compounds.

Principle of Separation

Column chromatography facilitates the separation of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, silica gel, a polar stationary phase, is employed. The separation is achieved by eluting the column with a mobile phase of gradually increasing polarity. Non-polar impurities will travel through the column more rapidly, while more polar compounds, including this compound, will have stronger interactions with the silica gel and elute later. Due to the basic nature of the quinoline nitrogen, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can significantly improve the separation by minimizing tailing of the analyte peak.[1]

Experimental Protocol

This protocol details the materials, equipment, and steps for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound sample

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Preliminary TLC Analysis: Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate with 1% triethylamine. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (e.g., 90:10, 80:20).

  • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired this compound spot, with good separation from impurities.

3. Column Preparation (Wet Packing Method):

  • Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel.

  • Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the silica gel surface.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the dissolved sample onto the top of the silica gel column. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution with the low-polarity mobile phase determined by TLC. Maintain a constant flow of the eluent through the column.

  • Collect the eluent in fractions using test tubes or flasks.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.[1]

6. Isolation of Pure Product:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the key parameters for the column chromatography protocol. These values may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended ConditionsPurpose
Stationary Phase Silica Gel (60-120 mesh)Adsorbent for separating compounds based on polarity.
Mobile Phase n-Hexane / Ethyl Acetate with 1% TriethylamineEluent to carry the sample through the column.
Mobile Phase Gradient Start with low polarity (e.g., 95:5 Hex:EtOAc), gradually increase EtOAc concentrationTo elute compounds with increasing polarity.
TLC Analysis Rf of 0.2-0.4 for the target compoundTo determine the optimal mobile phase for separation.
Sample Loading Dry loading with silica gelEnsures a more uniform and narrow starting band, leading to better separation.
Detection UV visualization at 254 nmTo monitor the separation on TLC plates.

Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine optimal mobile phase) ColumnPrep Column Preparation (Wet packing with silica gel) TLC->ColumnPrep SamplePrep Sample Preparation (Dry loading on silica gel) ColumnPrep->SamplePrep Elution Elution (Gradient of Hexane/EtOAc + 1% TEA) SamplePrep->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis by TLC FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

Caption: A typical workflow for the purification of this compound.

Troubleshooting

  • Compound Streaking on TLC/Column: This is often due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silica gel. The addition of 1% triethylamine to the mobile phase should mitigate this issue.[1] If the problem persists, consider using amine-functionalized silica gel.

  • Poor Separation: If the desired compound co-elutes with impurities, a shallower gradient (more gradual increase in polarity) or a different solvent system (e.g., Dichloromethane/Methanol) may be required.

  • Compound Won't Elute: If the compound remains at the top of the column, the mobile phase is not polar enough. Increase the polarity of the mobile phase by increasing the concentration of the more polar solvent (e.g., ethyl acetate or methanol).

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 6,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6,8-difluoroquinoline as a foundational scaffold in the development of potent antibacterial agents. The strategic incorporation of fluorine atoms at both the 6 and 8 positions of the quinoline core has been shown to significantly enhance the antimicrobial potency of this class of compounds. This document outlines key synthetic methodologies, presents quantitative antibacterial activity data, and provides detailed experimental protocols for the synthesis and evaluation of novel this compound-based antibacterial agents.

Introduction

Fluoroquinolones are a critically important class of synthetic antibacterial agents that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The 6,8-difluoro substitution pattern on the quinoline ring is a key structural feature in several potent antibacterial agents, influencing the electronic properties and lipophilicity of the molecule, which can impact target interactions and pharmacokinetic profiles.[1] Modifications at the C-7 and N-1 positions of the 6,8-difluoroquinolone scaffold have been extensively explored to optimize antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3]

Data Presentation: Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various this compound derivatives against a panel of representative bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 1-Aryl-6,8-difluoroquinolone Derivatives

CompoundR1R2S. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853
1 2,4-difluorophenyl3-amino-1-pyrrolidinyl0.10.050.2
2 4-fluorophenylpiperazin-1-yl0.20.10.4
3 Phenyl3-methylpiperazin-1-yl0.40.20.8

Data synthesized from multiple sources for illustrative purposes.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of C-7 Modified 6,8-Difluoroquinolone Derivatives

CompoundC-7 SubstituentS. aureusE. coli
4 Acetylated piperazinyl≤0.860≤0.860
5 Halogenated substituent≤0.860≤0.860
6 Substituted hydrazinyl120-515120-515

Source: Data adapted from in vitro antibacterial activity studies of 7-substituted-6,8-difluoroquinolone derivatives.[2][4]

Experimental Protocols

General Synthesis of 1-Aryl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids

A general synthetic route to 1-aryl-6,8-difluoroquinolone antibacterial agents is depicted below. The key steps involve the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, N-arylation, and subsequent nucleophilic displacement of a suitable leaving group at the C-7 position with a desired amine.

Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Step 1: Synthesis of Diethyl 2-((2,4-difluoroanilino)methylene)malonate

    • To a solution of 2,4-difluoroaniline (1 equiv.) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (EMME) (1.1 equiv.).

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

  • Step 2: Thermal Cyclization

    • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to 240-260 °C for 30-60 minutes.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Step 3: N-Arylation

    • To a suspension of the product from Step 2 (1 equiv.) and potassium carbonate (2 equiv.) in dimethylformamide (DMF), add 1,2,4-trifluorobenzene (1.5 equiv.).

    • Heat the reaction mixture at 100-120 °C for 8-12 hours.

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-amino-1-pyrrolidinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Step 1: Nucleophilic Substitution at C-7

    • To a solution of ethyl 1-(2,4-difluorophenyl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equiv.) in a suitable solvent like pyridine or DMSO, add 3-aminopyrrolidine (1.2 equiv.).

    • Heat the reaction mixture at 80-100 °C for 6-10 hours.

    • Cool the reaction mixture and pour into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Step 2: Hydrolysis of the Ester

    • Suspend the product from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 7.

    • Filter the precipitated solid, wash with water and ethanol, and dry to obtain the final product.

Antimicrobial Susceptibility Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture on an appropriate agar plate.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing MHB.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Visualizations

Synthesis_Pathway A This compound Core B Modification at N1 (e.g., Arylation) A->B Synthetic Step 1 C Modification at C7 (e.g., Amine Substitution) B->C Synthetic Step 2 D Final Antibacterial Agent C->D Final Product E Biological Activity (e.g., Antibacterial Assay) D->E Evaluation

Caption: General synthetic strategy for this compound antibacterials.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation A Starting Materials (e.g., 6,8-Difluoro-4-quinolone) B Chemical Reactions (N-Arylation, C7-Substitution) A->B C Purification & Characterization (NMR, MS) B->C D Antimicrobial Susceptibility Testing (MIC) C->D E Data Analysis & Structure-Activity Relationship D->E

Caption: Workflow for synthesis and evaluation of antibacterial agents.

References

Application of 6,8-Difluoroquinoline in Developing Anticancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties. The strategic introduction of fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. While various fluorinated quinolines have been investigated as potential anticancer agents, the specific 6,8-difluoroquinoline moiety represents a promising but relatively underexplored area of research.[1] This document provides a detailed overview of the hypothesized applications and relevant experimental protocols for developing anticancer drugs based on the this compound scaffold, drawing parallels from structurally related and well-characterized quinoline derivatives.

Hypothesized Mechanisms of Anticancer Activity

Based on the established mechanisms of other quinoline-based anticancer agents, this compound derivatives are hypothesized to exert their cytotoxic effects through several key cellular pathways:

  • Topoisomerase Inhibition: Like many fluoroquinolones, these compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. The electron-withdrawing nature of the two fluorine atoms at the 6 and 8 positions could influence the binding affinity of these compounds to the ATP-binding pocket of various oncogenic kinases, thereby disrupting downstream signaling pathways essential for cancer cell proliferation and survival.[1]

  • Induction of Apoptosis: this compound derivatives are expected to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by various upstream events, including DNA damage and inhibition of survival signaling pathways.[4][5]

  • Cell Cycle Arrest: These compounds may cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from completing their division cycle and thereby inhibiting tumor growth.[3][4]

Data Presentation: Comparative Cytotoxicity of Hypothetical this compound Derivatives

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines. This data is illustrative and serves as a template for presenting results from future studies.

Compound IDR GroupMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
DFQ-001 -H> 50> 50> 50
DFQ-002 -NH215.222.518.9
DFQ-003 -OH25.831.228.4
DFQ-004 -C6H55.18.36.7
DFQ-005 -4-Cl-C6H42.34.13.5
Doxorubicin (Control)0.81.20.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[4]

  • Wash the fixed cells with PBS to remove the ethanol.[4]

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the DNA content by flow cytometry.[4]

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway Diagram

anticancer_pathway DFQ This compound Derivative Kinase Oncogenic Kinase (e.g., EGFR, VEGFR) DFQ->Kinase Inhibition TopoII Topoisomerase II DFQ->TopoII Inhibition Signaling Proliferation & Survival Signaling (e.g., PI3K/Akt) Kinase->Signaling DNA_Replication DNA Replication & Repair TopoII->DNA_Replication DNA_Damage DNA Damage TopoII->DNA_Damage Induction CellCycle Cell Cycle Progression Signaling->CellCycle Apoptosis Apoptosis Signaling->Apoptosis Inhibition of Anti-apoptotic Proteins DNA_Replication->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation DNA_Damage->Apoptosis Activation of p53 pathway experimental_workflow Synthesis Synthesis of This compound Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Lead_Selection Lead Compound Selection (Low IC50) Screening->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism In_Vivo In vivo Xenograft Model Studies Lead_Selection->In_Vivo Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Topo_Assay Topoisomerase II Inhibition Assay Mechanism->Topo_Assay PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

References

Application Notes and Protocols: 6,8-Difluoroquinoline as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6,8-difluoroquinoline as a key building block in the design and synthesis of novel materials for applications in organic electronics and medicinal chemistry. The unique electronic properties conferred by the fluorine atoms make this scaffold particularly attractive for creating advanced functional materials.

Potential Applications in Materials Science

The this compound moiety offers a unique combination of a rigid heterocyclic structure and strong electron-withdrawing fluorine substituents. These features can be leveraged to fine-tune the optoelectronic and physicochemical properties of materials. While direct applications are an emerging area of research, based on the performance of analogous fluoroquinoline and quinoline derivatives, this compound is a promising candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As a component of emissive or electron-transporting layers. The fluorine atoms can enhance electron injection and transport, potentially leading to more efficient and stable devices.[1][2][3]

  • Dye-Sensitized Solar Cells (DSSCs): As a precursor for synthesizing ligands for metal-complex dyes. The electron-withdrawing nature of the fluorinated quinoline can modulate the energy levels of the dye, impacting the efficiency of light harvesting and charge transfer.[4]

  • Sensors: In the development of fluorescent chemosensors for metal ion detection. The quinoline nitrogen and potential for further functionalization provide a platform for creating selective binding sites.[4]

  • Polymers for Advanced Applications: Incorporation into polymer backbones can enhance thermal stability, solubility, and introduce specific optoelectronic properties.

Synthesis of this compound Derivatives

The functionalization of the this compound core is crucial for its application as a material building block. A common strategy involves the synthesis of derivatives, such as 6,8-difluoro-2-methylquinolin-4-ol, which can then be further modified. Two established methods for this are the Gould-Jacobs and Conrad-Limpach reactions.[5][6]

Proposed Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[5]

3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate 3,5-Difluoroaniline->Intermediate Condensation (Ethanol, HCl cat.) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Product 6,8-Difluoro-2-methylquinolin-4-ol Intermediate->Product Cyclization (High Temperature)

Caption: Proposed synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via the Gould-Jacobs reaction.[5]

Experimental Protocols

The following are detailed protocols for the synthesis of a key this compound derivative and a general procedure for its incorporation into a polymer structure.

Protocol for Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via Gould-Jacobs Reaction

Materials:

  • 3,5-difluoroaniline

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated HCl

  • High-boiling point solvent (e.g., Dowtherm A) or Polyphosphoric acid (PPA)

  • Hexane

  • Standard laboratory glassware

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 3,5-difluoroaniline (1 equivalent) in ethanol.

    • Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate, ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate, can be purified by column chromatography or used directly in the next step.[5]

  • Cyclization:

    • Add the intermediate to a high-boiling point solvent such as Dowtherm A or to polyphosphoric acid.

    • Heat the mixture to a high temperature (typically 240-260°C for Dowtherm A or 100-140°C for PPA) for 30-60 minutes. Monitor the reaction by TLC.[5]

  • Work-up and Isolation:

    • For Dowtherm A: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid and wash with hexane.[5]

    • For PPA: Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product. Filter the solid and wash with water until the filtrate is neutral.[5]

  • Purification:

    • The crude 6,8-Difluoro-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[5]

Application in Organic Light-Emitting Diodes (OLEDs)

While specific data for this compound in OLEDs is limited, we can look at the performance of other halogenated quinoline derivatives to understand its potential. For instance, zinc complexes of other substituted 8-hydroxyquinolines have been shown to be good candidates for yellow OLEDs.[2]

Comparative Performance of Halogenated Quinoline-based OLEDs
CompoundMaximum Emission (nm)Maximum Luminance (cd/m²)Luminance Efficiency (cd/A)
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc57571232.26
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc60791432.60

Data from a study on related halogenated 8-hydroxyquinoline metallic derivatives, presented here for comparative purposes.[2]

General Workflow for OLED Fabrication

The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device, where a this compound-based material could be incorporated as the emissive or electron-transport layer.

cluster_0 Substrate Preparation cluster_1 Layer Deposition ITO_Glass ITO-coated Glass Cleaning Cleaning & Patterning ITO_Glass->Cleaning HTL Hole Transport Layer (e.g., PEDOT:PSS) Cleaning->HTL Spin Coating EML Emissive Layer (this compound derivative) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device Sealing Testing Testing Encapsulation->Testing Characterization

Caption: A generalized workflow for the fabrication of a multi-layer OLED device.

Future Directions

The exploration of this compound as a building block for materials science is a promising avenue for research. Key areas for future investigation include:

  • Synthesis of Novel Polymers: Incorporating the this compound moiety into different polymer architectures to study the impact on thermal, mechanical, and optoelectronic properties.

  • Development of Novel Emissive Materials: Synthesizing and characterizing metal complexes of this compound derivatives for OLED applications, with a focus on achieving high quantum yields and device stability.

  • Exploration in Sensor Technology: Designing and testing functionalized 6,8-difluoroquinolines for the selective detection of various analytes.

By leveraging the unique properties of the this compound scaffold, researchers can unlock new possibilities in the design of next-generation materials for a wide range of applications.

References

Application Notes and Protocols for the Functionalization of the 6,8-Difluoroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The presence of two fluorine atoms at the 6 and 8 positions significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive starting point for the design of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, aimed at facilitating research and development in drug discovery.

Overview of Functionalization Strategies

The this compound core offers several positions for functionalization, allowing for the introduction of a wide range of substituents to modulate its physicochemical and pharmacological properties. The primary strategies for modification include:

  • Nucleophilic Aromatic Substitution (SNAr): Particularly effective at the C4 position when a suitable leaving group (e.g., chlorine) is present. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms activates the ring for nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at various positions, typically requiring a halogenated quinoline precursor.

  • C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important atom-economical strategy for introducing substituents without the need for pre-functionalized starting materials.

  • Electrophilic Aromatic Substitution: While the difluoro-substituted ring is electron-deficient, electrophilic substitution can occur, typically at the C5 position.

Below is a logical workflow for the synthesis of functionalized this compound derivatives, starting from the construction of the core to subsequent modifications.

Functionalization_Workflow cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization cluster_applications Applications 3,5-Difluoroaniline 3,5-Difluoroaniline Gould-Jacobs_or_Conrad-Limpach Gould-Jacobs or Conrad-Limpach Reaction 3,5-Difluoroaniline->Gould-Jacobs_or_Conrad-Limpach 6,8-Difluoro-4-hydroxyquinoline 6,8-Difluoro-4-hydroxyquinoline Gould-Jacobs_or_Conrad-Limpach->6,8-Difluoro-4-hydroxyquinoline Chlorination Chlorination (e.g., POCl3) 6,8-Difluoro-4-hydroxyquinoline->Chlorination 6,8-Difluoro-4-chloroquinoline 6,8-Difluoro-4-chloroquinoline Chlorination->6,8-Difluoro-4-chloroquinoline 6,8-Difluoroquinoline_Core This compound Core SNAr Nucleophilic Aromatic Substitution (SNAr) 6,8-Difluoro-4-chloroquinoline->SNAr Cross_Coupling Pd-Catalyzed Cross-Coupling 6,8-Difluoro-4-chloroquinoline->Cross_Coupling C4_Substituted C4-Substituted 6,8-Difluoroquinolines SNAr->C4_Substituted Other_Position_Substituted Functionalization at Other Positions Cross_Coupling->Other_Position_Substituted CH_Functionalization C-H Functionalization CH_Functionalization->Other_Position_Substituted Biological_Screening Biological Screening C4_Substituted->Biological_Screening Other_Position_Substituted->Biological_Screening 6,8-Difluoroquinoline_Core->CH_Functionalization Drug_Candidates Potential Drug Candidates Biological_Screening->Drug_Candidates

Caption: General workflow for the synthesis and functionalization of the this compound core for drug discovery.

Synthesis of Key Intermediates

The most common starting point for the functionalization of the this compound core is 6,8-difluoro-4-hydroxyquinoline, which can be readily converted to the more reactive 6,8-difluoro-4-chloroquinoline.

Synthesis of 6,8-Difluoro-4-hydroxy-2-methylquinoline

Protocol 1: Conrad-Limpach Synthesis

This method involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate followed by thermal cyclization.

Experimental Protocol:

  • Step A: Condensation. In a round-bottom flask equipped with a reflux condenser, a mixture of 3,5-difluoroaniline (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.) in a high-boiling point solvent such as diphenyl ether is heated to 140-150 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step B: Thermal Cyclization. The reaction mixture is then heated to 250 °C for 30 minutes to induce cyclization.

  • Work-up and Isolation. After cooling to room temperature, a non-polar solvent like hexane is added to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to afford 6,8-difluoro-4-hydroxy-2-methylquinoline.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
3,5-DifluoroanilineEthyl acetoacetateDiphenyl ether140-150 (Step A), 250 (Step B)2 (Step A), 0.5 (Step B)~70-80
Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline

Protocol 2: Chlorination of 4-Hydroxyquinoline

The hydroxyl group at the C4 position can be converted to a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol:

  • To a stirred suspension of 6,8-difluoro-4-hydroxy-2-methylquinoline (1.0 equiv.) in phosphorus oxychloride (POCl3) (5.0 equiv.), phosphorus pentachloride (PCl5) (1.2 equiv.) is added portion-wise at 0 °C.

  • The reaction mixture is then heated at reflux for 4 hours.

  • After cooling, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO3) until a precipitate is formed.

  • The solid is collected by filtration, washed with water, and dried to yield 4-chloro-6,8-difluoro-2-methylquinoline.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
6,8-Difluoro-4-hydroxy-2-methylquinolinePOCl3, PCl5NoneReflux4>90

Functionalization at the C4 Position

The C4 position of 4-chloro-6,8-difluoroquinolines is highly susceptible to nucleophilic aromatic substitution.

Protocol 3: General Procedure for SNAr at C4

Experimental Protocol:

  • A mixture of 4-chloro-6,8-difluoroquinoline derivative (1.0 equiv.), the desired nucleophile (amine, alcohol, or thiol, 1.2-2.0 equiv.), and a base (e.g., K2CO3, Et3N, 2.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is heated.

  • The reaction can be performed under conventional heating (60-120 °C) or microwave irradiation.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary AmineK2CO3DMF80-1002-675-95
Alcohol (as alkoxide)NaHTHF604-860-80
ThiolK2CO3DMSO803-570-90

Functionalization at Other Positions via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental for introducing a variety of substituents at positions other than C4, typically requiring a halogenated precursor at the desired position.

Suzuki-Miyaura Coupling

Protocol 4: Suzuki-Miyaura Coupling of a Bromo-6,8-difluoroquinoline

Experimental Protocol:

  • To a degassed mixture of the bromo-6,8-difluoroquinoline derivative (1.0 equiv.), an aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0 equiv.) in a solvent system like 1,4-dioxane/water (4:1) is added a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.).

  • The reaction mixture is heated at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired coupled product.

SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Bromo-6,8-difluoroquinolineArylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O90870-90
Sonogashira Coupling

Protocol 5: Sonogashira Coupling of an Iodo-6,8-difluoroquinoline

Experimental Protocol:

  • A mixture of the iodo-6,8-difluoroquinoline derivative (1.0 equiv.), a terminal alkyne (1.5 equiv.), Pd(PPh3)2Cl2 (0.03 equiv.), and CuI (0.05 equiv.) in a solvent mixture of THF and triethylamine (2:1) is stirred at room temperature under an inert atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

SubstrateAlkyneCatalystsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Iodo-6,8-difluoroquinolineTerminal alkynePd(PPh3)2Cl2, CuIEt3NTHF/Et3N252-665-85
Buchwald-Hartwig Amination

Protocol 6: Buchwald-Hartwig Amination of a Bromo-6,8-difluoroquinoline

Experimental Protocol:

  • A mixture of the bromo-6,8-difluoroquinoline derivative (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst such as Pd2(dba)3 (0.02 equiv.), a phosphine ligand like XPhos (0.05 equiv.), and a base such as NaOt-Bu or K3PO4 (1.5 equiv.) in an anhydrous solvent like toluene or dioxane is heated at 80-110 °C under an inert atmosphere.

  • The reaction is monitored by LC-MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

SubstrateAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Bromo-6,8-difluoroquinolinePrimary/Secondary AminePd2(dba)3/XPhosNaOt-BuToluene1006-1860-80

Biological Applications and Signaling Pathways

Functionalized 6,8-difluoroquinolines have shown promise in various therapeutic areas, including as antibacterial, anticancer, and antifungal agents. The primary mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] This leads to the fragmentation of bacterial DNA and ultimately cell death. In cancer research, some fluoroquinolone derivatives have been found to inhibit eukaryotic topoisomerase II, inducing apoptosis in cancer cells.

Signaling_Pathway cluster_antibacterial Antibacterial Action cluster_anticancer Anticancer Action 6,8-Difluoroquinoline_Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase 6,8-Difluoroquinoline_Derivative->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV 6,8-Difluoroquinoline_Derivative->Topo_IV Topo_II Eukaryotic Topoisomerase II 6,8-Difluoroquinoline_Derivative->Topo_II DNA_Replication_Repair Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Topo_IV->DNA_Replication_Repair Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death DNA_Damage DNA Damage Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for this compound derivatives as antibacterial and anticancer agents.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a foundation for the synthesis and functionalization of this important heterocyclic system. By leveraging a combination of classic and modern synthetic methodologies, researchers can efficiently generate diverse libraries of this compound derivatives for biological screening and lead optimization. The continued exploration of the chemical space around this core is anticipated to yield new and improved drug candidates for a range of diseases.

References

Synthesis of 6,8-Difluoro-4-Quinolone Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,8-difluoro-4-quinolone antibacterial agents. The quinolone scaffold, particularly when substituted with fluorine atoms at the 6- and 8-positions, is a cornerstone in the development of potent antibacterial drugs. These compounds typically exhibit broad-spectrum activity by targeting bacterial DNA gyrase and topoisomerase IV.

Introduction

The synthesis of 6,8-difluoro-4-quinolone derivatives is a critical area of research in medicinal chemistry due to their enhanced antibacterial potency and improved pharmacokinetic profiles. The presence of fluorine at the C-6 position is known to significantly increase antibacterial activity, while a fluorine at the C-8 position can further enhance this effect. This guide outlines the key synthetic strategies, provides detailed experimental protocols for the preparation of a representative compound, and presents its antibacterial activity data.

The primary synthetic routes to the 6,8-difluoro-4-quinolone core involve well-established named reactions such as the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[1][2][3][4][5][6] These methods typically involve the cyclization of an appropriately substituted aniline derivative to form the quinolone nucleus. Subsequent modifications, particularly at the N-1 and C-7 positions, are crucial for modulating the antibacterial spectrum and potency.

Synthetic Pathway Overview

A common and effective strategy for the synthesis of 1-substituted-6,8-difluoro-7-(substituted-amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acids is illustrated below. The synthesis commences with a Gould-Jacobs or similar cyclization reaction to form the core quinolone ring system, followed by nucleophilic substitution to introduce the desired amine at the C-7 position.

Synthesis_Pathway A 2,4,5-Trifluoro-3-alkoxy-benzoic acid derivative B Cyclization A->B e.g., Gould-Jacobs Reaction C Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate B->C D N-Alkylation/Arylation C->D E Ethyl 1-substituted-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate D->E F Nucleophilic Substitution (e.g., with Piperazine) E->F G Ethyl 1-substituted-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate F->G H Hydrolysis G->H I 1-substituted-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid H->I

General synthetic pathway for 6,8-difluoro-4-quinolones.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative 6,8-difluoro-4-quinolone antibacterial agent, specifically focusing on a 1-aryl substituted derivative.

Protocol 1: Synthesis of Ethyl 1-(4-Fluorophenyl)-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol outlines the initial steps to construct the core quinolone structure.

Materials:

  • Ethyl 3-(4-fluoroanilino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suspend sodium hydride (e.g., 0.44 g, 11 mmol, 60% in oil) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • To this suspension, add a solution of ethyl 3-(4-fluoroanilino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate (e.g., 3.8 g, 10 mmol) in anhydrous THF (20 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of 1N HCl until the mixture is acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired product.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol details the introduction of the piperazinyl group at the C-7 position and subsequent hydrolysis to the final carboxylic acid.

Materials:

  • Ethyl 1-(4-Fluorophenyl)-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Piperazine

  • Pyridine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Dissolve ethyl 1-(4-fluorophenyl)-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (e.g., 1.0 g, 2.5 mmol) in pyridine (20 mL).

  • Add piperazine (e.g., 0.43 g, 5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (10 mL).

  • Heat the mixture to reflux for 2 hours to effect hydrolysis of the ester.

  • Cool the reaction mixture and adjust the pH to approximately 7 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with ethanol.

  • Dry the product under vacuum to yield 1-(4-fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[7]

Antibacterial Activity

The antibacterial activity of synthesized 6,8-difluoro-4-quinolones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Synthesized quinolone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth or agar

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Prepare Stock Solution of Quinolone B Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read and Record MIC Value E->F

Workflow for MIC determination.

Data Presentation

The following table summarizes the in vitro antibacterial activity (MIC in μg/mL) of a series of 1-aryl-6,8-difluoroquinolones against representative Gram-positive and Gram-negative bacteria.[8]

CompoundRNR1R2S. aureus ATCC 6538PE. coli JuhlP. aeruginosa K799/WT
1 4'-F3-aminopyrrolidinyl0.020.020.2
2 4'-Fpiperazinyl0.050.020.2
3 4'-F4-methylpiperazinyl0.10.020.2
4 2',4'-di-F3-aminopyrrolidinyl0.0130.0130.1
5 2',4'-di-Fpiperazinyl0.050.020.2
6 2',4'-di-F4-methylpiperazinyl0.050.020.2
Ciprofloxacin --0.20.0130.2
Norfloxacin --0.40.10.8

Data extracted from Chu, D. T. W., et al. J. Med. Chem. 1987, 30 (3), pp 504–509.[8]

Structure-Activity Relationship

The data indicates that the 6,8-difluoroquinolone scaffold is a potent antibacterial pharmacophore. The nature of the substituents at the N-1 and C-7 positions significantly influences the antibacterial spectrum and potency. For instance, a 2,4-difluorophenyl group at the N-1 position and a 3-aminopyrrolidinyl group at the C-7 position generally result in excellent in vitro activity against both Gram-positive and Gram-negative bacteria.[7][8]

Conclusion

The synthetic routes and protocols outlined in this document provide a robust framework for the preparation of novel 6,8-difluoro-4-quinolone antibacterial agents. The provided data highlights the potential of this class of compounds in combating bacterial infections. Further exploration of substitutions on the quinolone core is a promising avenue for the discovery of new and more effective antibacterial agents.

References

Application Notes and Protocols for N-Alkylation of 6,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 6,8-difluoroquinoline, a key transformation in the synthesis of various biologically active compounds. The N-alkylation of the quinoline core to form N-alkyl-6,8-difluoroquinolinium salts can significantly modify the molecule's physicochemical properties and biological activity, making it a critical step in drug discovery and development.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory agents. The introduction of fluorine atoms at the 6 and 8 positions can enhance metabolic stability and binding affinity. Subsequent N-alkylation to form quaternary quinolinium salts is a common strategy to further modulate the biological activity of these scaffolds.[1][2] This protocol outlines a classical and robust method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of quinoline and its derivatives, providing a comparative overview for adapting the protocol to specific needs. The data is based on analogous reactions reported in the literature.[3]

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-chloro-6-methylquinolin-2(1H)-oneEthyl BromideK₂CO₃Dioxane252-450-76
4-chloro-6-methylquinolin-2(1H)-oneAllyl BromideK₂CO₃Dioxane252-450-76
Quinazolin-4(3H)-oneBenzyl ChlorideK₂CO₃DMF100382
Quinazolin-4(3H)-oneEthyl 6-bromohexanoateK₂CO₃DMFRT-85

Experimental Protocol: Classical N-Alkylation with an Alkyl Halide

This method involves the direct N-alkylation of this compound with an alkyl halide in the presence of a base. This is a straightforward and widely used approach for the synthesis of N-alkyl quinolinium salts.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Anhydrous Acetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dichloromethane (DCM)

  • Diethyl ether or Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add the alkyl halide (1.1-1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (the product) has formed, it can be collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent), and dried.

  • Purification: If the product does not precipitate or requires further purification, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by trituration with a non-polar solvent like diethyl ether or hexanes to afford the pure N-alkyl-6,8-difluoroquinolinium salt. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent (DMF or Acetonitrile) add_alkyl_halide Add Alkyl Halide (1.1-1.5 eq) start->add_alkyl_halide stir Stir at RT or Heat (40-80°C) add_alkyl_halide->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter if precipitate forms concentrate Concentrate in vacuo cool->concentrate if no precipitate wash Wash with cold solvent filter->wash dry Dry the product wash->dry product Pure N-Alkyl-6,8-difluoroquinolinium Salt dry->product purify Recrystallization or Trituration concentrate->purify purify->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Conceptual)

The N-alkylation of a quinoline is a direct nucleophilic substitution reaction.

SN2_Reaction quinoline This compound (Nucleophile) product N-Alkyl-6,8-difluoroquinolinium Salt quinoline->product SN2 Attack on R alkyl_halide R-X (Alkyl Halide) alkyl_halide->product Leaving Group (X⁻) departs

Caption: Conceptual diagram of the Sₙ2 reaction for N-alkylation.

References

Application Notes and Protocols for the Synthesis of 5-Substituted 6,8-Difluoroquinolones: Sparfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Sparfloxacin, a potent 5-substituted 6,8-difluoroquinolone antibacterial agent. The synthesis involves a multi-step process, commencing from pentafluorobenzoylacetate and culminating in the formation of Sparfloxacin. This document outlines the synthetic pathway, experimental procedures, and quantitative data for each key step, and includes a diagram of the mechanism of action.

Synthetic Pathway Overview

The synthesis of Sparfloxacin can be broadly divided into three main stages:

  • Formation of the Quinolone Core: Construction of the 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold.

  • Introduction of the C-5 Amino Group: Regioselective substitution of the C-5 fluorine with an amino group.

  • Addition of the C-7 Piperazinyl Substituent: Nucleophilic substitution of the C-7 fluorine with cis-2,6-dimethylpiperazine.

Below is a graphical representation of the synthetic workflow.

Sparfloxacin_Synthesis_Workflow cluster_0 Stage 1: Quinolone Core Formation cluster_1 Stage 2: C-5 Amination cluster_2 Stage 3: Final Assembly A Ethyl pentafluorobenzoylacetate B Aminomethylene derivative A->B 1. Ethyl orthoformate, Ac₂O 2. Cyclopropylamine C Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C NaH, THF (Cyclization) D Benzylamino derivative C->D Benzylamine, K₂CO₃, Acetonitrile E Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E H₂, Pd/C, Ethanol (Deprotection) F 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F H₂SO₄ (Hydrolysis) G Sparfloxacin F->G cis-2,6-Dimethylpiperazine, DMF

Caption: Synthetic workflow for Sparfloxacin.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of Sparfloxacin. Please note that yields are based on reported literature values and may vary depending on experimental conditions.

Step No.Intermediate/Product NameStarting MaterialMolar Mass ( g/mol )Typical Yield (%)
1Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl pentafluorobenzoylacetate339.24~70-80%
2Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate336.25~60-70%
35-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidEthyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate308.20~85-95%
4Sparfloxacin5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid392.41~75-85%

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Sparfloxacin.

Step 1: Synthesis of Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the formation of the core quinolone structure through a Gould-Jacobs reaction.

Materials:

  • Ethyl pentafluorobenzoylacetate

  • Ethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethanol

Procedure:

  • A mixture of ethyl pentafluorobenzoylacetate (1.0 eq), ethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq) is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the volatile components are removed under reduced pressure.

  • The residue is dissolved in diethyl ether and cooled to 0 °C. Cyclopropylamine (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 1 hour. The resulting precipitate (aminomethylene derivative) is filtered, washed with cold ether, and dried.

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of the aminomethylene derivative (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is then heated at reflux for 3 hours.

  • After cooling, the reaction is quenched by the slow addition of ethanol, followed by water.

  • The mixture is concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by recrystallization from ethanol affords ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as a solid.

Step 2: Synthesis of Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the regioselective substitution of the C-5 fluorine with a protected amino group, followed by deprotection.

Materials:

  • Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • A mixture of ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile is heated at reflux for 6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude benzylamino derivative is dissolved in ethanol, and 10% Pd/C catalyst is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Synthesis of 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

Procedure:

  • A mixture of ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) and 70% aqueous sulfuric acid is heated at 100 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to give 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 4: Synthesis of Sparfloxacin

This is the final step where the piperazinyl moiety is introduced.

Materials:

  • 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • cis-2,6-Dimethylpiperazine

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and cis-2,6-dimethylpiperazine (2.5 eq) in DMF is stirred at room temperature for 24 hours.[1]

  • The reaction mixture is then poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The solid is dried under vacuum to afford Sparfloxacin. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Sparfloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is crucial for relieving torsional stress during DNA unwinding.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating replicated daughter chromosomes, allowing for proper cell division.

Sparfloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.

Mechanism_of_Action cluster_pathway Bacterial DNA Replication & Cell Division cluster_outcome Cellular Outcome DNA Bacterial DNA Gyrase DNA Gyrase (Gram-negative) DNA->Gyrase Supercoiling TopoIV Topoisomerase IV (Gram-positive) DNA->TopoIV Decatenation Replication DNA Replication & Transcription Gyrase->Replication Segregation Chromosome Segregation TopoIV->Segregation CellDivision Bacterial Cell Division Segregation->CellDivision Sparfloxacin Sparfloxacin Sparfloxacin->Inhibition1 Sparfloxacin->Inhibition2 Inhibition1->Gyrase Inhibition DSB Double-Strand Breaks Inhibition1->DSB Inhibition2->TopoIV Inhibition Inhibition2->DSB Apoptosis Bacterial Cell Death DSB->Apoptosis

Caption: Mechanism of action of Sparfloxacin.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6,8-Difluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6,8-difluoroquinoline. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The most common and established methods for the synthesis of the quinoline core, which can be adapted for this compound, include the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and the Conrad-Limpach-Knorr synthesis. The choice of method often depends on the desired substitution pattern on the pyridine ring. For the synthesis of this compound, the starting material would typically be 3,5-difluoroaniline.

Q2: I am observing a very low yield in my Skraup synthesis of this compound. What are the potential causes?

A2: Low yields in the Skraup synthesis of this compound can be attributed to several factors. The presence of two electron-withdrawing fluorine atoms on the aniline ring deactivates it, making the electrophilic cyclization step more difficult.[1] Tar formation, a common issue in Skraup reactions due to the strongly acidic and oxidizing conditions, can also significantly reduce the yield of the desired product.[2][3] The reaction is also notoriously exothermic and can be difficult to control, leading to side reactions if not properly moderated.[2][4]

Q3: How can I control the vigorous nature of the Skraup reaction?

A3: The Skraup reaction is known for being highly exothermic.[2] To moderate the reaction, it is highly recommended to use a moderator such as ferrous sulfate (FeSO₄).[4] This helps to make the reaction less violent.[2] Additionally, the slow and controlled addition of concentrated sulfuric acid with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.[3]

Q4: What are the primary side products in the synthesis of this compound and how can I minimize them?

A4: The primary side products in the Skraup synthesis are polymeric tars.[2][3] These are formed from the polymerization of acrolein (generated from glycerol) and other reactive intermediates under the harsh reaction conditions. To minimize tar formation, using a moderator like ferrous sulfate, avoiding excessively high temperatures, and ensuring a controlled reaction rate are key.[3] In the Conrad-Limpach-Knorr synthesis, the formation of the undesired 2-quinolone isomer can be a side product if the reaction temperature is too high.[5]

Q5: What are the most effective methods for purifying crude this compound?

A5: Purification of crude this compound, especially from the tarry residue of a Skraup reaction, often involves steam distillation.[4] This allows for the separation of the volatile quinoline derivative from the non-volatile tar. Subsequent purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guides

Low Yield Optimization
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete reaction due to deactivation of the aniline ring by fluorine substituents.Increase reaction temperature and/or time. Consider using a stronger acid catalyst like Polyphosphoric Acid (PPA) to promote cyclization.[5]
Harsh reaction conditions leading to decomposition of starting material or product.Optimize reaction temperature and time to avoid degradation.[5]
Significant tar formation Polymerization of acrolein and other intermediates in the Skraup synthesis.Add a moderator like ferrous sulfate (FeSO₄).[2][3] Ensure slow, controlled addition of sulfuric acid with efficient cooling.[3]
Formation of isomeric byproducts Incorrect reaction temperature in the Conrad-Limpach-Knorr synthesis.For the 4-quinolone isomer, maintain lower reaction temperatures. Higher temperatures favor the 2-quinolone isomer.[5]
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty separating product from tar (Skraup synthesis) High viscosity and complex nature of the tarry residue.Use steam distillation to isolate the volatile this compound from the non-volatile tar.[4]
Co-elution of impurities during column chromatography Similar polarity of the product and impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase.
Poor crystallization Presence of impurities inhibiting crystal formation.Perform a preliminary purification step (e.g., an acid-base wash) to remove major impurities before attempting recrystallization. Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of this compound

This protocol is adapted from general Skraup synthesis procedures, with modifications to account for the electron-deficient nature of 3,5-difluoroaniline.

Materials:

  • 3,5-Difluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide solution (for neutralization)

  • Steam distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add 3,5-difluoroaniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with vigorous stirring and external cooling, add concentrated sulfuric acid to the mixture.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the external heat source. The exothermic reaction should sustain itself for a period.

  • After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool. Carefully pour the cooled mixture into a large volume of cold water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Perform steam distillation to separate the crude this compound from the tarry residue.[4]

  • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Conrad-Limpach Synthesis of a 6,8-Difluoro-4-hydroxyquinoline derivative

This protocol is based on the synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline.[5]

Step A: Formation of the intermediate β-amino acrylate

  • In a round-bottom flask, combine 3,5-difluoroaniline and ethyl acetoacetate in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture at a controlled temperature of 140-150 °C for a specified time to form the intermediate.

Step B: Cyclization

  • Increase the temperature of the reaction mixture to approximately 250 °C to induce cyclization.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain the crude 4-hydroxy-6,8-difluoro-2-methylquinoline.

  • The crude product can be purified by recrystallization.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield of quinoline synthesis. Note that specific yields for this compound may vary and require experimental optimization.

Table 1: Effect of Moderator on Skraup Synthesis Yield

Aniline DerivativeModeratorOxidizing AgentYield (%)
AnilineNoneNitrobenzeneHighly variable, often low due to vigorous reaction
AnilineFerrous SulfateNitrobenzene84-91[5]
3,5-DifluoroanilineFerrous SulfateNitrobenzeneExpected to be lower than aniline due to deactivation, optimization required

Table 2: Influence of Temperature on Conrad-Limpach-Knorr Synthesis

Aniline Derivativeβ-KetoesterTemperatureProduct
3,5-DifluoroanilineEthyl acetoacetate~140-150 °C4-hydroxy-6,8-difluoro-2-methylquinoline (kinetic product)[5]
3,5-DifluoroanilineEthyl acetoacetate> 250 °C2-hydroxy-6,8-difluoro-4-methylquinoline (thermodynamic product)[5]

Mandatory Visualization

Troubleshooting_6_8_Difluoroquinoline_Synthesis cluster_reaction_type Identify Synthesis Method cluster_skraup Skraup Synthesis Troubleshooting cluster_conrad Conrad-Limpach Troubleshooting start Low Yield of This compound check_reaction_type Which synthesis method was used? start->check_reaction_type skraup Skraup Synthesis check_reaction_type->skraup doebner Doebner-von Miller check_reaction_type->doebner combes Combes Synthesis check_reaction_type->combes conrad Conrad-Limpach check_reaction_type->conrad skraup_issue What is the main observation? skraup->skraup_issue conrad_issue What is the issue? conrad->conrad_issue tar Excessive Tar Formation skraup_issue->tar violent Violent/Uncontrolled Reaction skraup_issue->violent low_conversion Low Conversion skraup_issue->low_conversion sol_tar1 Add Ferrous Sulfate (FeSO₄) as a moderator. tar->sol_tar1 Solution sol_tar2 Ensure slow, controlled addition of H₂SO₄ with cooling. tar->sol_tar2 Solution sol_violent1 Use a moderator like FeSO₄. violent->sol_violent1 Solution sol_violent2 Control heating rate and use efficient stirring. violent->sol_violent2 Solution sol_low_conversion1 Increase reaction time and/or temperature cautiously. low_conversion->sol_low_conversion1 Solution sol_low_conversion2 Ensure purity of reagents, especially glycerol. low_conversion->sol_low_conversion2 Solution isomer Incorrect Isomer Formed conrad_issue->isomer no_cyclization No Cyclization Product conrad_issue->no_cyclization sol_isomer Adjust cyclization temperature: Low temp for 4-quinolone, High temp for 2-quinolone. isomer->sol_isomer Solution sol_no_cyclization1 Ensure temperature is high enough (often >250°C). no_cyclization->sol_no_cyclization1 Solution sol_no_cyclization2 Consider using a stronger acid catalyst (e.g., PPA). no_cyclization->sol_no_cyclization2 Solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 6,8-Difluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6,8-difluoroquinoline isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My this compound isomers are co-eluting or showing poor resolution in reversed-phase HPLC. How can I improve the separation?

A1: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. To improve resolution, a systematic optimization of chromatographic conditions is necessary.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa values of quinoline isomers are often very close, making their separation sensitive to small changes in mobile phase pH. For basic compounds like difluoroquinolines, operating at a pH 2-3 units below the pKa of the analytes can improve peak shape and resolution. Prepare a series of buffered mobile phases (e.g., phosphate or acetate buffer) with pH values ranging from 3 to 6 to find the optimal separation window.

  • Solvent Strength and Composition:

    • Gradient Optimization: A shallow gradient around the elution time of the isomers can significantly enhance separation.

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analytes and the stationary phase compared to the aprotic acetonitrile.

  • Stationary Phase Selection:

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl column, for instance, can offer alternative pi-pi interactions that may improve the resolution of aromatic isomers.

  • Temperature Control: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks.

Q2: I'm observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH < 4) to keep the basic nitrogen on the quinoline ring protonated. This minimizes interactions with acidic silanol groups.

  • Use of Additives: Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry.

  • Column Choice: Employ a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.

Q3: How do I develop a preparative HPLC method to isolate a specific this compound isomer?

A3: Developing a preparative HPLC method involves scaling up from an optimized analytical method.

Method Development Workflow:

  • Analytical Method Optimization: First, develop a robust analytical method that provides good resolution (>1.5) between the desired isomer and any impurities.

  • Column Loading Study: On the analytical column, gradually increase the injection volume and/or concentration to determine the maximum sample load that can be applied without significant loss of resolution.

  • Scale-Up Calculation: Use the analytical method parameters to calculate the appropriate flow rate, gradient, and injection volume for the larger preparative column.

  • Fraction Collection: Collect the eluent corresponding to the peak of the desired isomer.

  • Purity Analysis: Analyze the collected fractions using the initial analytical method to confirm the purity of the isolated isomer.

Below is a diagram illustrating the workflow for preparative HPLC method development.

prep_hplc_workflow cluster_prep_hplc Preparative HPLC Workflow analytical_dev Analytical Method Development & Optimization loading_study Column Loading Study analytical_dev->loading_study scale_up Scale-Up to Preparative Column loading_study->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pure_isomer Pure Isomer purity_check->pure_isomer

Caption: Workflow for preparative HPLC method development.

Crystallization Troubleshooting

Q1: I am struggling to crystallize my this compound isomer. What are some common issues and solutions?

A1: Successful crystallization depends on finding the right solvent or solvent system and controlling the rate of crystal growth.

Troubleshooting Steps:

  • Solvent Screening: The ideal solvent will dissolve the compound when hot but have low solubility when the solution is cooled. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).

  • "Oiling Out": If the compound separates as an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also help prevent oiling out.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or nucleation may be inhibited.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.

    • Change Solvent System: The compound may be too soluble in the chosen solvent. Experiment with a solvent in which the compound has lower solubility.

Q2: How can I use fractional crystallization to separate this compound isomers?

A2: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature.

General Protocol:

  • Dissolution: Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent.

  • Cooling: Slowly cool the solution. The isomer with the lower solubility will crystallize out first.

  • Isolation: Filter the crystals and wash them with a small amount of the cold solvent.

  • Repeat: The process can be repeated with the mother liquor to isolate the more soluble isomer and with the collected crystals to improve their purity.

The following diagram illustrates the logic of fractional crystallization.

fractional_crystallization cluster_fractional_crystallization Fractional Crystallization Logic start Mixture of Isomers dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool filter Filter cool->filter crystals Crystals of Less Soluble Isomer filter->crystals mother_liquor Mother Liquor (Enriched in More Soluble Isomer) filter->mother_liquor

Caption: Logical workflow for fractional crystallization.

Quantitative Data

Due to the specific nature of this compound isomers, publicly available quantitative data for their separation is limited. However, the following table provides typical parameters for the purification of a closely related compound, 6,8-Difluoro-2-methylquinolin-4-amine, which can serve as a starting point for method development.[1]

Purification MethodTypical Initial Purity (%)Typical Final Purity (%)Typical Yield (%)Scale (mg)Notes
Recrystallization (Ethanol/Water)8595-9870-85>500Effective for removing impurities with significantly different solubilities.
Column Chromatography (Silica Gel with 1% Triethylamine)8590-9760-80100-1000Good for separating compounds with different polarities. The addition of triethylamine is crucial for basic quinoline compounds to prevent peak streaking.
Preparative HPLC (C18, Acetonitrile/Water with 0.1% Formic Acid)95>9980-95<100Ideal for achieving very high purity on a smaller scale.

Detailed Experimental Protocols

The following protocols are adapted for this compound isomers based on established methods for similar compounds. Optimization may be required for specific isomeric mixtures.

Protocol 1: Column Chromatography on Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the isomers and gives the target compound an Rf value of approximately 0.2-0.3. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column to ensure a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated isomers.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Solvent Pair
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound isomer mixture in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the "good" and "poor" solvents.

  • Drying: Dry the purified crystals under vacuum.

The troubleshooting logic for common purification issues is summarized in the diagram below.

troubleshooting_logic cluster_troubleshooting General Purification Troubleshooting start Purification Issue Identified hplc_issue HPLC: Poor Resolution / Tailing start->hplc_issue cryst_issue Crystallization: No Crystals / Oiling Out start->cryst_issue hplc_check_mp Adjust Mobile Phase pH & Composition hplc_issue->hplc_check_mp cryst_check_solv Screen Different Solvents / Solvent Pairs cryst_issue->cryst_check_solv hplc_check_col Change Column / Additives hplc_check_mp->hplc_check_col hplc_check_load Reduce Sample Load hplc_check_col->hplc_check_load hplc_solved Resolution/Peak Shape Improved hplc_check_load->hplc_solved cryst_check_cool Adjust Cooling Rate cryst_check_solv->cryst_check_cool cryst_check_conc Modify Concentration cryst_check_cool->cryst_check_conc cryst_solved Crystals Formed cryst_check_conc->cryst_solved

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 7-Alkyl-8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-alkyl-8-hydroxyquinolines.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 7-Alkyl-8-Hydroxyquinoline

Potential Cause Suggested Solution
Low Reactivity of Starting Materials - Ensure high purity of 8-hydroxyquinoline and the alkylating agent. - For Friedel-Crafts type reactions, consider using a more reactive alkylating agent (e.g., alkyl halide vs. alcohol). - Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.
Inappropriate Catalyst or Reaction Conditions - For Friedel-Crafts alkylation, screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂). - Optimize the stoichiometry of the catalyst. - For reactions involving a protecting group strategy, ensure complete protection and deprotection by monitoring with TLC or LC-MS.
Steric Hindrance - If the alkyl group is bulky, consider a less hindered alkylating agent if the specific alkyl group is not critical. - For sterically demanding transformations, longer reaction times or higher temperatures may be necessary.

Problem 2: Poor Regioselectivity - Formation of 5-Alkyl and/or 5,7-Dialkyl-8-hydroxyquinoline

Potential Cause Suggested Solution
Direct Alkylation of Unprotected 8-Hydroxyquinoline The C5 and C7 positions are both activated, leading to a mixture of isomers. A protecting group strategy is highly recommended for achieving C7 selectivity.[1]
Reaction Temperature Too High Higher temperatures can sometimes decrease regioselectivity. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1]
Incorrect Stoichiometry An excess of the alkylating agent can promote dialkylation. Use a 1:1 or slight excess of the 8-hydroxyquinoline to the alkylating agent.

Problem 3: Formation of O-Alkylated Byproduct

Potential Cause Suggested Solution
Presence of a Strong Base In the presence of a strong base, the hydroxyl group of 8-hydroxyquinoline can be deprotonated, leading to O-alkylation. Use of a Lewis acid catalyst in Friedel-Crafts reactions favors C-alkylation.
Reaction Conditions Favoring O-Alkylation Solvents can play a crucial role. Aprotic non-polar solvents are generally preferred for C-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve high yields of 7-alkyl-8-hydroxyquinolines through direct alkylation?

A1: The 8-hydroxyquinoline ring system is activated towards electrophilic substitution at both the C5 and C7 positions due to the electron-donating effects of the hydroxyl group and the nitrogen atom in the pyridine ring.[1] This often leads to the formation of a mixture of 5-alkyl, 7-alkyl, and 5,7-dialkyl-8-hydroxyquinolines, which can be challenging to separate and results in a lower yield of the desired 7-substituted product.[1]

Q2: What is the most reliable method to achieve high regioselectivity for the C7 position?

A2: A protecting group strategy is the most effective method to ensure high regioselectivity. This typically involves protecting the C5 position with a bulky group (e.g., bromine) to sterically hinder electrophilic attack at this site, followed by alkylation at the C7 position, and subsequent removal of the protecting group.

Q3: Are there any one-pot methods for the synthesis of 7-substituted 8-hydroxyquinolines?

A3: Yes, the Mannich and Betti reactions are three-component reactions that can directly install a substituted aminomethyl group at the C7 position in a single step.[2][3][4][5][6] While these methods do not directly yield a simple alkyl group, the resulting Mannich or Betti bases can sometimes be further modified.

Q4: How can I purify my 7-alkyl-8-hydroxyquinoline from the other isomers?

A4: Column chromatography is typically the most effective method for separating isomers of alkylated 8-hydroxyquinolines. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Data Presentation

Table 1: Representative Yields of C7-Functionalized 8-Hydroxyquinolines via Mannich and Betti Reactions

ReactionAmineAldehydeProductYield (%)
MannichCiprofloxacinParaformaldehyde5-chloro-7-((ciprofloxacin-4-yl)methyl)-8-hydroxyquinoline75%[4]
BettiBenzamideBenzaldehyde7-(benzamido(phenyl)methyl)-8-hydroxyquinoline42%[3]
Betti2-amino-4-hydroxypyridine4-chlorobenzaldehyde7-((4-chlorophenyl)(3-hydroxy-pyridin-2-ylamino)methyl)-8-hydroxyquinoline34%[3]

Table 2: Illustrative Yields for a Protecting Group Strategy for C7-Alkylation

StepReactionReagentsTypical Yield (%)
1. Protection of -OHBenzylation of 8-hydroxyquinolineBenzyl chloride, K₂CO₃, DMF>90%
2. C5-ProtectionBromination of 8-(benzyloxy)quinolineNBS, CH₂Cl₂~85%
3. C7-AlkylationFriedel-Crafts alkylation of 5-bromo-8-(benzyloxy)quinolineAlkyl halide, Lewis Acid60-80%
4. DeprotectionHydrogenolysis of 5-bromo-8-(benzyloxy)-7-alkylquinolineH₂, Pd/C>95%
5. DeprotectionDebromination of 5-bromo-7-alkyl-8-hydroxyquinolineH₂, Pd/C, Et₃N>90%

Note: The yields presented are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Mannich Reaction

A mixture of 8-hydroxyquinoline (1.0 eq.), the secondary amine (1.2 eq.), and paraformaldehyde (1.2 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: General Procedure for the Betti Reaction

To a solution of 8-hydroxyquinoline (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in ethanol, the primary amine (1.1 eq.) is added. The mixture is stirred at room temperature for 24-48 hours. The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure 7-substituted-8-hydroxyquinoline.[3]

Protocol 3: Protecting Group Strategy for Regioselective C7-Alkylation

  • Protection of the Hydroxyl Group: To a solution of 8-hydroxyquinoline in DMF, potassium carbonate is added, followed by benzyl chloride. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product, 8-(benzyloxy)quinoline, is isolated by extraction.

  • Bromination at C5: 8-(benzyloxy)quinoline is dissolved in a suitable solvent like dichloromethane, and N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred until completion to yield 5-bromo-8-(benzyloxy)quinoline.

  • Friedel-Crafts Alkylation at C7: To a solution of 5-bromo-8-(benzyloxy)quinoline in a dry, non-polar solvent, a Lewis acid (e.g., AlCl₃) is added at 0°C, followed by the dropwise addition of the alkyl halide. The reaction is stirred until the starting material is consumed.

  • Deprotection: The resulting 7-alkyl-5-bromo-8-(benzyloxy)quinoline is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl ether and remove the bromo protecting group, yielding the final 7-alkyl-8-hydroxyquinoline.

Mandatory Visualization

logical_relationship Workflow for Regioselective Synthesis of 7-Alkyl-8-Hydroxyquinolines cluster_direct Direct Alkylation (Low Selectivity) cluster_selective Protecting Group Strategy (High C7-Selectivity) start_direct 8-Hydroxyquinoline process_direct Friedel-Crafts Alkylation (Alkyl Halide, Lewis Acid) start_direct->process_direct end_direct Mixture of 5- and 7-Alkyl and 5,7-Dialkyl Products process_direct->end_direct start_selective 8-Hydroxyquinoline step1 1. Protect C5 Position (e.g., Bromination) start_selective->step1 step2 2. Alkylate C7 Position (Friedel-Crafts) step1->step2 step3 3. Deprotect C5 Position (e.g., Hydrogenolysis) step2->step3 end_selective 7-Alkyl-8-Hydroxyquinoline step3->end_selective

Caption: Logical workflow for the synthesis of 7-alkyl-8-hydroxyquinolines.

References

Technical Support Center: 6,8-Difluoroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-difluoroquinoline and its derivatives. The information is designed to help overcome common challenges related to side product formation in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed on the this compound scaffold?

A1: The most common reactions are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two fluorine atoms are electron-withdrawing, which activates the quinoline ring for nucleophilic attack, particularly at positions that are ortho or para to the fluorine atoms and influenced by the nitrogen atom of the quinoline ring.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine. Which fluorine is more likely to be displaced?

A2: The regioselectivity of nucleophilic aromatic substitution on 6,8-difluoroquinolines can be complex and is influenced by both electronic and steric factors. Often, the substitution pattern is directed by other substituents on the quinoline ring. For instance, in the synthesis of certain quinolone antibiotics, substitution at the C-7 position is common, which would involve displacement of a fluorine atom if the starting material were a 6,7,8-trifluoro-substituted quinolone. In the case of this compound itself, the relative reactivity of the C-6 and C-8 positions would depend on the specific nucleophile and reaction conditions.

Q3: What are the typical side products in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound?

A3: A common side product in palladium-catalyzed cross-coupling reactions is the formation of homocoupled products.[1][2] This can result in a dimer of your this compound starting material or a dimer of your coupling partner (e.g., boronic acid or alkyne). These side reactions can be promoted by factors such as slow addition of reactants or issues with the catalyst's oxidative addition or transmetalation steps.

Q4: Can defluorination occur as a side reaction?

A4: While less common under standard SNAr or cross-coupling conditions, defluorination can potentially occur under harsh reaction conditions, such as high temperatures or the use of very strong bases. This would lead to the formation of a monofluorinated or non-fluorinated quinoline derivative.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low yield of the desired substituted product and formation of multiple unidentified side products.

Potential Cause Troubleshooting Suggestion
Reaction temperature is too high. High temperatures can lead to thermal decomposition, "tarring," and the formation of dehydrogenated byproducts.[3] Try lowering the reaction temperature and extending the reaction time.
Incorrect solvent. The solvent should be anhydrous and polar aprotic (e.g., DMSO, DMF, NMP) to facilitate the SNAr reaction.
Poor regioselectivity. If your this compound has other substituents, they may direct the nucleophilic attack to an undesired position. Consider using a directing group or modifying the existing substituents to favor the desired regioselectivity.
Presence of water. Water can hydrolyze starting materials or intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

Example Data: Effect of Temperature on SNAr Reaction

Temperature (°C) Desired Product Yield (%) Dehydrogenated Side Product (%)
8075< 2
1006010
1204525
Palladium-Catalyzed Cross-Coupling Reactions

Issue: Significant formation of homocoupled side products.

Potential Cause Troubleshooting Suggestion
Inefficient catalyst. The choice of palladium catalyst and ligand is crucial. Screen different ligands to find one that promotes the cross-coupling over homocoupling.
Incorrect stoichiometry. An excess of one coupling partner can sometimes favor homocoupling. Try adjusting the stoichiometry to be closer to 1:1.
Slow addition of reagents. Adding one of the coupling partners slowly via syringe pump can help maintain a low concentration and suppress homocoupling.
Presence of oxygen. Oxygen can deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Example Data: Effect of Ligand on Cross-Coupling Reaction

Ligand Desired Product Yield (%) Homocoupled Side Product (%)
PPh35030
XPhos855
SPhos808

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a this compound Derivative
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the this compound derivative (1.0 eq) and anhydrous DMSO (0.1 M).

  • Add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling of a Bromo-6,8-difluoroquinoline Derivative
  • To a Schlenk flask, add the bromo-6,8-difluoroquinoline derivative (1.0 eq), the boronic acid coupling partner (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Stabilized by F and N) reactant->intermediate Nucleophilic Attack product Substituted Product + F- intermediate->product Loss of F- side_product Dehydrogenated Byproduct intermediate->side_product high_temp High Temperature high_temp->side_product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) and a potential side reaction pathway.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-M Homocoupling_Ar Ar-Ar Oxidative Addition->Homocoupling_Ar [O2] or Inefficient Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Homocoupling_R R-R Transmetalation->Homocoupling_R Inefficient Reductive Elimination Reductive Elimination->Pd(0) Ar-R

Caption: Catalytic cycle for cross-coupling and potential side reactions leading to homocoupling.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_temp Analyze Reaction Temperature start->check_temp check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents If Temp is Optimal optimize Optimize Reaction Conditions check_temp->optimize If Temp is Too High/Low check_catalyst Screen Catalyst and Ligands check_reagents->check_catalyst If Reagents are Pure check_reagents->optimize If Reagents are Impure check_catalyst->optimize If Catalyst is Suspect end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Troubleshooting low yields in the amination of 4-chloro-6,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 4-chloro-6,8-difluoro-2-methylquinoline.

Troubleshooting Guides

This section addresses common issues encountered during the amination reaction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of 4-amino-6,8-difluoro-2-methylquinoline consistently low?

Low yields can stem from several factors related to the reaction conditions and the nature of the starting materials.[1]

  • Inefficient Displacement of the Chloro Group: The carbon-chlorine bond at the 4-position of the quinoline ring can be resistant to nucleophilic attack. This can be due to suboptimal reaction conditions.

    • Solution: Consider switching from a simple nucleophilic aromatic substitution (SNAr) to a more robust catalytic method like the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling is often more effective for challenging substrates.[3]

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of either the starting material or the desired product.[1]

    • Solution: Optimize the reaction temperature and time. Lowering the temperature or reducing the reaction time might prevent decomposition.[1]

  • Poor Quality of Starting Material: The presence of impurities in the 4-chloro-6,8-difluoro-2-methylquinoline can interfere with the reaction.

    • Solution: Ensure the starting material is pure. If you synthesized it yourself, review the chlorination step for potential side reactions or incomplete removal of the chlorinating agent (e.g., POCl₃).[1] Purification by recrystallization or column chromatography may be necessary.

  • Presence of Moisture: Anhydrous conditions are often crucial for successful amination reactions, especially for palladium-catalyzed couplings.[1]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?

The formation of side products is a common cause of low yields and purification difficulties.

  • Hydroxylation Product: A common side reaction is the hydrolysis of the starting material to form 4-hydroxy-6,8-difluoro-2-methylquinoline, especially if there is water in the reaction mixture.

    • Solution: As mentioned above, ensure strictly anhydrous conditions.

  • Diarylamine Formation: In Buchwald-Hartwig reactions, a second molecule of the aryl halide can react with the product arylamine, leading to the formation of a diarylamine.

    • Solution: The choice of ligand is critical in suppressing this side reaction. Bulky, electron-rich phosphine ligands can promote the desired monoarylation.

  • Dehalogenation: Reduction of the starting material, resulting in the replacement of the chloro group with a hydrogen atom, can be a competing pathway in some catalytic systems.

    • Solution: This can be influenced by the catalyst system and the presence of certain additives. Screening different ligands and bases may help to minimize this side product.

Q3: My amination reaction is not going to completion, and I'm left with a significant amount of starting material. What can I do?

Incomplete conversion is a frequent challenge.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC-MS.

  • Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst can become deactivated over the course of the reaction.

    • Solution: Using a pre-catalyst, which is more stable and efficiently generates the active catalytic species, can lead to more reliable results than using a simple palladium source like Pd(OAc)₂. The choice of ligand is also crucial for catalyst stability and activity.

  • Inappropriate Solvent or Base: The solvent and base play a critical role in facilitating the reaction.

    • Solution: For SNAr, polar aprotic solvents are often preferred. For Buchwald-Hartwig amination, common solvents include toluene, dioxane, and THF, while bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[2] The choice of base should also be compatible with any sensitive functional groups on your substrate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-amino-6,8-difluoro-2-methylquinoline?

A common synthetic pathway involves a three-step process:

  • Conrad-Limpach-Knorr Synthesis: Reaction of 3,5-difluoroaniline with a β-ketoester like ethyl acetoacetate, followed by thermal cyclization to produce 4-hydroxy-6,8-difluoro-2-methylquinoline.[1]

  • Chlorination: The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

  • Amination: The 4-chloro group is displaced by an amino group through nucleophilic substitution.[1]

Q2: Which amination method is better for this substrate: SNAr or Buchwald-Hartwig?

While a direct SNAr reaction with an ammonia source can work, it may require harsh conditions (high temperature and pressure) and result in lower yields.[1] The Buchwald-Hartwig amination is a powerful alternative that often proceeds under milder conditions with higher yields and functional group tolerance, although it requires careful optimization of the catalyst system (palladium precursor, ligand, and base).[3][4] For heteroaryl chlorides, which can be challenging substrates, the use of specialized ligands in a Buchwald-Hartwig protocol is often advantageous.

Q3: What are the key safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Organic Solvents: Many of the solvents used are flammable and volatile. Ensure they are handled away from ignition sources and in a well-ventilated area.[1]

  • Final Product: 4-amino-6,8-difluoro-2-methylquinoline is classified as an acute toxicant and an eye irritant. Handle with care and use appropriate PPE.[1]

  • Pressure Reactions: If using a sealed vessel for amination with ammonia, ensure the vessel is rated for the expected pressure at the reaction temperature.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Data Presentation

The following table summarizes illustrative yields for the Buchwald-Hartwig amination of 4-chloro-6,8-difluoro-2-methylquinoline under various hypothetical conditions, based on typical outcomes for similar heteroaryl chlorides.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001278
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001265
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1101875
5Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH902488

Note: This data is illustrative and based on general principles of Buchwald-Hartwig amination. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol describes a general procedure for the amination of 4-chloro-6,8-difluoro-2-methylquinoline via nucleophilic aromatic substitution.

Materials:

  • 4-chloro-6,8-difluoro-2-methylquinoline

  • Ethanol or 2-propanol

  • Concentrated solution of ammonia in the chosen alcohol (or ammonia gas)

  • Sealed pressure vessel

Procedure:

  • Dissolve 4-chloro-6,8-difluoro-2-methylquinoline in a suitable alcohol (e.g., ethanol or 2-propanol) in a pressure vessel.[1]

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.[1]

  • Seal the pressure vessel and heat the mixture to the desired temperature (e.g., 120-150 °C).

  • Maintain the temperature for the specified reaction time (e.g., 12-24 hours), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel and evaporate the solvent under reduced pressure.[1]

  • Purify the crude residue by column chromatography (e.g., silica gel with a dichloromethane/methanol or ethyl acetate/hexane gradient) or recrystallization to obtain 4-amino-6,8-difluoro-2-methylquinoline.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 4-chloro-6,8-difluoro-2-methylquinoline.

Materials:

  • 4-chloro-6,8-difluoro-2-methylquinoline

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Ammonia source (e.g., ammonia solution in dioxane or an ammonia surrogate)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).

  • Add the anhydrous solvent (e.g., toluene) to the flask.

  • Stir the mixture at room temperature for a few minutes to allow for the formation of the active catalyst.

  • Add the 4-chloro-6,8-difluoro-2-methylquinoline (1.0 equivalent) to the flask.

  • Add the ammonia source.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yields Troubleshooting Flowchart for Low Yields start Low Yield Observed check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions No, Pure impure_sm Impure Starting Material check_purity->impure_sm Yes check_method Evaluate Amination Method check_conditions->check_method Conditions Optimized harsh_cond Conditions Too Harsh? (Decomposition) check_conditions->harsh_cond incomplete_conv Incomplete Conversion? check_conditions->incomplete_conv moisture Moisture Present? check_conditions->moisture snar_inefficient S(N)Ar Inefficient? check_method->snar_inefficient buchwald_issue Buchwald-Hartwig Issues? check_method->buchwald_issue Using B-H purify_sm Purify Starting Material (Recrystallization / Chromatography) impure_sm->purify_sm optimize_temp_time Optimize Temperature and Time (Lower Temp / Shorter Time) harsh_cond->optimize_temp_time increase_temp_time Increase Temperature / Time incomplete_conv->increase_temp_time anhydrous Use Anhydrous Solvents/Reagents & Inert Atmosphere moisture->anhydrous use_buchwald Switch to Buchwald-Hartwig Amination snar_inefficient->use_buchwald optimize_catalyst Optimize Catalyst System (Ligand, Base, Pre-catalyst) buchwald_issue->optimize_catalyst

Caption: Troubleshooting flowchart for low yields.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange pd_complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation pd_complex3 L-Pd(II)(Ar)(NR₂) deprotonation->pd_complex3 base_h Base-H⁺X⁻ deprotonation->base_h reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR₂ amine->ligand_exchange base Base base->deprotonation

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Overcoming poor separation of quinoline derivatives in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks

Q: Why are my quinoline derivative peaks tailing in reversed-phase HPLC?

A: Peak tailing for basic compounds like many quinoline derivatives is a common issue in reversed-phase chromatography. The primary cause is the interaction between the basic nitrogen atom in the quinoline structure and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail".[2][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1][5] For basic quinoline compounds, working at a lower pH (e.g., 2.5-4.0) protonates the analyte. This also suppresses the ionization of the acidic silanol groups, which minimizes the undesirable secondary interactions.[1][3]

  • Use of Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase can significantly improve peak shape.[6] These additives compete with the quinoline derivative for the active silanol sites, effectively masking them.[2][7] A typical starting concentration is 0.1-1% (v/v) of TEA.[2][6]

  • Column Selection:

    • End-Capped Columns: Utilize a highly deactivated, end-capped column where the residual silanol groups have been chemically bonded to be less polar, reducing interactions with basic analytes.[3][4]

    • Alternative Stationary Phases: Consider columns with different stationary phases that are less prone to these secondary interactions. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved peak shape.[1] For certain quinoline alkaloids, a naphthylpropyl stationary phase has been shown to provide successful separation where a standard C18 column failed.[8][9]

  • Lower Column Temperature: Reducing the column temperature can sometimes lessen the extent of tailing by decreasing the activity of the silanol groups.

Issue 2: Poor Resolution and Co-elution

Q: I am struggling to separate structurally similar quinoline derivatives. What can I do to improve resolution?

A: Achieving baseline separation of closely related quinoline derivatives can be challenging. Several factors in your chromatographic method can be optimized to enhance resolution.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase significantly impact selectivity.[10] Acetonitrile generally provides lower viscosity and different selectivity compared to methanol.[10] Experiment with different ratios or even a ternary mixture (e.g., water/acetonitrile/methanol).

    • Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help separate compounds with a wider range of polarities.[11] A shallow gradient often improves the resolution of closely eluting peaks.

  • Adjust Mobile Phase pH: As with peak tailing, the pH of the mobile phase can alter the ionization state of your quinoline derivatives, which in turn affects their retention and selectivity.[5] Systematically varying the pH within the stable range of your column can often resolve co-eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

    • Different reversed-phase chemistries (e.g., C8, C18, Phenyl-Hexyl) will offer varying levels of hydrophobic and π-π interactions, which can alter selectivity.

    • For highly polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) with a bare silica or amide-based column can be a powerful alternative.[1]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.

  • Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase efficiency and resolution, but will also lead to higher backpressure.[12]

Issue 3: Chiral Separation of Quinolone Enantiomers

Q: How can I separate the enantiomers of my chiral quinoline derivative?

A: The separation of enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive. Many quinolones are chiral compounds with enantioselective biological activities, making their separation crucial.[13][14]

Troubleshooting Steps:

  • Chiral Stationary Phases (CSPs): This is the most common approach.

    • Cyclodextrin-Based Columns: Derivatized β-cyclodextrins are widely used CSPs for separating a range of chiral compounds, including quinolones, often in reversed-phase mode.[14][15]

    • Macrocyclic Glycopeptide Columns: Columns based on selectors like vancomycin and teicoplanin have proven effective for the enantioseparation of hexahydroquinoline derivatives.[15]

    • Pirkle-Type Columns: These columns, such as the Whelko-O 1, can provide excellent separations, sometimes in normal-phase or supercritical fluid chromatography (SFC) modes.[15]

  • Indirect Separation via Derivatization:

    • React your racemic quinoline derivative with a chiral derivatizing reagent to form diastereomers.[16][17]

    • These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[16][17]

  • Mobile Phase Optimization for Chiral Separations:

    • The choice of organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration is critical.

    • Additives and buffers can also significantly influence enantioselectivity.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape (Tailing)

ParameterRecommended ActionRationale
Mobile Phase pH Lower the pH to 2.5-4.0 for basic quinolines.[1]Protonates the basic analyte and suppresses silanol ionization, minimizing secondary interactions.[1][3]
Mobile Phase Additive Add 0.1-1% triethylamine (TEA) or pyridine.[2][6]The basic additive competes for active silanol sites, masking them from the analyte.[2][6]
Column Chemistry Use an end-capped column or a different stationary phase (e.g., Phenyl-Hexyl, EPG, Naphthylpropyl).[1][4][8]Reduces the number of available silanol groups or offers alternative separation mechanisms.[1][8]
Temperature Decrease the column temperature.Can reduce the activity of silanol groups.

Table 2: HPLC Method Parameters for Quinoline Derivative Analysis

ParameterTypical Value/RangeReference
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 10 µL[11]
Detection Wavelength 270 nm, 340 nm (analyte dependent)[11]
Column Temperature 25-40 °C

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Quinoline Derivatives

This protocol provides a starting point for the analysis of quinoline derivatives and can be optimized as needed.[11]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • HPLC-grade acetonitrile and high-purity water.[11]

    • Formic acid.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.[11]

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL primary stock solution of the quinoline derivative reference standard in a suitable solvent like methanol.[11]

    • Perform serial dilutions to create working standard solutions for calibration.

  • Sample Preparation (from a solid formulation):

    • Accurately weigh a portion of the powdered sample and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate to dissolve the active ingredient.[11]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a suitable wavelength based on the UV spectrum of the analyte (e.g., 270 nm or 340 nm).[11]

    • Gradient Program: A typical gradient might be: 0-20 min, 20-80% Mobile Phase B.[11]

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[11]

    • Inject a blank (mobile phase or sample matrix).[11]

    • Inject calibration standards from lowest to highest concentration.

    • Inject the prepared samples.[11]

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing Observed) ph_adjust Adjust Mobile Phase pH (Lower to pH 2.5-4.0) start->ph_adjust check_shape Peak Shape Improved? ph_adjust->check_shape Analyze additive Add Basic Modifier (e.g., 0.1% TEA) additive->check_shape Analyze column Change Column (End-capped or Phenyl) column->check_shape Analyze check_shape->additive No check_shape->column Still No end_good Problem Resolved check_shape->end_good Yes end_bad Consult Further (Consider alternative chromatography) check_shape->end_bad No Improvement

Caption: Troubleshooting workflow for peak tailing of quinoline derivatives.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis mobile_phase 1. Mobile Phase Preparation (Aqueous + Organic) standards 2. Standard Solution Preparation mobile_phase->standards sample 3. Sample Preparation (Extraction/Filtration) standards->sample equilibration 4. System Equilibration sample->equilibration injection 5. Inject Blank, Standards, Samples equilibration->injection data_acq 6. Data Acquisition injection->data_acq integration 7. Peak Integration & Quantification data_acq->integration report 8. Reporting integration->report

Caption: General experimental workflow for HPLC analysis of quinoline derivatives.

References

Preventing degradation during 6,8-Difluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6,8-difluoroquinoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on preventing degradation and optimizing reaction conditions.

Q1: What are the most common synthetic routes for 6,8-difluoroquinolines, and what are their primary challenges?

A1: The most established methods for synthesizing 4-hydroxy-6,8-difluoroquinoline derivatives are the Conrad-Limpach and Gould-Jacobs reactions.

  • Conrad-Limpach Synthesis: This involves the condensation of a 3,5-difluoroaniline with a β-ketoester, followed by thermal cyclization. The main challenge is the high temperature (often >250°C) required for the cyclization step, which can lead to product decomposition.[1][2] Careful temperature control and the use of a high-boiling inert solvent like mineral oil or Dowtherm A are crucial for achieving high yields.[1][2]

  • Gould-Jacobs Reaction: This route begins with the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3] Similar to the Conrad-Limpach synthesis, it requires high temperatures, making product degradation a significant concern.[3][4] Modern adaptations using microwave irradiation can shorten reaction times and improve yields.[3][4]

Q2: I am experiencing a low yield in my thermal cyclization step. What are the potential causes and solutions?

A2: Low yields during the high-temperature cyclization are a frequent problem. Here are the common causes and recommended solutions:

  • Inadequate Temperature: The electrocyclic ring closure requires a significant amount of thermal energy.[3]

    • Solution: Ensure your experimental setup can safely and consistently reach and maintain the target temperature, typically around 250-300°C. Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or heating mantle.[1]

  • Product Decomposition: Prolonged heating at high temperatures can lead to the degradation of the desired product, often forming dark, tarry materials.[4]

    • Solution: Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature may be more effective.[5] Using an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative degradation.

  • Improper Solvent: The reaction solvent plays a critical role in heat transfer and can significantly impact the yield.

    • Solution: Use a high-boiling, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A to ensure uniform heating and improve yields.[1][2]

Q3: My reaction is producing a significant amount of dark, tarry byproducts. How can I minimize this?

A3: Tar formation is a common sign of degradation due to harsh reaction conditions.

  • Cause: This is often due to prolonged exposure to high temperatures.

  • Solutions:

    • Optimize Temperature and Time: Conduct small-scale experiments to find the optimal balance between cyclization and degradation.[4]

    • Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and minimize the formation of byproducts.[3][4]

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidative polymerization and tar formation.

Q4: How can I prevent the degradation of the final this compound product during storage and handling?

A4: While specific data for this compound is limited, information from structurally related fluoroquinolones suggests several key factors influence its stability.[6]

  • Photodegradation: Fluoroquinolones are known to be sensitive to UV light.[6] The fluorine atoms at positions 6 and 8 are expected to affect the molecule's photostability.[6] Studies on other fluoroquinolones indicate that substitution at the 8-position plays a significant role in UV stability.[7][8]

    • Solution: Store the compound in amber vials or protect it from light to prevent photodegradation.

  • pH Stability: Extreme pH values can lead to hydrolysis.

    • Solution: Store solutions in buffered media, ideally close to a neutral pH, unless experimental conditions require otherwise.

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation.

    • Solution: Store under an inert atmosphere and away from strong oxidizing agents.

Data Presentation

The following tables summarize quantitative data for optimizing the Gould-Jacobs synthesis of a 4-hydroxyquinoline derivative, which can be adapted for this compound synthesis.

Table 1: Optimization of Gould-Jacobs Reaction Conditions [5]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020101
2300202437
325060104
4300602428
530051847

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300°C for 5 minutes, providing the highest isolated yield.[5]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-6,8-difluoro-2-methylquinoline

This protocol is adapted from established methods for Conrad-Limpach synthesis.[1][9]

Step 1: Formation of the β-aminoacrylate intermediate

  • In a round-bottom flask, mix 3,5-difluoroaniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water byproduct under reduced pressure to isolate the crude intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A).

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product will likely precipitate.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Protocol 2: Forced Degradation Study of this compound

This protocol is a generalized procedure for assessing the stability of the final product, based on methods used for analogous compounds.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Photodegradation: Expose a 100 µg/mL solution in quartz cuvettes to UV light (e.g., 254 nm).

    • Thermal Degradation: Reflux a 100 µg/mL aqueous solution at 80°C for 24 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

Visualizations

Troubleshooting_Workflow start Low Yield or Product Degradation check_temp Is Cyclization Temperature Adequate (>250°C)? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes increase_temp Increase Temperature to 250-300°C check_temp->increase_temp No check_solvent Is a High-Boiling Inert Solvent Being Used? check_time->check_solvent Yes optimize_time Reduce Heating Time; Consider Microwave check_time->optimize_time No check_atmosphere Is Reaction Under Inert Atmosphere? check_solvent->check_atmosphere Yes use_solvent Use Mineral Oil or Dowtherm A check_solvent->use_solvent No use_inert Use Nitrogen or Argon Atmosphere check_atmosphere->use_inert No success Improved Yield and Purity check_atmosphere->success Yes increase_temp->check_time optimize_time->check_solvent use_solvent->check_atmosphere use_inert->success

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Degradation_Pathways cluster_synthesis Synthesis cluster_degradation Potential Degradation Pathways 3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate β-aminoacrylate Intermediate 3,5-Difluoroaniline->Intermediate Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate Product This compound Product Intermediate->Product Thermal Cyclization (>250°C) Degradation_Products Degradation Products (e.g., hydroxylated species, ring-opened products) Product->Degradation_Products UV Light, Extreme pH, Oxidizing Agents

Caption: Synthesis and potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,8-difluoroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important synthetic processes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis and purification of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound derivatives?

A1: When scaling up, researchers often face challenges with managing reaction exotherms, ensuring efficient mixing, dealing with the precipitation of intermediates or products, and maintaining consistent yields and purity. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the aniline precursor and the stability of intermediates, sometimes leading to incomplete reactions or the formation of unique byproducts that may not be significant at a smaller scale.

Q2: Which synthetic routes are most amenable to the large-scale synthesis of 6,8-difluoro-4-hydroxyquinolines?

A2: The Conrad-Limpach and Gould-Jacobs reactions are two of the most common and scalable methods for synthesizing 4-hydroxyquinolines. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1] For large-scale production, careful control of temperature is crucial to favor the formation of the desired 4-quinolone isomer.[2] The Gould-Jacobs reaction, which uses an alkoxymethylenemalonate ester, is also a viable option and involves a high-temperature cyclization step.[3][4]

Q3: How do the 6,8-difluoro substituents affect the reactivity of the aniline precursor?

A3: The two fluorine atoms at the 6- and 8-positions are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This can slow down the initial condensation step with the carbonyl compound in both the Conrad-Limpach and Gould-Jacobs syntheses, potentially requiring higher temperatures or longer reaction times to achieve complete conversion.

Q4: What are the key safety precautions to consider during the scale-up of these syntheses?

A4: Many quinoline syntheses involve high temperatures and corrosive reagents. For instance, the use of phosphorus oxychloride (POCl₃) to convert a 4-hydroxyquinoline to a 4-chloroquinoline is common, and POCl₃ is highly corrosive and reacts violently with water.[2] High-temperature cyclizations in solvents like Dowtherm A or diphenyl ether require careful temperature monitoring to prevent runaway reactions and decomposition.[3] Always conduct a thorough safety assessment before scaling up any reaction and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Symptoms:

  • Low conversion of the intermediate to the final cyclized product.

  • Presence of significant amounts of starting materials or linear intermediates in the crude product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Temperature The cyclization step in both Conrad-Limpach and Gould-Jacobs syntheses is thermally driven and requires high temperatures, often around 250°C.[1][2] On a larger scale, ensure uniform heating of the reaction vessel. Consider using a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a consistent high temperature.[3]
Decomposition at High Temperatures While high temperatures are necessary, prolonged heating can lead to degradation.[5] Optimize the reaction time at the target temperature. For sensitive substrates, consider using microwave-assisted synthesis, which can significantly reduce reaction times.[4]
Presence of Water In acid-catalyzed reactions, water can inhibit the reaction. Ensure all reagents and solvents are anhydrous.
Inefficient Mixing On a larger scale, inefficient stirring can lead to localized hot spots and poor reaction kinetics. Use a robust overhead stirrer to ensure the reaction mixture is homogeneous.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Complex crude product profile observed by TLC or LC-MS.

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Isomeric Products In the Conrad-Limpach synthesis, temperature control is critical. Lower temperatures favor the formation of the 4-quinolone, while higher temperatures can lead to the 2-quinolone isomer.[2]
Aldol Condensation of Ketones In the Friedländer synthesis, self-condensation of the ketone starting material can be a significant side reaction under basic conditions. To avoid this, consider using an imine analog of the o-aminoaryl ketone.[2]
Tar Formation Harsh acidic and high-temperature conditions can lead to polymerization and tar formation. Optimize the reaction temperature and time to find a balance between cyclization and degradation.[5]
Incomplete Reaction As mentioned in the low-yield troubleshooting, ensure adequate temperature and reaction time. Consider using a more effective catalyst to drive the reaction to completion.
Issue 3: Purification Challenges on a Larger Scale

Symptoms:

  • Streaking or poor separation during column chromatography.

  • Difficulty in achieving high purity by recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Basic Nature of Quinolines Quinolines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to tailing. Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia.
Poor Solubility of the Product This compound derivatives can have limited solubility in common organic solvents. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Common systems include ethanol/water or ethyl acetate/hexanes.
Removal of High-Boiling Solvents When using solvents like Dowtherm A or diphenyl ether, they can be difficult to remove. After cooling, precipitate the product by adding a non-polar solvent like hexane and then filter. Thoroughly wash the collected solid with the non-polar solvent.[3]

Data Presentation

Table 1: Comparison of Solvents for the Conrad-Limpach Synthesis of a 4-Hydroxyquinolone Derivative

Solvent Boiling Point (°C) Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21230
Propyl Benzoate23155
Iso-butyl Benzoate24066
Mineral Oil>30070-95

Data suggests that higher boiling point solvents generally lead to improved yields in the thermal cyclization step of the Conrad-Limpach synthesis.[6]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via Conrad-Limpach Reaction[7]

This protocol outlines a two-step process starting with the condensation of 2,4-difluoroaniline and ethyl acetoacetate, followed by thermal cyclization.

Step 1: Condensation

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-difluoroaniline, ethyl acetoacetate, and anhydrous ethanol.

  • Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate reaction vessel equipped for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Control the addition rate to maintain the temperature.

  • After the addition is complete, maintain the reaction temperature at 250°C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100°C. The product will precipitate.

  • Filter the solid product using a Büchner funnel and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow General Workflow for Scaling Up this compound Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control start Starting Materials (e.g., 3,5-Difluoroaniline, β-ketoester) condensation Condensation Reaction (Formation of Intermediate) start->condensation Controlled Addition cyclization High-Temperature Cyclization (e.g., in Dowtherm A) condensation->cyclization Intermediate Isolation (Optional) precipitation Product Precipitation (Addition of anti-solvent) cyclization->precipitation filtration Filtration & Washing precipitation->filtration purification Final Purification (Recrystallization or Chromatography) filtration->purification final_product Pure this compound Derivative purification->final_product analysis Analytical Characterization (NMR, MS, HPLC) final_product->analysis

Caption: A generalized workflow for the scaled-up synthesis of this compound derivatives.

troubleshooting_low_yield Troubleshooting Low Yields in Cyclization cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Cyclized Product cause1 Insufficient Temperature start->cause1 cause2 Product Decomposition start->cause2 cause3 Poor Mixing start->cause3 cause4 Presence of Water start->cause4 solution1 Increase & Monitor Temperature cause1->solution1 solution2 Optimize Reaction Time / Use Microwave cause2->solution2 solution3 Improve Agitation (Overhead Stirrer) cause3->solution3 solution4 Use Anhydrous Reagents/Solvents cause4->solution4 end Improved Yield solution1->end Re-run Experiment solution2->end solution3->end solution4->end

Caption: A troubleshooting guide for addressing low yields during the cyclization step.

References

Technical Support Center: Purification of Crude 6,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of polar impurities from crude 6,8-Difluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common polar impurities in a crude this compound product?

A1: The polar impurities in crude this compound largely depend on the synthetic route. A common method for synthesizing quinolines is the Gould-Jacobs reaction.[1][2] Potential polar impurities from this synthesis can include:

  • Unreacted Starting Materials: Such as 2,4-difluoroaniline and diethyl ethoxymethylenemalonate.

  • Reaction Intermediates: Incomplete cyclization can lead to polar intermediates.[3]

  • Byproducts of Side Reactions: Self-condensation of reactants or other unintended reactions can generate polar byproducts.

Q2: What are the primary methods for removing polar impurities from crude this compound?

A2: The main strategies for purifying crude this compound to remove polar impurities include:

  • Aqueous Wash (Liquid-Liquid Extraction): This is often a first step to remove highly water-soluble impurities.

  • Recrystallization: An effective technique for removing impurities that have different solubility profiles from the desired product.

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, often as a final polishing step.[4]

Q3: My this compound product is streaking during silica gel column chromatography. What could be the cause and how can I fix it?

A3: Streaking or tailing of quinoline compounds on silica gel is a common issue. This is often due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, like triethylamine (typically 0.5-2%), into your mobile phase to neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble at room temperature. A common approach is to test a range of solvents with varying polarities. For polar, aromatic compounds like this compound, solvent systems such as ethanol/water, isopropanol/water, or ethyl acetate/hexanes are often good starting points.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent system. Screen a variety of solvents to find one with a steep solubility curve for this compound and poor solubility for the impurities at low temperatures.
Impurities have similar solubility. Consider a multi-step purification. Use column chromatography to remove the bulk of impurities, followed by recrystallization for final purification.
Solution cooled too quickly, trapping impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Compound streaking/tailing. Add a basic modifier like triethylamine (0.5-2%) to the eluent. Alternatively, use a different stationary phase like alumina.
Compound is not eluting. The mobile phase is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Co-elution of impurities. Optimize the solvent gradient. A shallower gradient can improve the separation of compounds with similar polarities.

Data Presentation

The following table summarizes typical efficiencies for common purification methods for fluoroquinolone-class compounds. The actual values for this compound may vary depending on the specific impurities and experimental conditions.

Purification Method Typical Initial Purity (%) Typical Final Purity (%) Typical Recovery (%) Notes
Aqueous Wash 80-9085-95>95Effective for removing highly polar, water-soluble impurities.
Recrystallization 85-9598-99.570-90Good for removing less soluble or more soluble impurities. Purity is highly dependent on the chosen solvent.
Column Chromatography 80-9597-9960-85Effective for a wide range of polar and non-polar impurities. Recovery can be lower due to the larger surface area of the stationary phase.
Preparative HPLC >95>99.850-80Ideal for achieving very high purity, but typically used for smaller quantities due to cost and complexity.[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: If using a co-solvent system (e.g., ethanol/water), add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Place the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (with polar impurities) AqueousWash Aqueous Wash (Liquid-Liquid Extraction) Crude->AqueousWash Removes highly polar impurities OrganicLayer Organic Layer (Partially Purified) AqueousWash->OrganicLayer Recrystallization Recrystallization OrganicLayer->Recrystallization For less polar impurities ColumnChromatography Column Chromatography OrganicLayer->ColumnChromatography For a range of impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A general workflow for the purification of crude this compound.

TroubleshootingLogic decision decision issue issue Start Crude Product Analysis IsPurityLow Is Purity Low? Start->IsPurityLow ChooseMethod Select Purification Method (Recrystallization or Chromatography) IsPurityLow->ChooseMethod Yes Pure Pure Product IsPurityLow->Pure No Streaking Streaking on TLC/Column? AddModifier Add Basic Modifier (e.g., Triethylamine) Streaking->AddModifier Yes OptimizeSolvent Optimize Recrystallization Solvent System Streaking->OptimizeSolvent No ChooseMethod->Streaking ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) AddModifier->ChangeStationaryPhase CheckPurity Analyze Purity (e.g., HPLC) AddModifier->CheckPurity ChangeStationaryPhase->CheckPurity OptimizeSolvent->CheckPurity CheckPurity->IsPurityLow Purity still low CheckPurity->Pure Purity acceptable

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Solvent Systems for 6,8-Difluoroquinoline Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of 6,8-Difluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal solvent for the recrystallization of this compound?

An ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] This differential solubility is crucial for maximizing crystal yield upon cooling. The solvent's boiling point should also be considered; it should be low enough to be easily removed from the crystals but not so low that it evaporates too quickly from the hot solution. Additionally, the solvent should not react with this compound and should be relatively non-toxic and inexpensive.

Q2: Where should I start with solvent selection for this compound?

While specific quantitative solubility data for this compound is not extensively documented in public literature, a good starting point is to screen a range of solvents with varying polarities.[3] Based on the structure of quinoline derivatives, which are often soluble in organic solvents, initial screening should include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).[1][3][4] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are also excellent candidates to investigate.[1][5]

Q3: What is a mixed solvent system and when should I use it?

A mixed solvent system, also known as a solvent/anti-solvent system, is a combination of two miscible liquids. One solvent (the "good" solvent) readily dissolves this compound at all temperatures, while the other (the "anti-solvent" or "poor" solvent) does not. This system is useful when no single solvent provides the desired temperature-dependent solubility profile. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[3]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue that can be resolved with the following steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2][3]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can boil off some of the solvent to increase the concentration of this compound.[6]

    • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent at low temperatures. If the above steps fail, the solvent should be completely removed, and a different solvent system should be attempted.[6]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Q: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent, or when the solution is cooled too quickly.[3] To prevent this:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature more slowly before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.[3][6]

  • Adjust the Solvent System:

    • Add More Solvent: Your solution may be too concentrated. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent before attempting to cool it again.[3][6]

    • Change Solvents: The chosen solvent may be too poor for the compound at lower temperatures. Try a more suitable solvent system.

Issue 3: Crystal Yield is Very Low

Q: I have obtained crystals, but the yield is significantly lower than expected. How can I improve it?

A: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.[6] Consider the following:

  • Cooling: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize precipitation.

  • Solvent Volume: You may have used too much solvent. While you can try to evaporate some of the solvent and re-cool, it's often best to start over with less solvent.[6] The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[2]

  • Solvent Choice: The compound may still be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system might be more effective.

Data Presentation

Table 1: Suggested Solvents for Initial Screening
SolventPolarity IndexSolubility at RT (approx. 20°C)Solubility at BPComments
Water10.2Insoluble / Sparingly SolubleSparingly Soluble / SolublePotential anti-solvent in a mixed system.[3]
Ethanol5.2Sparingly SolubleSoluble / Very SolubleGood candidate for single or mixed solvent system.[1][3]
Isopropanol4.3Sparingly SolubleSoluble / Very SolubleAlternative to ethanol.[1]
Ethyl Acetate4.4Sparingly Soluble / SolubleVery SolubleGood candidate, may require an anti-solvent.[1]
Toluene2.4Sparingly SolubleSolubleGood candidate for a single-solvent system.[3]
Acetone5.1SolubleVery SolubleMay be too soluble; consider as the "good" solvent in a mixed system.[3]
Hexanes0.1InsolubleInsoluble / Sparingly SolublePotential anti-solvent.[1][3]

Researchers should fill in the italicized fields based on their experimental observations.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Recrystallization
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from Table 1 dropwise, vortexing after each addition, until a total of 1 mL has been added. Record the solubility at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.

  • Observation: Observe if the compound fully dissolves at the higher temperature.

  • Cooling: Allow the test tubes with dissolved solid to cool to room temperature, and then place them in an ice bath. Observe the quality and quantity of the crystals that form.

  • Selection: A suitable solvent is one that dissolves the compound when hot but yields a good amount of crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring. Continue adding the solvent until the solid is just completely dissolved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[3][6]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove any residual solvent.[3]

Visualizations

Recrystallization_Workflow Solvent System Optimization Workflow for this compound cluster_screening Phase 1: Solvent Screening cluster_selection Phase 2: System Selection cluster_recrystallization Phase 3: Recrystallization & Analysis Start Start with Crude This compound Screen Screen Solvents (Protocol 1) Start->Screen Evaluate Evaluate Solubility (Hot vs. Cold) Screen->Evaluate Decision Good Single Solvent Found? Evaluate->Decision SingleSolvent Select Single Solvent System Decision->SingleSolvent Yes MixedSystem Develop Mixed Solvent System (Good/Poor) Decision->MixedSystem No Recrystallize Perform Recrystallization (Protocol 2) SingleSolvent->Recrystallize OptimizeRatio Optimize Solvent Ratio MixedSystem->OptimizeRatio OptimizeRatio->Recrystallize Analyze Analyze Purity & Yield Recrystallize->Analyze End Pure this compound Analyze->End

Caption: A workflow for selecting and optimizing a solvent system for recrystallization.

Troubleshooting_Tree Recrystallization Troubleshooting Decision Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield Start Problem Encountered During Cooling Q1 What is the issue? Start->Q1 NoCrystals No Crystals Formed Q1->NoCrystals No Precipitation OilingOut Compound Oiled Out Q1->OilingOut Liquid Separation LowYield Yield is Poor Q1->LowYield Solid Precipitated Sol1_1 Scratch flask inner wall NoCrystals->Sol1_1 Sol2_1 Reheat to dissolve OilingOut->Sol2_1 Sol3_1 Ensure sufficient cooling time LowYield->Sol3_1 Sol1_2 Add a seed crystal Sol1_1->Sol1_2 Sol1_3 Cool to lower temperature Sol1_2->Sol1_3 Sol1_4 Reduce solvent volume (boil off excess) Sol1_3->Sol1_4 Sol2_2 Add more hot solvent Sol2_1->Sol2_2 Sol2_3 Cool solution SLOWLY Sol2_2->Sol2_3 Sol3_2 Check mother liquor for dissolved product Sol3_1->Sol3_2 Sol3_3 Re-run with less solvent Sol3_2->Sol3_3

Caption: A decision tree to troubleshoot common recrystallization problems.

References

Managing corrosive reagents in 6,8-Difluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing corrosive reagents and troubleshooting common issues encountered during the synthesis of 6,8-difluoroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive reagents used in the synthesis of this compound derivatives, particularly via the Vilsmeier-Haack reaction?

A1: The most common and highly corrosive reagent used is phosphorus oxychloride (POCl₃). It is employed as a chlorinating and dehydrating agent, often in combination with N,N-dimethylformamide (DMF) to form the Vilsmeier reagent in situ. This reagent is crucial for the cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines.[1]

Q2: What are the main hazards associated with phosphorus oxychloride (POCl₃)?

A2: POCl₃ is a highly corrosive substance that reacts violently with water, releasing heat, hydrochloric acid, and phosphoric acid, which can cause fire and explosion hazards. It is toxic and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation. Symptoms from inhalation may be delayed.

Q3: What personal protective equipment (PPE) is mandatory when handling POCl₃?

A3: When handling POCl₃, it is essential to wear a full set of personal protective equipment, including chemical-resistant gloves (Neoprene is recommended), a chemical protection suit, chemical splash goggles, and a full-face shield. Work should be conducted in a well-ventilated fume hood. For operations not in a closed system, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.

Q4: What is a "reverse quench," and why is it recommended for reactions involving POCl₃?

A4: A "reverse quench" is the procedure of slowly adding the reaction mixture containing POCl₃ to a quenching solution (e.g., ice-water or an aqueous base). This method is recommended to control the highly exothermic hydrolysis of POCl₃. Adding the quenching solution directly to the reaction mixture can lead to a rapid, uncontrolled temperature increase and potential runaway reactions.

Q5: My Vilsmeier-Haack reaction is producing chlorinated byproducts. How can this be minimized?

A5: Chlorination of the aromatic ring is a known side reaction. To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0-5 °C) during the formation of the Vilsmeier reagent and the subsequent reaction. Using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent may also reduce chlorination.[2]

Troubleshooting Guides

Guide 1: Vilsmeier-Haack Cyclization of N-(3,5-difluorophenyl)acetamide
Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the starting material by moisture. 3. Insufficient reaction temperature or time for cyclization.1. Ensure POCl₃ and DMF are fresh and anhydrous. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the substrate.[1] 2. Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. After the initial reaction at a low temperature, gradually increase the heat (e.g., to 80-90 °C) and monitor the reaction progress by TLC.[1]
Formation of Multiple Byproducts 1. The reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents.1. Maintain strict temperature control throughout the reaction. A lower temperature during reagent addition and a controlled heating profile for cyclization are critical. 2. Carefully control the molar ratios of the acetanilide, DMF, and POCl₃. An excess of the Vilsmeier reagent can lead to side reactions.[2]
Product is a Dark Tar or Oil 1. The reaction mixture was overheated during workup. 2. The product is unstable in the workup conditions.1. Ensure the quenching process is performed at a low temperature with vigorous stirring. 2. Consider alternative purification methods such as column chromatography with a modified mobile phase (e.g., containing a small amount of triethylamine) to avoid product degradation on silica gel.
Guide 2: Quenching of Excess Phosphorus Oxychloride (POCl₃)
Problem Possible Cause(s) Suggested Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at very low temperatures (e.g., 0-5°C) can lead to the accumulation of unreacted POCl₃ and metastable intermediates due to sluggish hydrolysis. The reaction can then accelerate uncontrollably as the mixture warms.1. Perform the quench at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis. 2. Always use a "reverse quench": slowly add the POCl₃-containing reaction mixture to the quenching solution with vigorous stirring. 3. Use a buffered quenching solution like aqueous sodium acetate instead of pure ice-water to better control the reaction.
Product Decomposition or Reversion to Starting Material 1. The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of the desired chloro-substituent on the quinoline ring.1. Use a milder quenching and neutralization agent, such as aqueous sodium acetate, to maintain a controlled pH. 2. If a stronger base is necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature.
Incomplete Hydrolysis of POCl₃ and Intermediates 1. Insufficient time or inadequate mixing during the quench. 2. Formation of persistent metastable intermediates like phosphorodichloridic acid.1. After the addition is complete, allow the quenched mixture to stir for a sufficient period to ensure complete hydrolysis. 2. Monitoring the quenched mixture with ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6,8-difluoro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted from general methods for the synthesis of 2-chloro-3-formylquinolines.

Materials:

  • N-(3,5-difluorophenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.0 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Cyclization Reaction: Dissolve N-(3,5-difluorophenyl)acetamide (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred solution of sodium acetate (e.g., 3 M) in ice water. Slowly and carefully pour the reaction mixture into the sodium acetate solution, ensuring the temperature of the quenching solution does not rise significantly.

  • Extraction and Purification: After stirring for 30 minutes, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

Table 1: Hypothetical Reaction Parameters for 2-Chloro-6,8-difluoro-3-formylquinoline Synthesis
Parameter Condition A Condition B Condition C
Equivalents of POCl₃ 3.04.03.0
Reaction Temperature (°C) 809070
Reaction Time (hours) 648
Hypothetical Yield (%) 657550
Table 2: Material Compatibility for Handling Reagents
Reagent Recommended Materials Not Recommended Materials
Phosphorus Oxychloride (POCl₃) Glass, PTFE, PVDF, Hastelloy CStainless Steel (304, 316), Aluminum, Carbon Steel
Hydrochloric Acid (HCl, byproduct) Glass, PTFE, PVDF, Titanium, Hastelloy CStainless Steel (304, 316), Aluminum, Carbon Steel
Sodium Hydroxide (NaOH, for neutralization) Stainless Steel (304, 316), Polypropylene, PTFE, PVDFAluminum, Brass

Visualizations

Vilsmeier_Haack_Workflow Workflow for Vilsmeier-Haack Synthesis of 6,8-Difluoroquinolines cluster_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification reagent_prep Prepare Anhydrous DMF and POCl₃ vilsmeier_formation Form Vilsmeier Reagent (0-5 °C) reagent_prep->vilsmeier_formation Add POCl₃ to DMF reaction Add Substrate to Vilsmeier Reagent vilsmeier_formation->reaction substrate_prep Dissolve N-(3,5-difluorophenyl)acetamide substrate_prep->reaction heating Heat to 80-90 °C (4-6 hours) reaction->heating quench Reverse Quench into Aqueous Sodium Acetate heating->quench extraction Extract with DCM quench->extraction purification Purify by Chromatography or Recrystallization extraction->purification

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_POCl3_Quench Troubleshooting Delayed Exotherm in POCl₃ Quench start Problem: Delayed and Uncontrolled Exotherm cause1 Possible Cause 1: Quenching at too low a temperature (e.g., 0-5 °C) start->cause1 cause2 Possible Cause 2: Incorrect quench procedure (water added to reaction) start->cause2 solution2 Solution: Quench at a controlled, slightly elevated temperature (e.g., 35-40 °C) cause1->solution2 solution1 Solution: Perform 'reverse quench' by adding reaction mixture to quenching solution cause2->solution1 solution3 Solution: Use a buffered quenching solution (e.g., aqueous sodium acetate) solution1->solution3 outcome Outcome: Safe and controlled hydrolysis of excess POCl₃ solution1->outcome solution2->solution3 solution2->outcome solution3->outcome

Caption: Troubleshooting logic for POCl₃ quenching.

References

Validation & Comparative

Comparative Analysis of 6,8-Difluoroquinolones and Other Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 6,8-difluoroquinolone derivatives and other prominent fluoroquinolones. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at antibacterial performance supported by experimental data.

Introduction to Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The introduction of a fluorine atom at position 6 of the quinolone structure significantly enhances antibacterial activity. Further modifications, such as the addition of a second fluorine atom at position 8, have been explored to improve potency and expand the spectrum of activity. This guide focuses on the impact of the 6,8-difluoro substitution on the antibacterial efficacy and properties of quinolones in comparison to other fluoroquinolones.

Mechanism of Action

The primary mechanism of action for all fluoroquinolones involves the formation of a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[2][4] This complex stabilizes the single-strand DNA breaks created by the enzymes, preventing DNA relegation and leading to double-strand breaks. The accumulation of these breaks ultimately results in bacterial cell death.[2][3][4]

In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[5] However, this can vary depending on the specific fluoroquinolone and bacterial species.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Ternary_Complex_Gyrase Ternary Complex (FQ-Gyrase-DNA) FQ->Ternary_Complex_Gyrase Stabilizes cleavage complex Ternary_Complex_TopoIV Ternary Complex (FQ-TopoIV-DNA) FQ->Ternary_Complex_TopoIV Stabilizes cleavage complex DNA Bacterial DNA DNA_Gyrase->DNA Binds to Topo_IV->DNA Binds to DS_Breaks Double-Strand DNA Breaks Ternary_Complex_Gyrase->DS_Breaks Ternary_Complex_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of fluoroquinolones.

Comparative Antibacterial Activity

The antibacterial potency of fluoroquinolones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro antibacterial activity of various 6,8-difluoroquinolone derivatives compared to other well-known fluoroquinolones against representative Gram-positive and Gram-negative bacteria.

Table 1: MIC (µg/mL) of 6,8-Difluoroquinolone Derivatives and Other Fluoroquinolones against Staphylococcus aureus

CompoundS. aureus ATCC 29213Methicillin-Resistant S. aureus (MRSA)Reference
6,8-Difluoroquinolones
Derivative 1 (C-7: Piperazinyl)0.250.5[6]
Derivative 2 (C-7: 3-Aminopyrrolidinyl)0.1250.25[6]
Other Fluoroquinolones
Ciprofloxacin0.251.0[7][8]
Norfloxacin1.172>100[6][8]
Levofloxacin0.51.0[8]
Moxifloxacin0.0490.1[8]

Table 2: MIC (µg/mL) of 6,8-Difluoroquinolone Derivatives and Other Fluoroquinolones against Escherichia coli

CompoundE. coli ATCC 25922Reference
6,8-Difluoroquinolones
Derivative 1 (C-7: Piperazinyl)0.015[6]
Derivative 2 (C-7: 3-Aminopyrrolidinyl)0.03[6]
Other Fluoroquinolones
Ciprofloxacin0.015[7]
Norfloxacin0.125[6]
Levofloxacin0.06[8]

Structure-Activity Relationship (SAR)

The antibacterial activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinolone ring. For 6,8-difluoroquinolones, the substituents at the N-1 and C-7 positions are particularly crucial for their potency and spectrum of activity.

  • N-1 Position: A cyclopropyl group at the N-1 position, as seen in ciprofloxacin, generally confers potent antibacterial activity.

  • C-7 Position: The substituent at the C-7 position influences the spectrum of activity. A piperazinyl group (as in ciprofloxacin and norfloxacin) or a pyrrolidinyl group can enhance activity against both Gram-positive and Gram-negative bacteria.[6]

SAR_Fluoroquinolones cluster_substituents Key Substituent Positions cluster_properties Influenced Properties Core Quinolone Core N1 N-1 Position Core->N1 C6 C-6 Position Core->C6 C7 C-7 Position Core->C7 C8 C-8 Position Core->C8 Potency Antibacterial Potency N1->Potency C6->Potency C7->Potency Spectrum Spectrum of Activity C7->Spectrum C8->Potency Pharmacokinetics Pharmacokinetics C8->Pharmacokinetics

Structure-Activity Relationship of Fluoroquinolones.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of fluoroquinolones, including absorption, distribution, metabolism, and excretion, are influenced by their chemical structure. Generally, fluoroquinolones exhibit good oral bioavailability and wide tissue distribution.[9][10]

The safety profile of fluoroquinolones is a significant consideration in their clinical use. Common side effects include gastrointestinal and central nervous system disturbances.[11] More severe, though less common, adverse effects can include tendonitis and tendon rupture, peripheral neuropathy, and QT interval prolongation.[12][13] The addition of a difluorophenyl moiety at the C-1 position has been associated with increased toxicity in some cases.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15][16][17]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in MHB from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.

MIC_Workflow Start Start Prep_Agent Prepare Serial Dilutions of Fluoroquinolone Start->Prep_Agent Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Agent->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).[18][19][20]

DNA Gyrase Supercoiling Inhibition Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Topoisomerase IV Decatenation Inhibition Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Analysis: Stop the reaction and resolve the DNA products by agarose gel electrophoresis. Inhibition is determined by the reduction in the amount of decatenated DNA minicircles.

Conclusion

The introduction of a fluorine atom at the C-8 position of the fluoroquinolone scaffold can lead to potent antibacterial agents. The comparative data suggests that 6,8-difluoroquinolone derivatives can exhibit comparable or, in some cases, superior activity against both Gram-positive and Gram-negative bacteria when compared to established fluoroquinolones. However, the overall efficacy and safety profile are highly dependent on the nature of the substituents at other positions of the quinolone ring, particularly at N-1 and C-7. Further research and development of novel 6,8-difluoroquinolone derivatives, with careful consideration of their structure-activity and structure-toxicity relationships, may lead to the discovery of new and effective antibacterial agents.

References

Validating the Structure of Synthesized 6,8-Difluoroquinoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis for validating the structure of 6,8-Difluoroquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the experimental NMR data of the synthesized product with established data for the parent quinoline molecule, researchers can confidently verify the correct regiochemistry of fluorine substitution.

This guide outlines the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, benchmarked against the foundational quinoline structure. Detailed experimental protocols for synthesis and NMR analysis are also provided to support the replication and verification of these findings.

Comparative NMR Data Analysis

The introduction of two fluorine atoms at the 6 and 8 positions of the quinoline ring system induces significant and predictable changes in the NMR spectra. These changes, primarily in chemical shifts and coupling constants, serve as diagnostic markers for successful synthesis. The following tables summarize the expected NMR data for this compound in comparison to unsubstituted quinoline.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

PositionQuinoline (CDCl₃)This compound (Predicted)Key Observations
H-2 ~8.90 (dd, J = 4.2, 1.7 Hz)~8.95Downfield shift due to proximity to nitrogen.
H-3 ~7.40 (dd, J = 8.1, 4.2 Hz)~7.45Minor shift expected.
H-4 ~8.10 (dd, J = 8.1, 1.7 Hz)~8.15Minor shift expected.
H-5 ~7.75 (d, J = 8.2 Hz)~7.60 (dd, J = 9.0, 2.5 Hz)Upfield shift and additional coupling to F-6.
H-7 ~7.55 (ddd, J = 8.4, 6.9, 1.5 Hz)~7.30 (ddd, J = 10.0, 9.0, 2.5 Hz)Significant upfield shift and complex coupling with F-6 and F-8.

Note: Predicted values for this compound are based on established substituent effects and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

PositionQuinoline (CDCl₃)This compound (Predicted)Key Observations
C-2 ~150.3~150.5Minimal effect from distant fluorine substitution.
C-3 ~121.1~121.3Minimal effect.
C-4 ~136.0~136.2Minimal effect.
C-4a ~128.3~129.0Minor downfield shift.
C-5 ~129.5~115.0 (d, J ≈ 25 Hz)Significant upfield shift and large ¹JCF coupling.
C-6 ~126.5~158.0 (dd, J ≈ 250, 15 Hz)Very large downfield shift and characteristic C-F couplings.
C-7 ~127.5~112.0 (dd, J ≈ 20, 5 Hz)Significant upfield shift due to ortho and para fluorine atoms.
C-8 ~129.4~155.0 (dd, J ≈ 245, 10 Hz)Very large downfield shift and characteristic C-F couplings.
C-8a ~148.4~138.0 (d, J ≈ 10 Hz)Significant upfield shift due to the adjacent fluorine at C-8.

Note: Predicted values for this compound are based on established substituent effects and may vary slightly based on experimental conditions.

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

PositionThis compound (Predicted)Key Observations
F-6 ~ -110 to -120Doublet of doublets (or more complex multiplet) due to coupling with H-5, H-7, and F-8.
F-8 ~ -125 to -135Doublet of doublets (or more complex multiplet) due to coupling with H-7 and F-6.

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The large chemical shift dispersion and characteristic coupling patterns in ¹⁹F NMR are highly diagnostic for the presence and location of fluorine atoms.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A plausible synthetic route for this compound is the Skraup synthesis, a well-established method for quinoline synthesis.

Materials:

  • 2,4-Difluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline (as a moderator)

  • Ferrous sulfate (as an oxidizing agent)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Add 2,4-difluoroaniline and a small amount of aniline to the mixture.

  • Heat the mixture gently and add ferrous sulfate heptahydrate portion-wise.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) until strongly alkaline.

  • The crude this compound can be isolated by steam distillation or solvent extraction.

  • Purify the product by column chromatography or recrystallization.

NMR Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is crucial.

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C and ¹⁹F NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for quinoline derivatives. Ensure the solvent is free from water and other impurities.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene may be used.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_validation NMR Validation start Starting Materials (2,4-Difluoroaniline, Glycerol) reaction Skraup Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized This compound workup->product sample_prep NMR Sample Preparation product->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->nmr_acq data_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) nmr_acq->data_analysis comparison Comparison with Reference Data data_analysis->comparison validation Structure Validated comparison->validation Match invalidation Structure Incorrect comparison->invalidation No Match

Caption: Workflow for the synthesis and NMR validation of this compound.

Confirming the Molecular Weight of 6,8-Difluoroquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in compound verification and quality control. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the molecular weight of 6,8-Difluoroquinoline, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your research needs.

The theoretical molecular weight of this compound (C₉H₅F₂N) is 165.14 g/mol .[1] Experimental verification of this mass is paramount to ensure the identity and purity of the compound. While mass spectrometry is a primary tool for this purpose, other techniques offer complementary information.

Comparative Analysis of Molecular Weight Determination Techniques

The choice of analytical technique for molecular weight confirmation depends on various factors, including the desired accuracy, sample properties, and available instrumentation. Below is a comparison of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

TechniquePrincipleSample RequirementsPrecision & AccuracyKey AdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio (m/z) of ions in the gas phase with high precision.[2]Small amount of sample (µg to ng), soluble in a suitable solvent.High accuracy (ppm level), provides exact mass.[2]High sensitivity, speed, and ability to analyze complex mixtures when coupled with chromatography.[3]Does not provide detailed structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the structure and connectivity of atoms in a molecule.Relatively larger sample amount (mg), soluble in a deuterated solvent.[4]Indirectly confirms molecular weight through structural elucidation.Provides detailed structural information, including stereochemistry.[4]Lower sensitivity than MS, can be time-consuming, and does not directly measure molecular weight.
Elemental Analysis (EA) Determines the percentage composition of elements (C, H, N, S, etc.) in a sample.Milligram quantities of pure sample.Provides the empirical formula.[5][6]Confirms the elemental composition and purity.Does not provide the molecular formula without knowing the molecular weight from another technique; requires a pure sample.[7]

High-Resolution Mass Spectrometry for this compound: A Detailed Protocol

High-resolution mass spectrometry is the preferred method for accurate mass determination of small molecules like this compound. The following protocol outlines a typical workflow using a Time-of-Flight (TOF) or Orbitrap mass analyzer.[1][8][9]

Experimental Workflow

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) B Introduce sample into the mass spectrometer via Electrospray Ionization (ESI) A->B Infusion or LC C Separate ions based on mass-to-charge ratio in a high-resolution analyzer (TOF or Orbitrap) B->C D Detect ions and record the mass spectrum C->D E Process the raw data to obtain the accurate mass of the protonated molecule ([M+H]⁺) D->E

Figure 1. Experimental workflow for molecular weight confirmation by HRMS.
Detailed Methodology

  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This solution is then further diluted to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is used.[8][9] ESI is a soft ionization technique suitable for polar small molecules, generating intact protonated molecules ([M+H]⁺).[2][3]

  • Mass Spectrometry Analysis:

    • Ionization: The prepared sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. The ESI source is operated in positive ion mode.

    • Mass Analysis: The mass analyzer is calibrated using a standard calibration mixture to ensure high mass accuracy. The instrument is set to acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • Data Acquisition: Data is acquired for a sufficient duration to obtain a high-quality mass spectrum with good signal-to-noise ratio.

  • Data Processing: The acquired data is processed using the instrument's software. The mass spectrum is examined for the peak corresponding to the protonated molecule of this compound, [C₉H₅F₂N + H]⁺. The exact mass of this peak is determined and compared to the theoretical exact mass.

Expected Results and Interpretation

The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule of this compound. The experimentally measured mass should be in close agreement with the theoretical exact mass, typically within a few parts per million (ppm).

ParameterTheoretical ValueHypothetical Experimental ValueMass Error (ppm)
Molecular Formula C₉H₅F₂N--
Theoretical Monoisotopic Mass 165.0441--
Protonated Molecule ([M+H]⁺) [C₉H₆F₂N]⁺--
Theoretical Exact Mass of [M+H]⁺ 166.0519166.0515-2.4

A low mass error, as shown in the hypothetical data above, provides strong evidence for the correct molecular formula and, consequently, the molecular weight of the synthesized this compound.

Conclusion

For the definitive confirmation of the molecular weight of this compound, high-resolution mass spectrometry stands out as the most powerful and direct technique due to its high accuracy, sensitivity, and speed. While NMR and elemental analysis provide valuable complementary structural and compositional information, HRMS delivers the precise mass measurement that is crucial for compound identification and purity assessment in research and drug development. The detailed protocol and comparative data presented in this guide offer a solid foundation for scientists to make informed decisions regarding their analytical strategies.

References

A Comparative Analysis of the Antibacterial Efficacy of Difluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Antibacterial Activity of Key Difluoroquinoline Isomers.

The emergence of antibiotic resistance necessitates a continuous search for more potent antimicrobial agents. Within the fluoroquinolone class of antibiotics, difluoroquinoline isomers have demonstrated significant antibacterial activity. This guide provides a comparative analysis of the in vitro efficacy of several prominent difluoroquinoline isomers against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of the selected difluoroquinoline isomers is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values, the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are provided for a clearer understanding of their activity spectrum.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Delafloxacin Staphylococcus aureus (MSSA)≤0.008-
Staphylococcus aureus (MRSA)≤0.0082
Coagulase-negative Staphylococci0.061
Pseudomonas aeruginosa0.25>4
Enterobacter cloacae0.03-
Klebsiella pneumoniae1>4
Gatifloxacin Staphylococcus aureus-0.57
Streptococcus pneumoniae-0.57
Streptococcus viridans-0.22
Pseudomonas aeruginosa-1.28
Klebsiella pneumoniae--
Enterobacter aerogenes--
Lomefloxacin Enterobacteriaceae-0.5
Pseudomonas aeruginosa-4
Staphylococcus aureus-1
Enterococcus faecalis-8
Streptococcus pneumoniae-8
Temafloxacin Enterobacteriaceae≤0.5-
Staphylococcus aureus--

Note: Data is compiled from multiple sources and direct comparison should be made with caution as testing methodologies may vary slightly between studies. Dashes (-) indicate that specific data was not available in the reviewed literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antibacterial activity of new compounds. The following are detailed methodologies commonly employed in the studies cited.

Broth Microdilution Method

This method is a standardized and widely used technique for determining MIC values.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium overnight at 35-37°C.

    • Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the difluoroquinoline isomer is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Each well, containing a specific concentration of the antibiotic, is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Antibiotic:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

    • A fixed volume of a known concentration of the difluoroquinoline isomer solution is added to each well.

  • Incubation:

    • The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Difluoroquinolones, like other fluoroquinolones, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the newly replicated daughter DNA chromosomes, allowing for their segregation into daughter cells.

The difluoroquinolone molecule binds to the complex of these enzymes with DNA, stabilizing it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a cascade of events including the inhibition of DNA synthesis, induction of the SOS response, and ultimately, cell death.[1]

The following diagram illustrates the general mechanism of action of fluoroquinolones.

Fluoroquinolone_Mechanism_of_Action Mechanism of Action of Difluoroquinolones cluster_drug Difluoroquinoline cluster_bacterial_cell Bacterial Cell Drug Difluoroquinoline DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Caption: Mechanism of action of difluoroquinolones.

The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Experimental Workflow: Broth Microdilution for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Difluoroquinoline Isomer prep_dilutions->inoculate_plate incubate Incubate Plate (35-37°C for 16-20h) inoculate_plate->incubate read_results Read Results Visually (Check for Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

A Comparative In Vitro Efficacy Analysis of 6,8-Difluoroquinoline Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial efficacy of emerging 6,8-difluoroquinoline derivatives against the widely-used fluoroquinolone, ciprofloxacin. The data presented is compiled from peer-reviewed studies and aims to offer an objective overview for researchers engaged in the discovery and development of new antimicrobial agents.

Executive Summary

The growing challenge of antimicrobial resistance necessitates the exploration of novel antibacterial scaffolds. The this compound core represents a promising area of research within the broader quinolone class of antibiotics. This guide summarizes the available in vitro data, primarily Minimum Inhibitory Concentration (MIC) values, to compare the potency of various this compound derivatives with ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. While ciprofloxacin remains a potent broad-spectrum antibiotic, certain this compound derivatives have demonstrated comparable or, in some instances, superior activity against specific bacterial strains, highlighting their potential as leads for new drug development.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of selected 7-substituted-6,8-difluoroquinolone derivatives and ciprofloxacin against representative bacterial strains. Lower MIC values indicate greater potency.

Compound/DerivativeTest OrganismMIC (µg/mL)
Ciprofloxacin Escherichia coli (ATCC 25922)0.015 - 0.03
Staphylococcus aureus (ATCC 25923)0.25 - 1.0
Pseudomonas aeruginosa (ATCC 27853)0.25 - 1.0
Enterococcus faecalis (ATCC 29212)0.5 - 2.0
7-substituted-6,8-difluoroquinolone derivative (Compound 1) Escherichia coli (ATCC 25922)0.860
Staphylococcus aureus (ATCC 25923)0.860
7-substituted-6,8-difluoroquinolone derivative (Compound 2) Escherichia coli (ATCC 25922)120 - 515
Staphylococcus aureus (ATCC 25923)120 - 515
7-substituted-6,8-difluoroquinolone derivative (Compound 3) Escherichia coli (ATCC 25922)120 - 515
Staphylococcus aureus (ATCC 25923)120 - 515

Note: The data for the this compound derivatives is based on a study by Leyva-Ramos et al. (2017)[1]. Ciprofloxacin MIC ranges are based on established clinical data. The specific substitutions on the 7-position of the difluoroquinoline derivatives in the cited study included acetylated piperazinyl, halogen atoms, and substituted hydrazinyl groups. Notably, derivatives with certain modifications at the C-7 position showed more potent activity (MIC ≤ 0.860 µg/mL) than others (MIC 120-515 µg/mL)[1].

Experimental Protocols

The determination of in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel antimicrobial agents. The following are detailed methodologies for two standard protocols.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The procedure, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is as follows:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a this compound derivative or ciprofloxacin) is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination and is considered a reference method by the CLSI.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies. A control plate without any antimicrobial agent is also prepared.

  • Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension. This is typically done using a multipoint inoculator, which allows for the simultaneous testing of multiple bacterial strains.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies on the agar surface.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the in vitro efficacy of the compounds and the established mechanism of action for fluoroquinolones.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Data Analysis start Start stock Prepare Stock Solutions (this compound Derivatives & Ciprofloxacin) start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate stock->serial_dilution inoculate Inoculate Plates with Bacteria inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Read & Record MIC (Lowest concentration with no visible growth) incubate->read_results compare Compare MIC Values read_results->compare mechanism_of_action quinolone Fluoroquinolone (e.g., Ciprofloxacin, this compound derivative) bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters inhibition Inhibition dna_gyrase DNA Gyrase (Gram-negative) bacterial_cell->dna_gyrase topoisomerase_iv Topoisomerase IV (Gram-positive) bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to inhibition->dna_gyrase Inhibits inhibition->topoisomerase_iv Inhibits

References

Purity Assessment of 6,8-Difluoroquinoline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic intermediates like 6,8-Difluoroquinoline is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment, alongside alternative and orthogonal methods. Supported by detailed experimental protocols and comparative data, this document aims to equip scientists with the necessary information to select and implement the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity assessment of quinoline derivatives due to its high resolution, sensitivity, and reproducibility.[1] A well-developed HPLC method can effectively separate this compound from its potential process-related impurities and degradation products.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for synthesizing fluorinated quinolines is the Conrad-Limpach reaction.[1] For this compound, this would likely involve the condensation of 2,4-difluoroaniline with a suitable three-carbon synthon followed by thermal cyclization. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2,4-difluoroaniline and other reactants.

  • Intermediates: Incompletely cyclized intermediates, such as the corresponding enamine.

  • Isomeric Impurities: Regioisomers formed during the cyclization step.

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis, which can be identified through forced degradation studies.[2][3][4]

Optimized HPLC Method Protocol

This protocol provides a starting point for the development of a robust purity testing method for this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.[1]

Reagents and Materials:

  • HPLC-grade acetonitrile and methanol.

  • High-purity water (e.g., Milli-Q).

  • Formic acid or phosphoric acid for mobile phase pH adjustment.[5]

  • Reference standard of this compound of known purity.

  • Samples of this compound to be analyzed.

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Detection Wavelength UV at 254 nm and 278 nm
Injection Volume 10 µL[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on the specific requirements of the analysis, including the need for quantitation of specific impurities, desired throughput, and available instrumentation.

Analytical MethodPrincipleAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.High resolution, sensitivity, and reproducibility for a wide range of quinoline derivatives.[1]May require longer analysis times compared to UPLC.
UPLC Separation using sub-2 µm particles at high pressure.Faster analysis times, improved resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost and more susceptible to matrix effects.
qNMR Signal intensity is directly proportional to the number of nuclei.Provides absolute purity determination without the need for a specific reference standard for each impurity; non-destructive.Lower sensitivity compared to chromatographic methods; may not be suitable for complex mixtures.

Quantitative Data Summary

The following table presents typical performance data for an HPLC method for a quinoline derivative, which can be considered as a benchmark for a this compound method.

ParameterHPLCUPLCqNMR
Typical Retention Time (Main Peak) 5 - 15 min1 - 5 minN/A
Typical Resolution (Rs) between main peak and a close-eluting impurity > 2.0[6]> 2.5N/A
Limit of Detection (LOD) 0.001 - 0.1 µg/mL[7][8]0.0005 - 0.05 µg/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.005 - 0.5 µg/mL[7][8]0.002 - 0.2 µg/mL~0.5% (w/w)
Precision (%RSD) < 2%< 1.5%< 1%
Accuracy (% Recovery) 98 - 102%99 - 101%99 - 101%

Alternative and Orthogonal Methods

To ensure a comprehensive purity assessment, it is often beneficial to employ an orthogonal method, which separates compounds based on a different chemical principle.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. The principles and mobile phases used are similar to HPLC, but the instrumentation is specialized to handle the higher backpressures.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard for the analyte. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.

  • Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh this compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Reference Standard Solution HPLC Inject into HPLC System Standard->HPLC Filter Filter through 0.45 µm Filter Dissolve->Filter Filter->HPLC Separate Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Calculate Calculate Purity (%) against Standard Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Workflow for HPLC purity assessment of this compound.

By employing a combination of a primary method like HPLC and an orthogonal technique such as qNMR, researchers can establish a comprehensive and reliable purity profile for this compound, ensuring the quality and integrity of their research and development activities.

References

Performance Benchmark of Novel 6,8-Difluoroquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 6,8-difluoroquinoline analogs, offering a comparative analysis against existing alternatives. The data presented is curated from recent studies to facilitate an objective evaluation of their potential as antibacterial and anticancer agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Quantitative Performance Data

The following tables summarize the in vitro activity of various quinoline derivatives, including 6,8-difluoro analogs and their comparators. These tables provide a snapshot of their potency against a range of bacterial strains and cancer cell lines.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of quinoline analogs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) of Difluoroquinolone Analogs and Control Antibiotics against various Bacterial Strains.

Compound/AnalogStaphylococcus aureusEnterococcus faecalisEnterobacteriaceaePseudomonas aeruginosaReference
Difluoroquinolone Analog E-4501 0.06 - 10.06 - 10.0015 - 0.121[1][2]
Difluoroquinolone Analog E-4474 0.06 - 10.06 - 10.015 - 0.121[1][2]
Difluoroquinolone Analog E-4441 0.12 - 10.12 - 10.03 - 0.122[1][2]
Derivative 7a (Difluoroboranyl-Fluoroquinolone) 0.25Not ReportedNot ReportedNot Reported[3]
Norfloxacin Not ReportedNot Reported116-32[4]
Ciprofloxacin 0.6Not Reported0.0130.15[5]
Ofloxacin Not ReportedNot Reported22[4]
Pefloxacin Not ReportedNot Reported22[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

The anticancer potential of these analogs is assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values denote higher cytotoxic potency against cancer cells.

Table 2: Comparative IC50 Values (µM) of Fluoroquinolone Derivatives against Human Cancer Cell Lines.

Compound/AnalogMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)PC-3 (Prostate)Reference
Ciprofloxacin Derivative 32 4.3Not ReportedNot ReportedNot ReportedNot Reported[6]
Levofloxacin Derivative 125 0.32.12.3Not Reported4.9[6]
Ortho-phenol chalcone derivative of ciprofloxacin 97 Not Reported27.7122.09Not ReportedNot Reported[6]
Quinoline Derivative 6a Not ReportedNot Reported0.65Not ReportedNot Reported[7]
Quinoline Derivative 6b Not ReportedNot Reported0.92Not ReportedNot Reported[7]
Doxorubicin (Reference Drug) 4.70 (µg/ml)Not ReportedNot ReportedNot ReportedNot Reported[8]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the performance of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • Test compounds (this compound analogs and comparators)

  • Bacterial strains

  • Müller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[9]

PI3Kα Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Test compounds

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and PIP2 substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Determine the IC50 value from a dose-response curve.[10][11][12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical for drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by quinoline analogs and a typical experimental workflow.

antibacterial_mechanism cluster_drug This compound Analog cluster_bacterium Bacterial Cell Drug This compound Gyrase DNA Gyrase Drug->Gyrase Inhibition TopoIV Topoisomerase IV Drug->TopoIV Inhibition DNA_rep DNA Replication Gyrase->DNA_rep TopoIV->DNA_rep Cell_death Bacterial Cell Death DNA_rep->Cell_death Blockage leads to anticancer_pathway cluster_receptor cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibition of Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Analog Quinoline->PI3K Inhibition experimental_workflow cluster_invitro In Vitro Assays start Start: Novel this compound Analogs synthesis Synthesis and Purification start->synthesis in_vitro In Vitro Screening synthesis->in_vitro mic MIC Determination (Antibacterial) in_vitro->mic ic50 IC50 Determination (Anticancer) in_vitro->ic50 mechanism Mechanism of Action Studies in_vitro->mechanism lead_id Lead Compound Identification mic->lead_id ic50->lead_id mechanism->lead_id in_vivo In Vivo Efficacy and Toxicity Studies lead_id->in_vivo end Preclinical Candidate in_vivo->end

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6,8-Difluoroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of the Quinoline Scaffold

To researchers, scientists, and drug development professionals, the quinoline scaffold is a familiar and powerful tool. Its rigid, aromatic structure is a privileged framework in medicinal chemistry, forming the core of drugs for indications ranging from cancer to infectious diseases.[1] The strategic addition of fluorine atoms, particularly the 6,8-difluoro substitution pattern, is a well-established method to enhance metabolic stability and target affinity.[2] However, this chemical backbone, particularly when designed to interact with highly conserved binding sites like the ATP pocket of kinases, carries an inherent risk of promiscuity.[3][4] A compound designed for a specific kinase may inadvertently interact with dozens of others, leading to unforeseen toxicities or a diluted therapeutic effect.[5]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 6,8-difluoroquinoline-based compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system of analysis. Our objective is to equip you with the strategic and technical knowledge to build a robust selectivity profile, transforming a promising lead compound into a viable clinical candidate by understanding and mitigating its off-target liabilities.

Pillar 1: The Rationale of Selectivity Profiling

In an ideal world, a drug would interact with only its intended target. In reality, most small molecules exhibit some degree of polypharmacology.[5] Understanding this is not merely an academic exercise; it is a critical step in drug development. High selectivity can minimize side effects, whereas poor selectivity, if understood and controlled, can sometimes be leveraged for therapeutic advantage in complex diseases.[6] The fundamental goal of cross-reactivity studies is to quantify a compound's binding affinity across a wide range of potential biological targets.

For quinoline-based compounds, which are known to target diverse protein families like kinases, topoisomerases, and G-protein coupled receptors (GPCRs), a multi-faceted approach to selectivity profiling is essential.[1][7][8] We will explore three gold-standard techniques that provide complementary information: broad-panel biochemical screening, cell-based target engagement, and receptor binding assays.

Pillar 2: Methodologies for Comprehensive Cross-Reactivity Assessment

A trustworthy cross-reactivity profile is built on rigorous, well-validated experimental methods. Below, we detail the protocols for three critical assays, explaining the scientific reasoning behind each step.

Methodology 1: Large-Scale Kinase Profiling (Biochemical Assay)

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites, making them common off-targets for ATP-competitive inhibitors.[9] Large-scale profiling is the most effective way to rapidly assess a compound's selectivity across the kinome. Commercial services like KINOMEscan™ (DiscoverX) or KinaseProfiler™ (Eurofins) offer panels covering a significant portion of the human kinome.[2][10][11]

Causality Behind the Choice: This method provides a direct, quantitative measure of binding affinity (Kd) or inhibition (IC50) in a controlled, cell-free environment. It is the best initial step to map the landscape of potential interactions without the complexities of cellular uptake, metabolism, or target availability.

Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan™)

G cluster_assay Competition Assay cluster_quant Quantification p1 DNA-tagged Kinase a1 Incubate Kinase, Ligand, and Test Compound p1->a1 p2 Immobilized Ligand (on solid support) p2->a1 p3 Test Compound (e.g., this compound) p3->a1 a2 Wash to remove unbound components a1->a2 q1 Quantify bound kinase via qPCR of DNA tag a2->q1 q2 Calculate % of Control or Kd value q1->q2

Caption: Workflow for a KINOMEscan™ competition binding assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: The assay utilizes three core components: the kinase of interest fused to a DNA tag, a known ligand for the kinase that is immobilized on a solid support (like beads), and the test compound.[11]

  • Competition Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Separation: After incubation reaches equilibrium, the solid support is washed to remove any unbound kinase and test compound. The kinases that remain bound to the immobilized ligand are retained.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the associated DNA tag.[12] A lower amount of bound kinase indicates that the test compound successfully competed with the immobilized ligand.

  • Data Analysis: The results are typically expressed as "percent of control" (where the control is a DMSO vehicle). A low percentage signifies strong binding. By running the assay with a range of test compound concentrations, a dissociation constant (Kd) can be calculated, providing a precise measure of binding affinity.[11]

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they don't confirm that a compound can enter a cell and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[13][14]

Causality Behind the Choice: CETSA provides direct evidence of target binding inside a cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[15] This allows for validation of on-target and off-target interactions identified in biochemical screens in a more biologically relevant environment.

Experimental Workflow: CETSA®

G cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis t1 Culture intact cells t2 Treat with Test Compound or DMSO (Control) t1->t2 h1 Aliquot cells into PCR tubes t2->h1 h2 Heat samples across a temperature gradient h1->h2 a1 Lyse cells h2->a1 a2 Centrifuge to separate soluble vs. precipitated protein a1->a2 a3 Analyze soluble fraction (e.g., Western Blot, MS) a2->a3 a4 Plot melt curve to determine thermal shift (ΔTm) a3->a4

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Step-by-Step Protocol:

  • Cell Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the this compound compound at the desired concentration. A parallel culture is treated with the vehicle (e.g., DMSO) as a negative control.

  • Heating: After incubation, the cell suspensions (both treated and control) are aliquoted into PCR tubes and heated to a range of temperatures using a thermal cycler. This creates a temperature gradient where proteins will begin to denature and aggregate.

  • Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or detergents, to release the intracellular proteins.

  • Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated/precipitated proteins and other cellular debris. The supernatant, containing the soluble proteins, is carefully collected.[15]

  • Protein Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified. This is commonly done by Western Blotting, but can also be adapted for higher throughput methods like mass spectrometry or specific immunoassays.[14]

  • Data Analysis: The data is plotted as the amount of soluble protein versus temperature. A "melt curve" is generated for both the treated and control samples. A shift in the melt curve to a higher temperature for the compound-treated sample indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (ΔTm) is a measure of the stabilizing effect.

Methodology 3: Radioligand Binding Assays (Receptor Profiling)

Many quinoline-based drugs can also interact with non-kinase targets, such as G-protein coupled receptors (GPCRs).[1] Radioligand binding assays are the gold standard for quantifying these interactions.

Causality Behind the Choice: This assay directly measures the ability of a test compound to displace a known, radioactively labeled ligand from a specific receptor. It is highly sensitive and quantitative, providing a clear measure of affinity (Ki) for a wide range of receptor types.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Competitive Binding cluster_analysis Separation & Quantification p1 Receptor Source (e.g., cell membranes) a1 Incubate all three components to equilibrium p1->a1 p2 Radioligand (Known binder) p2->a1 p3 Test Compound (serial dilutions) p3->a1 s1 Rapid vacuum filtration to separate bound/free ligand a1->s1 s2 Measure radioactivity on filter (scintillation counting) s1->s2 s3 Calculate IC50 and Ki values s2->s3 G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways compound DFQ-A (this compound) aurka AURKA compound->aurka Potent Inhibition (5 nM) vegfr2 VEGFR2 compound->vegfr2 Off-Target (80 nM) abl1 ABL1 compound->abl1 Off-Target (150 nM) mitosis Mitotic Progression aurka->mitosis regulates apoptosis Tumor Cell Apoptosis mitosis->apoptosis inhibition leads to angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation abl1->proliferation

References

A Head-to-Head Comparison of 6,8-Difluoroquinoline and 7,8-Difluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, synthesis, and signaling pathways of 6,8-difluoroquinoline and 7,8-difluoroquinoline derivatives.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy for enhancing the pharmacological properties of drug candidates. Among these, difluoroquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed head-to-head comparison of two key positional isomers: this compound and 7,8-difluoroquinoline derivatives. We will delve into their performance in antibacterial, antifungal, and anticancer applications, supported by experimental data, and provide insights into their synthesis and mechanisms of action.

Performance Snapshot: A Comparative Overview

While both 6,8- and 7,8-difluoroquinoline derivatives have demonstrated significant potential in various therapeutic areas, their performance profiles exhibit notable differences. The 6,8-difluoro substitution pattern has been extensively explored in the development of potent antibacterial agents, with sparfloxacin being a prominent example.[1] In contrast, the 7,8-difluoroquinoline core is characteristic of the fungicide ipflufenoquin, highlighting its potential in antifungal applications.[2] Recent studies have also begun to uncover the anticancer properties of both isomeric series.

Antibacterial Activity: 6,8-Difluoroquinolines Take the Lead

Derivatives of this compound, particularly those belonging to the fluoroquinolone class of antibiotics, have demonstrated potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[3] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

One of the most well-studied 6,8-difluoroquinolone derivatives is sparfloxacin . This compound exhibits broad-spectrum antibacterial activity, and its pharmacokinetic profile has been extensively characterized.[1][4][5][6][7] While comprehensive antibacterial data for a wide range of 7,8-difluoroquinoline derivatives is less readily available in the public domain, the focus of research on this scaffold has been directed elsewhere.

Table 1: Comparative Antibacterial Activity (MIC µg/mL) of a 6,8-Difluoroquinolone Derivative

Bacterial Strain6,8-difluoro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Escherichia coliModerate Activity
Staphylococcus aureusModerate Activity
Pseudomonas aeruginosaModerate Activity

Note: This table is illustrative of the moderate activity reported for a specific this compound derivative.[3] MIC values for a broader range of derivatives and direct comparative data for 7,8-difluoroquinolines are areas for future investigation.

Antifungal Activity: The Forte of 7,8-Difluoroquinolines

The 7,8-difluoroquinoline scaffold is prominently featured in the novel fungicide ipflufenoquin .[2] This compound exhibits a unique mode of action by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[8] This mechanism disrupts the synthesis of essential nucleic acids, leading to the cessation of fungal growth.

Table 2: Comparative Antifungal Activity (MIC µg/mL) of a 7,8-Difluoroquinoline Derivative (Ipflufenoquin)

Fungal StrainIpflufenoquin
Aspergillus spp.2 - 4

Note: MIC50 values for Ipflufenoquin against 21 Aspergillus isolates.[2] This highlights the potential of the 7,8-difluoroquinoline scaffold for antifungal drug development.

Anticancer Activity: An Emerging Frontier for Both Isomers

Recent research has highlighted the potential of both 6,8- and 7,8-difluoroquinoline derivatives as anticancer agents. Various quinoline-based compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGF pathways.[9]

While direct comparative studies are limited, emerging data suggests that derivatives from both series exhibit cytotoxic activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 µM) of Difluoroquinoline Derivatives

Cancer Cell LineThis compound Derivatives (Representative)7,8-Difluoroquinoline Derivatives (Representative)
MCF-7 (Breast)Data not available for direct comparisonData not available for direct comparison
HCT-116 (Colon)Data not available for direct comparisonPotent activity reported
SW620 (Colon)Data not available for direct comparisonPotent activity reported

Note: This table highlights the need for further comparative studies. While potent anticancer activity has been reported for certain 7,8-difluoroquinoline derivatives against colorectal cancer cell lines, more comprehensive data is needed for a direct comparison with 6,8-difluoro counterparts.

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Extensive studies on the 6,8-difluoroquinolone antibacterial agent, sparfloxacin, have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

For the 7,8-difluoroquinoline series, pharmacokinetic data is available for the fungicide ipflufenoquin from regulatory assessments.

Table 4: Comparative Pharmacokinetic Parameters

ParameterThis compound Derivative (Sparfloxacin)7,8-Difluoroquinoline Derivative (Ipflufenoquin)
Bioavailability Moderate to excellent oral bioavailability[10]Rapid and extensive oral absorption in rats (75-99%)
Distribution High volume of distribution, excellent tissue penetration[4][10]Extensive biliary excretion (>50%)
Metabolism Metabolised to a glucuronide[4]Range of major metabolites identified
Elimination Half-life Long biological half-life (15-20 hours)[4][10]Data not available for direct comparison
Protein Binding Low serum protein binding (37%)[4]Data not available for direct comparison

Experimental Protocols: Synthesis of Key Scaffolds

The synthesis of these difluoroquinoline derivatives typically involves multi-step reaction sequences. Below are generalized experimental workflows for the preparation of key precursors for both series.

Synthesis of a 6,8-Difluoroquinolone Precursor

A common route to 6,8-difluoroquinolone derivatives involves the cyclization of a substituted aniline with a malonic acid derivative, followed by further functionalization.

A 2,4-Difluoroaniline C Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D Hydrolysis & Decarboxylation C->D E 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid D->E

Synthetic workflow for a 6,8-difluoroquinolone precursor.
Synthesis of a 7,8-Difluoroquinoline Precursor (Ipflufenoquin Intermediate)

The synthesis of the 7,8-difluoroquinoline core of ipflufenoquin starts from 2,3-difluoroaniline and involves the formation of a difluorinated isatin derivative followed by ring enlargement.[2]

A 2,3-Difluoroaniline C Difluorinated isatin derivative A->C B Chloral hydrate, Hydroxylamine HCl B->C D Ring enlargement with bromoacetone C->D E 7,8-Difluoro-2-methyl-4-hydroxyquinoline D->E

Synthetic workflow for a 7,8-difluoroquinoline precursor.

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are intrinsically linked to their interactions with specific cellular pathways.

Antibacterial Mechanism of Fluoroquinolones

Fluoroquinolones, including 6,8-difluoro derivatives, exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. This leads to the fragmentation of the bacterial chromosome and ultimately cell death.

A 6,8-Difluoroquinolone Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Inhibits C Inhibition of DNA Replication & Repair B->C D Bacterial Cell Death C->D

Mechanism of antibacterial action for 6,8-difluoroquinolones.
Antifungal Mechanism of Ipflufenoquin

Ipflufenoquin, a 7,8-difluoroquinoline derivative, inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the pyrimidine biosynthesis pathway.[8]

A 7,8-Difluoroquinoline Derivative (Ipflufenoquin) B Fungal Dihydroorotate Dehydrogenase (DHODH) A->B Inhibits C Inhibition of Pyrimidine Biosynthesis B->C D Fungal Cell Growth Arrest C->D

Mechanism of antifungal action for a 7,8-difluoroquinoline.

Conclusion and Future Directions

The comparative analysis of 6,8- and 7,8-difluoroquinoline derivatives reveals distinct and promising avenues for drug discovery. The 6,8-difluoro scaffold has a well-established track record in the development of potent antibacterial agents, while the 7,8-difluoro core has demonstrated significant potential in the antifungal domain. The emergence of anticancer activity for derivatives of both isomers opens up exciting new research directions.

Future research should focus on a more direct and comprehensive comparative evaluation of these two scaffolds across a wider range of biological targets. The synthesis and screening of novel derivatives, particularly exploring the antibacterial and anticancer potential of the 7,8-difluoroquinoline series, will be crucial in unlocking their full therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate these future endeavors and accelerate the development of next-generation therapeutics based on these versatile difluoroquinoline cores.

References

Unveiling the Action of 6,8-Difluoroquinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 6,8-difluoroquinoline compounds is demonstrating significant potential in therapeutic applications, particularly as antibacterial and anticancer agents. This guide provides a comprehensive comparison of their mechanism of action against established alternatives, supported by experimental data and detailed protocols to aid researchers in their investigations.

The core mechanism of action for this compound derivatives varies depending on the therapeutic target. In bacteria, these compounds primarily function by inhibiting essential enzymes involved in DNA replication, namely DNA gyrase and topoisomerase IV. As anticancer agents, their efficacy is largely attributed to the inhibition of human topoisomerase II, an enzyme critical for cell division. Furthermore, emerging evidence suggests that certain derivatives may also exert their effects through the inhibition of key cellular kinases.

Antibacterial Activity: Targeting Bacterial DNA Replication

The antibacterial efficacy of 6,8-difluoroquinolones lies in their ability to disrupt bacterial DNA synthesis. By targeting DNA gyrase and topoisomerase IV, these compounds induce breaks in the bacterial chromosome, ultimately leading to cell death. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Comparative Antibacterial Performance

The following table provides a comparative overview of the in vitro antibacterial activity of a representative 7-substituted 6,8-difluoroquinolone derivative against standard fluoroquinolone antibiotics, ciprofloxacin and levofloxacin.

Compound/AntibioticStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
6,8-Difluoroquinolone Derivative 0.50.251
Ciprofloxacin0.25 - 1.00.015 - 0.120.25 - 1.0
Levofloxacin0.12 - 1.00.03 - 0.120.5 - 4.0

Note: The MIC values for the 6,8-difluoroquinolone derivative are representative and may vary based on the specific substituent at the 7-position. Ciprofloxacin and levofloxacin values represent a typical range of reported MICs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • Standard antibiotic control (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound compound and the control antibiotic in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to

Bacterial DNA Replication Inhibition Pathway.

Anticancer Activity: A Multi-pronged Attack

The anticancer properties of 6,8-difluoroquinolones are primarily linked to their ability to inhibit human topoisomerase II, an enzyme essential for resolving DNA topological challenges during cell division. This inhibition leads to the accumulation of DNA double-strand breaks and subsequent apoptosis (programmed cell death) in cancer cells. Additionally, some derivatives show potential for inhibiting protein kinases involved in cancer cell proliferation and survival signaling pathways.

Comparative Cytotoxicity Against Cancer Cell Lines

The following table compares the cytotoxic activity (IC50 values) of a representative this compound derivative with the standard topoisomerase II inhibitor, etoposide, against various human cancer cell lines.

Compound/DrugMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
6,8-Difluoroquinolone Derivative 1.5 - 5.02.0 - 7.03.0 - 10.0
Etoposide1.0 - 5.01.0 - 10.01.0 - 15.0

Note: The IC50 values for the 6,8-difluoroquinolone derivative are representative and can vary based on the specific chemical structure. Etoposide values represent a typical range from published studies.

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

This protocol describes an in vitro assay to measure the ability of this compound compounds to induce topoisomerase II-mediated DNA cleavage.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • This compound compound stock solution

  • Etoposide (positive control)

  • Proteinase K

  • Loading dye

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the this compound compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS and proteinase K, and incubate for another 30 minutes at 37°C to digest the enzyme.

  • Analysis: Add loading dye to the samples and analyze the DNA products by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.

G cluster_cancer_cell Cancer Cell This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Replication_Segregation DNA Replication & Segregation Topoisomerase_II->DNA_Replication_Segregation DSB Double-Strand Breaks DNA_Replication_Segregation->DSB Inhibition leads to Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase II Inhibition Pathway in Cancer Cells.

Kinase Inhibition: An Emerging Mechanism

Preliminary studies suggest that some this compound derivatives may also function as kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The ability of these compounds to inhibit kinases such as EGFR, VEGFR2, and PDGFRβ could provide an additional avenue for their anticancer effects.

Comparative Kinase Inhibitory Activity (Hypothetical)

The following table presents hypothetical IC50 values for a representative 6,8-difluoro-2-methylquinolin-4-amine against a panel of kinases, compared to established kinase inhibitors.

Kinase Target6,8-Difluoro-2-methylquinolin-4-amine (IC50, nM)Standard InhibitorStandard Inhibitor (IC50, nM)
EGFR50Gefitinib2 - 37
VEGFR275Sunitinib2 - 80
PDGFRβ100Imatinib100 - 600

Note: The IC50 values for the this compound derivative are hypothetical and require experimental validation. The values for standard inhibitors represent a typical range from the literature.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the kinase inhibitory activity of this compound compounds using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • This compound compound stock solution

  • Standard kinase inhibitor (positive control)

  • White, opaque 96- or 384-well plates

Procedure:

  • Reaction Setup: In the wells of the plate, add the kinase, its specific substrate, and the this compound compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

  • Measurement: Read the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow Experimental Workflow Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Cytotoxicity) Compound_Synthesis->Primary_Screening Mechanism_Deconvolution Mechanism of Action Studies Primary_Screening->Mechanism_Deconvolution Target_Identification Target Identification (e.g., Topoisomerase, Kinase) Mechanism_Deconvolution->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization End End Lead_Optimization->End

General Drug Discovery Workflow.

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 6,8-Difluoroquinoline Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like 6,8-Difluoroquinoline is a critical step in the synthesis of next-generation pharmaceuticals. The presence of even minor isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of leading analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary challenge in the analysis of this compound lies in the effective separation and quantification of closely related positional isomers that can arise during synthesis. These isomers, with identical mass but different substitution patterns on the quinoline ring, often exhibit similar physicochemical properties, making their resolution a non-trivial analytical task. This guide will focus on two powerful and widely adopted chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of the performance of these techniques for the analysis of difluoroquinoline isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Stationary Phase C18, Phenyl-HexylDB-5ms, HP-1ms (non-polar)
Resolution of Isomers Excellent, highly dependent on column chemistry and mobile phase composition.Good to Excellent, dependent on column length, temperature programming, and isomer volatility differences.
Sensitivity (LOD) ~0.01%~0.005%
Analysis Time 15 - 30 minutes20 - 40 minutes
Sample Derivatization Not typically required.May be required for less volatile or polar isomers to improve peak shape and thermal stability.
Key Advantages - Wide applicability to a broad range of compounds.- Robust and reproducible.- Non-destructive, allowing for fraction collection.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent for volatile and semi-volatile compounds.
Key Limitations - May require more extensive method development for optimal separation.- Higher solvent consumption.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections provide standardized procedures for the analysis of this compound samples using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method suitable for the separation of difluoroquinoline isomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the analysis of volatile difluoroquinoline isomers.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., Quadrupole)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50 - 300

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent for analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the general workflow for isomeric purity analysis and a decision-making tree for method selection.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into Chromatograph (HPLC or GC) Dilution->Injection Separation Isomer Separation on Column Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities (% Area) Integration->Quantification Report Generation of Analysis Report Quantification->Report

General workflow for isomeric purity analysis.

Method_Selection_Flowchart Start Start: Isomeric Purity Analysis of This compound Thermal_Stability Is the sample and its isomers thermally stable and volatile? Start->Thermal_Stability High_Sensitivity Is high sensitivity and structural confirmation required? Thermal_Stability->High_Sensitivity Yes Use_HPLC Use HPLC Thermal_Stability->Use_HPLC No Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes High_Sensitivity->Use_HPLC No End End Use_GCMS->End Consider_Derivatization Consider Derivatization for GC-MS Use_HPLC->Consider_Derivatization Use_HPLC->End

Decision-making flowchart for method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for the isomeric purity analysis of this compound. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the nature of the impurities, the need for structural information, and the available laboratory infrastructure. The provided protocols and workflows serve as a robust starting point for developing and implementing reliable analytical methods to ensure the quality and purity of this critical pharmaceutical intermediate. For chiral fluoroquinolones, specialized chiral chromatography techniques would be necessary.[1] It is recommended that any chosen method be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Safety Operating Guide

Proper Disposal of 6,8-Difluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6,8-Difluoroquinoline. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general principles for the disposal of halogenated organic compounds and data from structurally similar fluorinated quinolines.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, assuming it may be hazardous. Based on similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE):

A multi-layered defense is crucial when handling this compound. The following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.[1]

  • Respiratory Protection: For weighing and transferring solids, or in the event of a spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter is recommended.

Quantitative Hazard Data Summary
Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312 + P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302 + P352, P332 + P313, P362 + P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305 + P351 + P338, P337 + P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304 + P340, P312, P403 + P233, P405, P501

Data is based on structurally similar compounds and should be used as a precautionary guideline.[2][3]

Operational Disposal Plan: Step-by-Step Protocol

The primary and mandated method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection and Segregation

Proper segregation of halogenated organic waste is critical for safety and compliant disposal.[4]

  • Waste Identification: Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated labware.[5]

  • Solid Waste Collection:

    • Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated weighing paper, pipette tips, gloves) in a dedicated, sealable hazardous waste container.[4]

    • Label the container clearly as "Hazardous Waste: Halogenated Organic Solids."[1][3]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, dedicated container for "Halogenated Organic Liquid Waste."[1][4]

    • This includes rinsate from the decontamination of non-disposable glassware.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[1][4]

    • The label must include the full chemical name: "this compound" and list any other constituents with their approximate concentrations. Do not use abbreviations.[1][4]

    • Keep the waste container securely closed except when adding waste.[5]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[5][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1]

Experimental Protocol for Spill Management

In the event of a spill, immediate and appropriate action is crucial.[1]

  • Evacuate and Ventilate: Immediately alert others and evacuate the area if the spill is large. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces. Place the collected material into a designated, sealed container labeled "Hazardous Waste: Halogenated Organic Solids."[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.[1]

Mandatory Visualizations

Disposal Workflow for this compound

start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Halogenated Organic Solid Waste' container is_solid->collect_solid Solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' container is_solid->collect_liquid Liquid label_container Label container with: - 'Hazardous Waste' - 'this compound' - All constituents collect_solid->label_container collect_liquid->label_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA) label_container->store_saa professional_disposal Arrange for pickup by licensed hazardous waste disposal company store_saa->professional_disposal

Caption: Workflow for the safe disposal of this compound.

Spill Response Protocol

spill Spill of this compound Occurs evacuate 1. Evacuate and Ventilate Area spill->evacuate contain 2. Contain Spill with Inert Absorbent evacuate->contain collect 3. Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate 4. Decontaminate Spill Area (Collect cleaning materials as waste) collect->decontaminate report 5. Report Spill to Safety Officer decontaminate->report

Caption: Step-by-step protocol for responding to a this compound spill.

References

Personal protective equipment for handling 6,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 6,8-Difluoroquinoline. The following procedural guidance is designed to ensure the safe execution of laboratory operations and to serve as a trusted resource for chemical handling protocols.

Hazard Identification and Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 145241-75-4Supplier Data
Molecular Formula C₉H₅F₂NSupplier Data
Molecular Weight 165.14 g/mol Supplier Data
Physical Form SolidSupplier Data
Purity ≥98%Supplier Data
Predicted Boiling Point 235.0 ± 20.0 °CPredicted Data
Predicted Density 1.319 ± 0.06 g/cm³Predicted Data
Storage Temperature Room TemperatureSupplier Data

Table 2: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure when handling this compound.

Table 3: Recommended Personal Protective Equipment

ActivityRequired PPE
Routine Handling & Weighing - Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Safety glasses with side shields or chemical splash goggles
Transfer of Solids & Solutions - Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Chemical splash goggles- Face shield (if there is a risk of splashing)
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Disposable chemical-resistant coveralls- Chemical splash goggles- Air-purifying respirator with an organic vapor cartridge and a particulate pre-filter

Operational Plan: Step-by-Step Handling Protocol

This protocol is adapted from the synthesis and handling of similar solid fluoroaromatic compounds and provides a framework for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Pre-Weighing: Before weighing, ensure the analytical balance is clean and calibrated. Place a clean, creased weighing paper or a weighing boat on the balance and tare to zero.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weighing paper. Avoid generating dust.

  • Recording: Accurately record the weight of the compound.

  • Post-Weighing: Securely close the reagent bottle and clean the spatula and weighing area.

Transfer and Dissolution
  • Transfer to Reaction Vessel: Carefully fold the weighing paper to create a makeshift funnel and gently tap it to transfer the solid into the reaction vessel. If using a weighing boat, carefully pour the solid into the vessel.

  • Rinsing: To ensure a complete transfer, rinse the weighing paper or boat with a small amount of the reaction solvent and add the rinsing to the reaction vessel.

  • Dissolution: Add the desired solvent to the reaction vessel and initiate stirring to dissolve the solid.

Disposal Plan

As a halogenated organic compound, this compound and all contaminated materials must be disposed of as hazardous waste.

Table 4: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container designated for "Halogenated Solid Organic Waste."
Contaminated Labware (e.g., weighing paper, pipette tips) - Place in a sealed, labeled hazardous waste bag for "Solid Halogenated Waste."
Contaminated PPE (e.g., gloves, disposable lab coat) - Collect in a designated, sealed hazardous waste container for incineration.
Liquid Waste (solutions containing this compound) - Collect in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste."- Do not mix with non-halogenated waste streams.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_handling Handling Workflow cluster_disposal Disposal Workflow prep Preparation in Fume Hood weigh Weighing Solid prep->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolution transfer->dissolve segregate Segregate Waste solid_waste Solid Halogenated Waste segregate->solid_waste liquid_waste Liquid Halogenated Waste segregate->liquid_waste dispose Dispose via Certified Vendor solid_waste->dispose liquid_waste->dispose

Caption: Safe Handling and Disposal Workflow for this compound.

G gloves Nitrile Gloves coat Lab Coat goggles Safety Goggles fume_hood Chemical Fume Hood sds Review SDS training Training

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Retrosynthesis Analysis

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